molecular formula C19H25Cl3N2O4S B560212 AM-92016 hydrochloride

AM-92016 hydrochloride

Cat. No.: B560212
M. Wt: 483.8 g/mol
InChI Key: TXOARFPCQOBODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A specific blocker of the time dependent delayed rectifier potassium current, devoid of any β-adrenoceptor blocking activity. Exhibits proarrhythmic and prohypertensive activity in vivo.

Properties

IUPAC Name

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOARFPCQOBODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AM-92016 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK). By inhibiting this critical component of cardiac repolarization, this compound prolongs the action potential duration in cardiac myocytes. This document provides an in-depth technical overview of the mechanism of action of this compound, including its effects on specific ion channels, quantitative pharmacological data, and detailed experimental methodologies derived from key studies.

Core Mechanism of Action: Blockade of the Delayed Rectifier Potassium Current (IK)

The primary mechanism of action of this compound is the specific and potent blockade of the time-dependent delayed rectifier potassium current (IK) in cardiac cells.[1][2][3][4] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential, and its inhibition leads to a prolongation of the action potential duration.[1][3] Notably, this compound is reported to be devoid of any β-adrenoceptor blocking activity.[3]

Studies have indicated that this compound affects both components of the delayed rectifier current: the rapid component (IKr) and the slow component (IKs).[2] This dual blockade contributes to its significant effect on repolarization. The blockade of IK by this compound is concentration-dependent.[2]

Quantitative Pharmacological Data

The inhibitory potency of this compound on the delayed rectifier potassium current (IK) has been quantified in various experimental models. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

ParameterSpeciesTissue/Cell TypeValueReference
IC50 Guinea PigVentricular Myocytes~30 nM[1]
IC50 RabbitSino-atrial Node Cells~40 nM[2]

In Vivo Effects

While demonstrating potent Class III anti-arrhythmic properties in vitro by prolonging the action potential duration, the in vivo cardiovascular effects of this compound are complex. In anesthetized guinea pigs, administration of this compound resulted in an increased heart rate, systolic arterial blood pressure, and left ventricular systolic pressure.[5] Paradoxically, it has been shown to exhibit proarrhythmic rather than antiarrhythmic activity in vivo in both guinea pigs and pigs.[5] Specifically, it shortened the time to onset of ouabain-induced arrhythmias and increased the number of arrhythmias following coronary artery occlusion.[5]

Signaling and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

cluster_0 Cardiac Myocyte Action Potential cluster_1 Mechanism of AM-92016 phase0 Phase 0 (Depolarization) Na+ influx phase1 Phase 1 (Initial Repolarization) K+ efflux phase0->phase1 phase2 Phase 2 (Plateau) Ca2+ influx, K+ efflux phase1->phase2 phase3 Phase 3 (Repolarization) K+ efflux phase2->phase3 phase4 Phase 4 (Resting Potential) phase3->phase4 IK Delayed Rectifier Potassium Current (IK) (IKr and IKs) IK->phase3 contributes to AM92016 AM-92016 Hydrochloride AM92016->IK Blocks cluster_0 Experimental Workflow for In Vitro Characterization start Isolation of Cardiac Myocytes (e.g., Guinea Pig Ventricular) patch_clamp Whole-Cell Voltage Clamp Configuration start->patch_clamp depolarization Step Depolarizations to Activate IK patch_clamp->depolarization recording Record Outward Tail Current (IK) depolarization->recording application Application of This compound (Varying Concentrations) recording->application measurement Measure Blockade of IK application->measurement analysis Generate Dose-Response Curve and Calculate IC50 measurement->analysis

References

AM-92016 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

AM-92016 hydrochloride is a potent and specific pharmacological tool primarily used in cardiovascular and neuroscience research. It is a derivative of sotalol (B1662669) and functions as a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2][3][4][5] This blockade leads to a prolongation of the action potential duration in cardiac myocytes.[2][3] While initially investigated for its potential as a Class III antiarrhythmic agent, in vivo studies have revealed proarrhythmic and prohypertensive effects, making it a valuable compound for studying the mechanisms of cardiac arrhythmias and hypertension.[2][6] Additionally, this compound is utilized in neuroscience to investigate the role of specific potassium channels, such as Kv1.2, in signaling pathways within the vasculature.[2][7]

Core Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the delayed rectifier potassium current (IK) in cardiomyocytes.[2][3] This current is crucial for the repolarization phase of the cardiac action potential. By blocking IK, this compound delays repolarization, thereby prolonging the action potential duration.[2][3] This effect is characteristic of Class III antiarrhythmic agents.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound from published studies.

ParameterSpecies/Cell TypeValueReference
IC50 for IK Blockade Guinea-pig & Rabbit Ventricular Myocytes~30 nM[3]
Effect on Action Potential Duration (APD) Guinea-pig & Rabbit Ventricular MyocytesSignificant prolongation at 20% and 90% repolarization[2][3]
In Vivo Dose Range (Hemodynamic Effects) Anaesthetized Guinea-pigs10 µg/kg - 5 mg/kg[6]
QT Interval Change Anaesthetized Guinea-pigsDecreased from 135 ± 10 ms (B15284909) to 105 ± 4 ms (at 5 mg/kg)[6]
Time to Onset of Ouabain-Induced Ventricular Fibrillation Anaesthetized Guinea-pigsShortened to 12 ± 3 min (from 18 ± 5 min in control) with 1 mg/kg AM-92016[6]
Increase in Arrhythmias Post-Coronary Artery Occlusion Anaesthetized PigsIncreased from 266 ± 26 to 535 ± 148 with 2.5 µg/kg/min infusion[6]
Time to Onset of Ventricular Fibrillation Post-Coronary Occlusion Anaesthetized PigsReduced from 24 ± 1 min to 18 ± 3 min[6]

Signaling Pathways and Experimental Workflows

Nitric Oxide (NO) Signaling Pathway in Vascular Smooth Muscle Cells

This compound has been instrumental in elucidating a signaling cascade in rat vascular smooth muscle cells where nitric oxide (NO) influences the phosphorylation state of ERK1/2 MAP kinase. In this pathway, NO activates guanylate cyclase (GC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This cascade involves the activation of the protein tyrosine phosphatase SHP-1 and is dependent on the function of the Kv1.2 potassium channel. This compound is used to block Kv1.2, thereby demonstrating the channel's critical role in the NO-induced dephosphorylation of ERK1/2.[7]

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC activates cGMP cGMP GC->cGMP produces Kv1_2 Kv1.2 Channel cGMP->Kv1_2 activates SHP_1 SHP-1 Kv1_2->SHP_1 activates ERK1_2_P Phosphorylated ERK1/2 SHP_1->ERK1_2_P dephosphorylates ERK1_2 ERK1/2 ERK1_2_P->ERK1_2 AM_92016 AM-92016 hydrochloride AM_92016->Kv1_2 inhibits

NO Signaling Pathway in Vascular Smooth Muscle
Experimental Workflow: Investigating Cardiac Action Potentials

A common application of this compound is to study its effects on cardiac action potentials using the patch-clamp technique on isolated ventricular myocytes. The workflow for such an experiment is outlined below.

AP_Workflow Isolation Isolation of Ventricular Myocytes PatchClamp Whole-Cell Patch-Clamp Configuration Isolation->PatchClamp Baseline Record Baseline Action Potentials PatchClamp->Baseline Application Application of this compound Baseline->Application Recording Record Action Potentials with Drug Application->Recording Analysis Data Analysis: APD20, APD90, Resting Potential Recording->Analysis

Workflow for Cardiac Action Potential Analysis

Detailed Experimental Protocols

Isolation of Guinea-pig or Rabbit Ventricular Myocytes

This protocol is adapted from the methods described in Conners et al. (1992).

  • Anesthesia and Heart Excision: Anesthetize a guinea pig or rabbit according to approved animal care protocols. Administer heparin to prevent blood clotting. Rapidly excise the heart and place it in ice-cold, oxygenated, calcium-free Tyrode's solution.

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse with calcium-free Tyrode's solution at 37°C for 5-10 minutes to wash out the blood.

  • Enzymatic Digestion: Switch the perfusion to a solution containing collagenase and protease in low-calcium Tyrode's solution. Perfuse for 10-20 minutes, or until the heart becomes flaccid.

  • Cell Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in a high-potassium, low-chloride solution. Gently triturate the tissue with a wide-bore pipette to release individual myocytes.

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to a final concentration of 1-1.8 mM to ensure calcium tolerance of the myocytes.

  • Cell Storage: Store the isolated myocytes in a calcium-containing solution at room temperature and use for electrophysiological recordings within a few hours.

Whole-Cell Patch-Clamp Electrophysiology for IK Recording

This protocol is a generalized procedure based on standard electrophysiological techniques.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should be designed to isolate potassium currents.

  • Cell Plating: Plate the isolated ventricular myocytes in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (e.g., Tyrode's solution).

  • Giga-seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Voltage-Clamp Protocol: Hold the cell at a negative holding potential (e.g., -80 mV). Apply depolarizing voltage steps to activate the delayed rectifier potassium current.

  • Drug Application: After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition and Analysis: Record the currents in the presence of the drug and compare them to the baseline to determine the extent of IK blockade.

In Vivo Model of Ouabain-Induced Arrhythmia in Guinea-pigs

This protocol is based on the methods described in Hagerty et al. (1996).[6]

  • Animal Preparation: Anesthetize a guinea pig and cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring. Record an electrocardiogram (ECG).

  • Drug Administration: Administer a bolus of this compound or vehicle intravenously.

  • Arrhythmia Induction: Infuse ouabain (B1677812) intravenously at a constant rate until the onset of ventricular fibrillation.

  • Data Collection: Continuously monitor the ECG and blood pressure. Record the time to the first arrhythmia and the time to ventricular fibrillation.

  • Analysis: Compare the time to arrhythmia and ventricular fibrillation between the drug-treated and vehicle-treated groups.

Western Blotting for Phosphorylated ERK1/2

This is a generalized protocol for detecting changes in protein phosphorylation, as would be used in studies like Palen et al. (2005).[7]

  • Cell Culture and Treatment: Culture vascular smooth muscle cells to near confluence. Treat the cells with the appropriate stimuli (e.g., an NO donor) and/or inhibitors (e.g., this compound) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking agent (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2.

References

AM-92016 Hydrochloride: A Technical Guide to Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a potent pharmacological agent investigated for its effects on cardiovascular electrophysiology. As an analog of sotalol (B1662669), it was designed to exhibit Class III antiarrhythmic properties. This technical guide provides an in-depth analysis of the target specificity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathways and experimental workflows.

Core Target Profile: Delayed Rectifier Potassium Current (IK)

The primary molecular target of this compound is the time-dependent delayed rectifier potassium current (IK), a critical component in the repolarization phase of the cardiac action potential.[1][2][3][4][5][6]

Quantitative Analysis of IK Inhibition

Electrophysiological studies have consistently demonstrated that this compound is a potent and specific blocker of the IK current. The half-maximal inhibitory concentrations (IC50) from key studies are summarized below.

Cell TypeSpeciesIC50 (nM)Key FindingsReference
Sino-atrial node cellsRabbit~40Concentration-dependent block of IK. At 1 µM, nearly complete block of IK with no significant effect on ICa,L or If. Also noted to block both IKr and to some extent IKs.[2]
Ventricular cellsGuinea-pig & Rabbit~30Potent and selective blockade of IK, accounting for the observed prolongation of action potential duration.[3]
Experimental Protocol: Whole-Cell Patch Clamp in Sino-Atrial Node Cells

The following methodology was employed to determine the IC50 of this compound (referred to as Compound II in the study) on the delayed rectifier current (iK) in rabbit sino-atrial node cells.[2]

  • Cell Isolation: Single pacemaker cells were isolated from the sino-atrial node of rabbit hearts.

  • Electrophysiological Recording: The whole-cell patch-clamp technique was utilized, with amphotericin-permeabilised patches to maintain the intracellular environment.

  • Current Measurement: Membrane currents, including the delayed rectifier current (iK), the long-lasting inward calcium current (iCa,L), and the hyperpolarization-activated inward current (if), were recorded.

  • Drug Application: this compound was applied at various concentrations to determine its effect on the different currents.

  • Data Analysis: The concentration-dependent block of iK was measured to calculate the IC50 value. The effects on the peak current and current-voltage (I/V) relationships of iCa,L and if were also assessed to determine selectivity.

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Pharmacological Testing rabbit Rabbit Heart sa_node Sino-Atrial Node rabbit->sa_node isolated_cells Isolated Pacemaker Cells sa_node->isolated_cells patch_clamp Whole-Cell Patch Clamp (Amphotericin-Permeabilised) isolated_cells->patch_clamp current_recording Record Membrane Currents (iK, iCa,L, if) drug_app Apply AM-92016 HCl (Varying Concentrations) current_recording->drug_app data_analysis Analyze Current Blockade & Selectivity drug_app->data_analysis ic50 Determine IC50 for iK data_analysis->ic50

Experimental workflow for determining the IC50 of this compound on iK.

Off-Target Activity and Signaling Pathway Modulation

While highly specific for the delayed rectifier potassium current, this compound has been shown to interact with other voltage-gated potassium channels, notably Kv1.2, in different cellular contexts.

Modulation of the NO/cGMP/SHP-1/Kv1.2 Pathway in Vascular Smooth Muscle

In rat vascular smooth muscle cells, this compound was found to prevent the nitric oxide (NO)-induced dephosphorylation of ERK1/2 MAP kinase by blocking Kv1.2 channels.[7] This reveals an involvement in a distinct signaling cascade.

  • Mechanism: Nitric oxide (NO) activates guanylate cyclase (GC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade involves the protein tyrosine phosphatase SHP-1 and the voltage-gated potassium channel Kv1.2, ultimately leading to the dephosphorylation of ERK1/2.

  • Effect of this compound: By blocking Kv1.2 channels, this compound inhibits this NO-mediated dephosphorylation of ERK1/2.[7]

G cluster_pathway NO-Mediated ERK1/2 Dephosphorylation NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC activates cGMP cGMP GC->cGMP produces SHP1 SHP-1 Phosphorylation cGMP->SHP1 Dephospho_ERK ERK1/2 Dephosphorylation SHP1->Dephospho_ERK Kv12 Kv1.2 Channel Kv12->SHP1 interacts with ERK ERK1/2 Phosphorylation AM92016 AM-92016 HCl AM92016->Kv12 blocks

Signaling pathway of NO-induced ERK1/2 dephosphorylation and the inhibitory action of this compound.

In Vivo Cardiovascular Effects

Studies in animal models have revealed that the in vitro Class III antiarrhythmic properties of this compound do not translate into antiarrhythmic effects in vivo. Instead, the compound exhibits proarrhythmic and prohypertensive activity.

SpeciesModelDosageKey ObservationsReference
Anesthetized Guinea-pigsOuabain-induced arrhythmia1 mg/kgShortened the time to onset of ventricular fibrillation.[1]
Anesthetized Guinea-pigs-10 µg/kg - 5 mg/kgIncreased heart rate, systolic arterial blood pressure, and left ventricular systolic pressure. Decreased the QT interval.[1]
Anesthetized PigsCoronary artery occlusion2.5 µg/kg/min infusionIncreased the total number of arrhythmias and reduced the time to onset of ventricular fibrillation.[1]
Experimental Protocol: In Vivo Cardiovascular Assessment in Anesthetized Guinea-Pigs

The following methodology was used to characterize the in vivo cardiovascular effects of this compound.[1]

  • Animal Preparation: Guinea-pigs were anesthetized for the duration of the experiment.

  • Drug Administration: this compound was administered intravenously at doses ranging from 10 µg/kg to 5 mg/kg.

  • Hemodynamic Monitoring: Heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and the contractile index (dp/dtmax) were continuously monitored.

  • Electrocardiogram (ECG) Recording: The QT interval of the ECG was measured to assess effects on ventricular repolarization.

  • Arrhythmia Induction (Ouabain Model): In a separate set of experiments, arrhythmias were induced by intravenous infusion of ouabain, and the time to the first arrhythmia and ventricular fibrillation was recorded in the presence and absence of this compound.

Selectivity Profile

This compound is noted for being devoid of any β-adrenoceptor blocking activity, which distinguishes it from its parent compound, sotalol.[4][7] Furthermore, at a concentration of 1 µM, where it nearly completely blocks the delayed rectifier potassium current, it does not significantly affect the long-lasting inward calcium current (iCa,L) or the hyperpolarization-activated inward current (if).[2]

Conclusion

This compound is a highly potent and selective blocker of the delayed rectifier potassium current (IK) in vitro, with IC50 values in the low nanomolar range. Its specificity is further highlighted by its lack of β-adrenoceptor blocking activity and minimal impact on other key cardiac ion channels at effective concentrations. However, its pharmacological profile is complex, as evidenced by its interaction with Kv1.2 channels in vascular smooth muscle cells and its proarrhythmic and prohypertensive effects in vivo. This detailed understanding of its target specificity is crucial for interpreting experimental results and guiding future research in cardiovascular pharmacology and drug development.

References

AM-92016 Hydrochloride: An In-Depth Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-92016 hydrochloride is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK). As a sotalol (B1662669) analogue, it has been investigated for its Class III antiarrhythmic properties. However, it is distinguished by a lack of β-adrenoceptor blocking activity. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing its mechanism of action and experimental workflows. In vivo studies have revealed that this compound exhibits both proarrhythmic and prohypertensive effects, highlighting the complex pharmacological profile of this compound.

Core Biological Activity: Selective Blockade of the Delayed Rectifier Potassium Current (IK)

This compound's primary mechanism of action is the specific and potent blockade of the delayed rectifier potassium current (IK) in cardiac myocytes. This current is crucial for the repolarization phase of the cardiac action potential. By inhibiting IK, AM-92016 prolongs the action potential duration (APD), a characteristic feature of Class III antiarrhythmic agents.[1][2] Notably, this action is devoid of any significant β-adrenoceptor blocking activity.

In Vitro Efficacy

Electrophysiological studies on isolated ventricular cells from guinea pigs and rabbits, as well as in rabbit sino-atrial node cells, have quantified the potent inhibitory effect of this compound on IK. The half-maximal inhibitory concentration (IC50) has been consistently demonstrated to be in the nanomolar range, indicating high potency.

ParameterSpecies/Cell TypeValueReference
IC50 for IK blockadeGuinea-pig & Rabbit Ventricular Cells~30 nM[1]
IC50 for IK blockadeRabbit Sino-atrial Node Cells~40 nM[2]
Effects on Action Potential

The blockade of IK by this compound leads to a significant prolongation of the action potential duration at both 20% and 90% repolarization levels in ventricular cells.[1] In rabbit sino-atrial node cells, a 50 nM concentration of the compound resulted in a significant prolongation of the action potential duration at 100% repolarization (APD100) and an increase in cycle length.[2]

In Vivo Cardiovascular Effects

Contrary to the expected antiarrhythmic effects based on its in vitro profile, in vivo studies have demonstrated that this compound exhibits proarrhythmic and prohypertensive activity.

Hemodynamic Effects in Anesthetized Guinea Pigs

In anesthetized guinea pigs, administration of this compound (10 µg/kg - 5 mg/kg) resulted in significant dose-dependent increases in heart rate, systolic arterial blood pressure, and left ventricular systolic pressure.[3]

ParameterSpeciesDosageEffectReference
Heart RateAnesthetized Guinea Pig10 µg/kg - 5 mg/kgIncreased[3]
Systolic Arterial Blood PressureAnesthetized Guinea Pig10 µg/kg - 5 mg/kgIncreased[3]
Left Ventricular Systolic PressureAnesthetized Guinea Pig10 µg/kg - 5 mg/kgIncreased[3]
QT IntervalAnesthetized Guinea Pig5 mg/kgDecreased (135 ± 10 ms (B15284909) to 105 ± 4 ms)[3]
Proarrhythmic Effects

In animal models of induced arrhythmias, this compound demonstrated proarrhythmic effects. In ouabain-induced arrhythmia models in guinea pigs, the compound shortened the time to onset of the first arrhythmia and ventricular fibrillation.[3] Similarly, in a pig model of coronary artery occlusion, an infusion of this compound increased the total number of arrhythmias.[3]

ModelSpeciesDosageEffectReference
Ouabain-induced ArrhythmiaGuinea Pig1 mg/kgShortened time to ventricular fibrillation (12 ± 3 min vs. 18 ± 5 min in control)[3]
Coronary Artery OcclusionPig2.5 µg/kg/minIncreased total number of arrhythmias (535 ± 148 vs. 266 ± 26 in control)[3]

Experimental Protocols

In Vitro Electrophysiology in Ventricular Myocytes
  • Cell Isolation: Single ventricular myocytes were isolated from guinea pig and rabbit hearts by enzymatic digestion using collagenase and protease.

  • Action Potential Recording: Action potentials were recorded using the whole-cell patch-clamp technique with microelectrodes filled with a potassium-based internal solution.

  • Voltage-Clamp Studies for IK: The delayed rectifier potassium current (IK) was recorded under voltage-clamp conditions. Cells were held at a holding potential of -40 mV and depolarizing pulses were applied to elicit the current. The effect of this compound was assessed by adding the compound to the superfusion solution.[1]

In Vitro Electrophysiology in Sino-atrial Node Cells
  • Cell Isolation: Single pacemaker cells were isolated from the sino-atrial node of rabbit hearts.

  • Current and Voltage Recording: Spontaneous electrical activity and membrane currents (IK, ICa,L, and If) were investigated using the whole-cell patch-clamp technique with amphotericin-permeabilized patches.[2]

In Vivo Hemodynamic and Arrhythmia Studies
  • Animal Models: Male Dunkin-Hartley guinea pigs and Large White pigs were used. Animals were anesthetized with a suitable anesthetic agent.

  • Cardiovascular Monitoring: Parameters such as heart rate, arterial blood pressure, and left ventricular pressure were continuously monitored using appropriate catheters and transducers. The electrocardiogram (ECG) was also recorded.

  • Arrhythmia Induction: In guinea pigs, arrhythmias were induced by intravenous infusion of ouabain. In pigs, arrhythmias were induced by occlusion of the left anterior descending coronary artery.[3]

Visualizations

Mechanism of Action on Cardiac Action Potential

cluster_membrane Cell Membrane K_channel Delayed Rectifier Potassium Channel (IK) K_out K+ Efflux K_channel->K_out Mediates AM92016 AM-92016 HCl AM92016->K_channel Blocks ActionPotential Action Potential AM92016->ActionPotential Results in Prolongation Prolongation Repolarization Repolarization K_out->Repolarization Leads to Repolarization->ActionPotential Shortens

Caption: Mechanism of AM-92016 HCl on the cardiac action potential.

Experimental Workflow for In Vitro Electrophysiology

start Start: Isolate Cardiac Myocytes patch_clamp Perform Whole-Cell Patch-Clamp start->patch_clamp record_baseline Record Baseline Action Potentials / I_K patch_clamp->record_baseline apply_drug Apply AM-92016 HCl record_baseline->apply_drug record_treatment Record Action Potentials / I_K with AM-92016 HCl apply_drug->record_treatment analyze Analyze Data: - APD Prolongation - I_K Blockade (IC50) record_treatment->analyze end End analyze->end

Caption: Workflow for in vitro electrophysiological assessment.

Conclusion

This compound is a valuable research tool for studying the role of the delayed rectifier potassium current (IK) in cardiac electrophysiology. Its high potency and selectivity for IK, coupled with a lack of β-adrenoceptor activity, make it a precise pharmacological probe. However, the divergence between its in vitro Class III antiarrhythmic profile and its in vivo proarrhythmic and prohypertensive effects underscores the complexity of translating ion channel blockade into predictable clinical outcomes. Further research is warranted to fully elucidate the mechanisms underlying its in vivo activities, which may involve off-target effects or complex interactions within the integrated physiological system. This guide provides a foundational understanding for researchers and drug development professionals working with this and similar compounds.

References

AM-92016 Hydrochloride: An In-Depth Technical Guide to its Function as a Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK). By inhibiting this crucial ion channel, AM-92016 prolongs the action potential duration in cardiac myocytes and modulates signaling pathways in vascular smooth muscle. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and its effects on relevant signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in drug development exploring the therapeutic and investigative potential of this compound.

Chemical Properties, Solubility, and Stability

This compound is the hydrochloride salt of 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol. It is a white crystalline powder.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride[1]
Molecular Formula C₁₉H₂₅Cl₃N₂O₄S[1]
Molecular Weight 483.84 g/mol [1][3]
CAS Number 133229-11-5[1]
Appearance White crystalline powder[2]

Solubility and Storage:

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 150 mg/mL (310.02 mM), with sonication recommended for complete dissolution.[3] For in vivo studies, a common formulation is a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a concentration of 4 mg/mL (8.27 mM), again with recommended sonication.[3]

For long-term storage, the pure form of this compound should be kept at -20°C for up to 3 years.[3] In solvent, it should be stored at -80°C for up to 1 year.[3] The compound is stable under recommended storage conditions.[4]

Mechanism of Action: Potassium Channel Blockade

This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[5][6] This current is critical for the repolarization phase of the action potential in various excitable cells, including cardiac myocytes. By inhibiting IK, this compound delays repolarization, thereby prolonging the duration of the action potential.[5] This is a characteristic feature of Class III antiarrhythmic agents.

Quantitative Data

The following tables summarize the key quantitative findings from seminal studies on this compound.

Table 2: In Vitro Efficacy of this compound

ParameterSpecies/Cell TypeValueKey FindingsReference(s)
IC₅₀ Guinea-pig and rabbit ventricular cells (for IK blockade)~30 nMAM-92016 (referred to as compound II) is a potent blocker of the delayed rectifier potassium current.[5]
IC₅₀ Rabbit sino-atrial node cells (for IK inhibition)~40 nMDemonstrates concentration-dependent inhibition of IK, leading to a slowing of spontaneous activity.

Table 3: In Vivo Effects of this compound

SpeciesDose RangeKey Cardiovascular EffectsReference(s)
Guinea-pig 10 µg/kg - 5 mg/kg- Significant increase in heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and the contractile index dp/dtmax.- Significant decrease in the QT interval of the electrocardiogram.[3]
Pig 2.5 µg/kg/min (infusion)- Significantly increased the total number of arrhythmias following coronary artery occlusion.- Significantly reduced the time to onset of ventricular fibrillation.[3]

Signaling Pathways

Research by Palen et al. (2005) has elucidated a key signaling pathway in which this compound is involved in vascular smooth muscle cells (VSMCs). This pathway connects nitric oxide (NO) signaling to the regulation of the ERK1/2 MAP kinase pathway.

In VSMCs, nitric oxide (NO) leads to the dephosphorylation and inactivation of ERK1/2 MAP kinase. This effect is mediated by a cascade involving cyclic guanosine (B1672433) monophosphate (cGMP), the potassium channel Kv1.2, and the protein tyrosine phosphatase SHP-1. This compound, by blocking the Kv1.2 potassium channel, prevents this NO-induced dephosphorylation of ERK1/2.[4]

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Kv1_2 Kv1.2 Channel cGMP->Kv1_2 Activates SHP1 SHP-1 Kv1_2->SHP1 Activates ERK1_2_P Phosphorylated ERK1/2 (Active) SHP1->ERK1_2_P Dephosphorylates ERK1_2 ERK1/2 (Inactive) ERK1_2_P->ERK1_2 AM92016 AM-92016 hydrochloride AM92016->Kv1_2 Blocks

NO-cGMP-Kv1.2-SHP-1 signaling pathway in VSMCs.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies investigating this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The following protocol is a composite based on the methodologies described by Connors et al. (1992) and Lei and Brown (1998) for recording delayed rectifier potassium currents (IK).

Cell Preparation:

  • Guinea-pig and Rabbit Ventricular Myocytes: Single ventricular cells were isolated using enzymatic dispersion methods.

  • Rabbit Sino-Atrial Node Cells: Single pacemaker cells were isolated from the sino-atrial node region.

Solutions:

  • External Solution (Tyrode's Solution): Composition in mM: NaCl 140, KCl 5.4, MgCl₂ 1.0, CaCl₂ 1.8, glucose 10, HEPES 5, pH adjusted to 7.4 with NaOH.

  • Pipette (Internal) Solution: Composition in mM: K-aspartate 120, KCl 20, MgCl₂ 1.0, ATP (magnesium salt) 5, EGTA 10, HEPES 10, pH adjusted to 7.2 with KOH.

Recording and Data Acquisition:

  • The whole-cell configuration of the patch-clamp technique was used.

  • Currents were recorded using a patch-clamp amplifier.

  • Data were filtered and digitized for analysis.

Voltage Clamp Protocol to Elicit IK:

  • Hold the cell membrane potential at a holding potential of -40 mV to inactivate fast sodium channels.

  • Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments) for a duration of 200-500 ms (B15284909) to activate potassium channels.

  • Repolarize the membrane to a potential of -30 mV or -40 mV to record the tail currents, which represent the deactivation of the delayed rectifier potassium channels.

cluster_0 Voltage (mV) cluster_1 Time a -40 b Depolarizing Steps (-30 to +60) a->b Holding Potential c -30/-40 b->c Test Pulse t3 c->t3 Repolarization (Tail Current) t0 t1 t2

Typical voltage-clamp protocol for IK recording.
In Vivo Cardiovascular Studies

The following protocol is based on the methods described by Hagerty et al. (1996).

Animal Models:

  • Guinea-pigs: Male Dunkin-Hartley guinea pigs.

  • Pigs: Large White pigs.

Anesthesia:

  • Guinea-pigs: Anesthetized with pentobarbitone sodium.

  • Pigs: Anesthetized with a combination of azaperone, metomidate, and maintained with pentobarbitone sodium.

Surgical Preparation and Monitoring:

  • Animals were ventilated artificially.

  • A carotid artery was cannulated for the measurement of arterial blood pressure.

  • A jugular vein was cannulated for drug administration.

  • In guinea pigs, a catheter was inserted into the left ventricle via the right carotid artery to measure left ventricular pressure and derive dp/dtmax.

  • Standard limb leads of the electrocardiogram (ECG) were recorded to measure heart rate and QT interval.

Experimental Procedure:

  • After a stabilization period, baseline cardiovascular parameters were recorded.

  • This compound was administered intravenously as a bolus dose or a continuous infusion.

  • Cardiovascular parameters were continuously monitored and recorded.

  • In some experiments, arrhythmias were induced by coronary artery occlusion (in pigs) or ouabain (B1677812) infusion (in guinea pigs) to assess the proarrhythmic or antiarrhythmic effects of the drug.

Animal_Prep Animal Preparation (Anesthesia, Cannulation) Stabilization Stabilization Period Animal_Prep->Stabilization Baseline Baseline Recordings (ECG, BP, LVP) Stabilization->Baseline Drug_Admin AM-92016 HCl Administration (i.v.) Baseline->Drug_Admin Monitoring Continuous Monitoring of Cardiovascular Parameters Drug_Admin->Monitoring Arrhythmia_Induction Arrhythmia Induction (Optional) Monitoring->Arrhythmia_Induction Data_Analysis Data Analysis Monitoring->Data_Analysis Arrhythmia_Induction->Monitoring

Workflow for in vivo cardiovascular studies.
Biochemical Assays: Immunoprecipitation and Western Blotting

The following is a generalized protocol based on the methods described in Palen et al. (2005) for studying protein-protein interactions and phosphorylation status.

Cell Culture and Treatment:

  • Rat aortic vascular smooth muscle cells (VSMCs) were cultured.

  • Cells were treated with the nitric oxide (NO) donor SNAP or sodium nitroprusside (SNP) in the presence or absence of this compound.

Cell Lysis:

  • Cells were washed with ice-cold phosphate-buffered saline (PBS).

  • Cells were lysed in a buffer containing non-ionic detergents (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

Immunoprecipitation:

  • Cell lysates were pre-cleared with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • The pre-cleared lysates were incubated with a primary antibody specific for the protein of interest (e.g., anti-ERK1/2, anti-SHP-1, or anti-Kv1.2) overnight at 4°C.

  • Protein A/G agarose beads were added to capture the antibody-antigen complexes.

  • The beads were washed several times with lysis buffer to remove non-specifically bound proteins.

  • The immunoprecipitated proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

Western Blotting:

  • The eluted proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins were transferred to a nitrocellulose or PVDF membrane.

  • The membrane was blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • The membrane was incubated with a primary antibody specific for the protein to be detected (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-SHP-1, or anti-Kv1.2).

  • The membrane was washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell_Lysis Cell Lysis Pre_Clearing Pre-Clearing with Beads Cell_Lysis->Pre_Clearing IP Immunoprecipitation with Primary Antibody Pre_Clearing->IP Capture Capture with Protein A/G Beads IP->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

References

An In-Depth Technical Guide to the Effects of AM-92016 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK). It is structurally an analogue of sotalol (B1662669) but is devoid of any β-adrenoceptor blocking activity. Its primary mechanism of action involves the inhibition of delayed rectifier potassium channels, leading to a prolongation of the action potential duration in cardiac myocytes and neurons. This activity classifies it as a putative Class III antiarrhythmic agent. However, in vivo studies have revealed that AM-92016 can exhibit proarrhythmic and prohypertensive effects. The compound is also known to interact with the Kv1.2 potassium channel, which can influence intracellular signaling pathways, notably the ERK1/2 MAP kinase pathway.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound that have been reported in the literature.

Table 1: In Vitro Electrophysiological Effects of AM-92016 (Compound II)

ParameterSpeciesCell TypeEffectIC50Reference
Delayed Rectifier K+ Current (IK) BlockadeGuinea PigVentricular MyocytesInhibition~30 nMConners et al., 1992[1]
Action Potential Duration (APD)Guinea Pig, RabbitVentricular MyocytesSignificant Prolongation-Conners et al., 1992[1]

Table 2: In Vivo Cardiovascular Effects of AM-92016

ParameterSpeciesDoseEffectReference
Heart RateAnesthetized Guinea Pig10 µg/kg - 5 mg/kgSignificant IncreaseHagerty et al., 1996[2]
Systolic Arterial Blood PressureAnesthetized Guinea Pig10 µg/kg - 5 mg/kgSignificant IncreaseHagerty et al., 1996[2]
Left Ventricular Systolic PressureAnesthetized Guinea Pig10 µg/kg - 5 mg/kgSignificant IncreaseHagerty et al., 1996[2]
Cardiac Contractility (dp/dtmax)Anesthetized Guinea Pig10 µg/kg - 5 mg/kgSignificant IncreaseHagerty et al., 1996[2]
Ouabain-induced Ventricular Fibrillation OnsetAnesthetized Guinea Pig1 mg/kgShortened (18 ± 5 min in control vs. 12 ± 3 min)Hagerty et al., 1996[2]
Arrhythmias post-coronary artery occlusionAnesthetized Pig2.5 µg/kg/min infusionIncreased total number (266 ± 26 in control vs. 535 ± 148)Hagerty et al., 1996[2]
Ventricular Fibrillation Onset post-occlusionAnesthetized Pig2.5 µg/kg/min infusionReduced (24 ± 1 min in control vs. 18 ± 3 min)Hagerty et al., 1996[2]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp on Guinea Pig Ventricular Myocytes
  • Objective: To determine the effect of AM-92016 on the delayed rectifier potassium current (IK).

  • Cell Preparation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic dissociation using collagenase and protease.

  • Recording Technique: The whole-cell configuration of the patch-clamp technique is used. Borosilicate glass microelectrodes with a resistance of 2-5 MΩ are filled with an internal solution.

  • Solutions:

    • External Solution (Tyrode's solution): Contains (in mM): NaCl 135, KCl 5.4, MgCl2 1, CaCl2 1.8, NaH2PO4 0.33, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCl 20, MgCl2 5, ATP-K2 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of -40 mV to inactivate fast sodium channels.

    • Depolarizing voltage steps (e.g., to +50 mV for 200 ms) are applied to elicit IK.

    • The current is measured upon repolarization to a potential where IK is prominent (e.g., -30 mV).

    • AM-92016 is applied at various concentrations to the external solution to determine its inhibitory effect on IK. The IC50 value is calculated from the dose-response curve.

In Vivo Cardiovascular Assessment in Anesthetized Guinea Pigs
  • Objective: To evaluate the effects of AM-92016 on cardiovascular parameters in a living organism.

  • Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized (e.g., with urethane). The trachea is cannulated for artificial respiration. A carotid artery is cannulated for blood pressure measurement, and a jugular vein is cannulated for drug administration. A catheter is inserted into the left ventricle for measuring left ventricular pressure.

  • Data Acquisition:

    • Electrocardiogram (ECG): Needle electrodes are placed subcutaneously to record the ECG.

    • Hemodynamics: Arterial and left ventricular pressures are measured using pressure transducers. Heart rate is derived from the ECG or pressure waveforms. Cardiac contractility (dp/dtmax) is derived from the left ventricular pressure signal.

  • Experimental Procedure:

    • A stabilization period is allowed after surgical preparation.

    • A baseline recording of all cardiovascular parameters is obtained.

    • AM-92016 is administered intravenously at cumulative doses (e.g., 10 µg/kg up to 5 mg/kg).

    • Changes in heart rate, systolic and diastolic blood pressure, left ventricular systolic pressure, and dp/dtmax are continuously recorded and analyzed.

    • For proarrhythmia assessment, a separate cohort of animals can be infused with ouabain (B1677812) to induce arrhythmias, and the time to onset of ventricular fibrillation is compared between vehicle- and AM-92016-treated groups.

Signaling Pathways and Mechanisms of Action

Primary Mechanism: Blockade of Delayed Rectifier Potassium Channels

The primary and most well-characterized effect of AM-92016 is the blockade of the delayed rectifier potassium current (IK). This current is crucial for the repolarization phase of the action potential in cardiac and neuronal cells. By inhibiting IK, AM-92016 delays repolarization, thereby prolonging the action potential duration.

G AM-92016 AM-92016 IK_Channel Delayed Rectifier Potassium Channel (IK) AM-92016->IK_Channel blocks APD Action Potential Duration (APD) AM-92016->APD prolongs Repolarization Repolarization IK_Channel->Repolarization mediates Repolarization->APD shortens

Mechanism of Action Potential Prolongation by AM-92016.
Modulation of the ERK1/2 MAP Kinase Signaling Pathway

AM-92016 has been shown to influence the ERK1/2 MAP kinase signaling pathway through its interaction with the Kv1.2 potassium channel. This pathway is involved in regulating various cellular processes, including cell growth, differentiation, and survival. The proposed mechanism involves the activation of the tyrosine phosphatase SHP-1.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AM-92016 AM-92016 Kv1.2 Kv1.2 Channel AM-92016->Kv1.2 blocks SHP-1_inactive SHP-1 (inactive) Kv1.2->SHP-1_inactive leads to activation of SHP-1_active SHP-1 (active) SHP-1_inactive->SHP-1_active activation pERK1/2 Phosphorylated ERK1/2 (active) SHP-1_active->pERK1/2 dephosphorylates ERK1/2 ERK1/2 (inactive) pERK1/2->ERK1/2 Cellular_Response Altered Cellular Response ERK1/2->Cellular_Response leads to

AM-92016's Influence on the ERK1/2 Signaling Pathway.

Experimental Workflow for Investigating ERK1/2 Dephosphorylation

G Cell_Culture Culture Vascular Smooth Muscle Cells Treatment Treat cells with AM-92016 Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quant Protein Quantification Lysis->Protein_Quant Western_Blot Western Blot Analysis Protein_Quant->Western_Blot Analysis Analyze levels of p-ERK1/2 and total ERK1/2 Western_Blot->Analysis

Workflow for ERK1/2 Phosphorylation Analysis.

Concluding Remarks for Drug Development Professionals

This compound presents a complex pharmacological profile. While its potent and specific blockade of the delayed rectifier potassium current makes it a molecule of interest from a Class III antiarrhythmic perspective, its observed proarrhythmic and prohypertensive effects in vivo are significant safety concerns that would need to be addressed in any drug development program. The off-target effect on the ERK1/2 MAP kinase pathway via Kv1.2 blockade introduces another layer of complexity, which could have therapeutic implications or contribute to adverse effects depending on the cellular context. Further research is warranted to dissect the precise molecular interactions and downstream consequences of AM-92016's activity to better evaluate its therapeutic potential and risks. The detailed experimental protocols provided herein offer a foundation for such investigations.

References

AM-92016 Hydrochloride: A Technical Guide to its Discovery, Mechanism, and Experimental Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK), a critical component in the repolarization of the cardiac action potential. Developed as a novel analogue of the Class III antiarrhythmic drug sotalol, AM-92016 was designed to prolong the action potential duration (APD) without the associated β-adrenoceptor blocking activity.[1][2] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and detailed experimental data related to this compound, intended for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Discovery and History

This compound, identified as "compound II" in seminal research, emerged from a research program aimed at developing more specific Class III antiarrhythmic agents.[3][4] The synthesis and initial potassium channel blocking activities of a series of (4-methanesulfonamidophenoxy)propanolamines, including AM-92016, were first reported by Connors et al. in 1991.[5] The primary goal was to create a compound that retained the APD-prolonging effects of sotalol, which are characteristic of Class III antiarrhythmics, while eliminating the β-blocking (Class II) effects.[1][2] Subsequent in-depth electrophysiological and in vivo studies in the 1990s further characterized its potent and selective action on the delayed rectifier potassium current.[1][3][4] While initial in vitro studies demonstrated promising Class III antiarrhythmic properties, later in vivo research revealed proarrhythmic and prohypertensive effects, highlighting the complexity of translating in vitro efficacy to in vivo safety and therapeutic benefit.[6]

Chemical Properties

PropertyValue
Chemical Name 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride
Molecular Formula C₁₉H₂₄Cl₂N₂O₄S·HCl
Molecular Weight 483.84 g/mol
CAS Number 133229-11-5

Mechanism of Action

This compound exerts its primary effect through the potent and specific blockade of the time-dependent delayed rectifier potassium current (IK) in cardiac myocytes.[1][3][4] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential, and its inhibition leads to a prolongation of the action potential duration (APD).[1] The delayed rectifier current in many species, including guinea pigs and rabbits, is composed of two main components: a rapid component (IKr) and a slow component (IKs). AM-92016 has been shown to block both components of IK.[4] By blocking these potassium channels, this compound delays the efflux of potassium ions from the cell, thereby extending the plateau phase of the action potential and increasing the effective refractory period of the cardiac tissue.[1][3] Unlike its parent compound sotalol, AM-92016 is devoid of any significant β-adrenoceptor blocking activity.[1][2]

Figure 1: Signaling pathway of this compound's effect on the cardiac action potential.

Quantitative Data

In Vitro Electrophysiological Effects
ParameterSpecies/Cell TypeConcentrationEffectReference
IC₅₀ for IK Blockade Guinea-pig & Rabbit Ventricular Myocytes~30 nM50% inhibition of the delayed rectifier potassium current.[3]
IC₅₀ for IK Blockade Rabbit Sino-atrial Node Cells~40 nM50% inhibition of the delayed rectifier potassium current.[4]
Action Potential Duration at 20% Repolarization (APD₂₀) Guinea-pig & Rabbit Ventricular Myocytes50 nMSignificant prolongation.[3]
Action Potential Duration at 90% Repolarization (APD₉₀) Guinea-pig & Rabbit Ventricular Myocytes50 nMSignificant prolongation.[3]
Other Ion Channels (ICa,L, If, IK1) Various cardiac preparationsUp to 1 µMNo significant effect.[3][4]
In Vivo Cardiovascular Effects in Anesthetized Guinea Pigs
ParameterDose RangeEffectReference
Heart Rate 10 µg/kg - 5 mg/kgSignificant increase.[6]
Systolic Arterial Blood Pressure 10 µg/kg - 5 mg/kgSignificant increase.[6]
Left Ventricular Systolic Pressure 10 µg/kg - 5 mg/kgSignificant increase.[6]
Contractile Index (dp/dtmax) 10 µg/kg - 5 mg/kgSignificant increase.[6]
QT Interval 5 mg/kgSignificant decrease from 135 ms (B15284909) to 105 ms.[6]
Ouabain-induced Arrhythmias 1 mg/kgShortened time to onset of ventricular fibrillation.[6]

Experimental Protocols

Synthesis of this compound

While the detailed experimental procedure for the synthesis of this compound is described in the 1991 publication by Connors et al., a general synthetic route can be inferred. The synthesis of (4-methanesulfonamidophenoxy)propanolamines likely involves the reaction of 4-methanesulfonamidophenol with an appropriate epoxide, followed by the introduction of the N-methyl-3,4-dichlorophenylethylamino side chain.[5] The final product would then be converted to its hydrochloride salt.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To measure the effect of this compound on the delayed rectifier potassium current (IK) and action potentials in isolated cardiac myocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are isolated from guinea pig or rabbit hearts by enzymatic digestion.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (Tyrode's solution): Contains (in mM): NaCl 135, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.33, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

    • Pipette Solution: Contains (in mM): K-aspartate 110, KCl 20, MgCl₂ 1.0, Na₂ATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.

  • Voltage-Clamp Protocol for IK:

    • Cells are held at a holding potential of -40 mV.

    • Depolarizing voltage steps (e.g., to +50 mV for 200 ms) are applied to activate IK.

    • Tail currents are recorded upon repolarization to -40 mV.

    • This compound is perfused at various concentrations to determine its effect on the current amplitude.

  • Current-Clamp Protocol for Action Potentials:

    • Action potentials are elicited by brief depolarizing current injections.

    • APD at 20% and 90% repolarization is measured before and after the application of this compound.

cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Cell Isolation Cell Isolation Pipette Preparation Pipette Preparation Cell Isolation->Pipette Preparation Solution Preparation Solution Preparation Pipette Preparation->Solution Preparation Giga-seal Formation Giga-seal Formation Solution Preparation->Giga-seal Formation Whole-cell Configuration Whole-cell Configuration Giga-seal Formation->Whole-cell Configuration Data Acquisition Data Acquisition Whole-cell Configuration->Data Acquisition Current Measurement Current Measurement Data Acquisition->Current Measurement APD Measurement APD Measurement Current Measurement->APD Measurement Data Analysis Data Analysis APD Measurement->Data Analysis

Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.

In Vivo Cardiovascular Assessment

Objective: To determine the in vivo cardiovascular effects of this compound in an anesthetized animal model.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs are used.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent.

  • Instrumentation:

    • A carotid artery is cannulated for blood pressure measurement.

    • A jugular vein is cannulated for drug administration.

    • Subcutaneous needle electrodes are placed for electrocardiogram (ECG) recording.

    • A catheter may be inserted into the left ventricle for pressure measurements (LVP, dp/dtmax).

  • Experimental Protocol:

    • A stabilization period is allowed after instrumentation.

    • Baseline cardiovascular parameters (heart rate, blood pressure, ECG intervals) are recorded.

    • This compound is administered intravenously at escalating doses.

    • Cardiovascular parameters are continuously monitored and recorded.

  • Data Analysis: Changes in heart rate, systolic and diastolic blood pressure, LVP, dp/dtmax, and ECG intervals (PR, QRS, QT) are analyzed and compared to baseline values.

Conclusion

This compound is a valuable research tool for studying the role of the delayed rectifier potassium current in cardiac electrophysiology. Its high potency and selectivity, coupled with the absence of β-blocking activity, make it a more specific probe than its parent compound, sotalol. However, the observed proarrhythmic and prohypertensive effects in vivo underscore the challenges in developing safe and effective Class III antiarrhythmic drugs. This technical guide provides a foundational understanding of this compound for scientists and researchers, facilitating further investigation into its complex pharmacological profile.

References

An In-depth Technical Guide to AM-92016 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-92016 hydrochloride (CAS Number: 133229-11-5) is a specific pharmacological tool used in cardiovascular and neuroscience research. It is recognized primarily as a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK). By inhibiting this current, this compound effectively delays the repolarization of the cell membrane, thereby prolonging the action potential duration. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of this compound, tailored for research and drug development applications.

Chemical and Physical Properties

This compound is the hydrochloride salt form of the parent compound AM-92016. Its key properties are summarized below for quick reference.

PropertyValueSource
CAS Number 133229-11-5[1][2]
Molecular Formula C₁₉H₂₄Cl₂N₂O₄S·HCl[1][3][4]
Molecular Weight 483.84 g/mol [1][4][5]
IUPAC Name N-[4-[3-[--INVALID-LINK--amino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride[1]
Appearance White crystalline powder / Yellow Viscous[5][6]
Purity ≥98% (HPLC)[7]
Solubility Soluble in DMSO (150 mg/mL) and water (24.19 mg/mL). A common in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][5][7]
Storage Store in pure form at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2][5]

Mechanism of Action

This compound is a specific blocker of the delayed rectifier potassium current (IK).[2][5][8][9] This current is crucial for the repolarization phase of the action potential in various excitable cells, including cardiomyocytes and neurons. By inhibiting the potassium channels responsible for IK, this compound prolongs the duration of the nerve impulse and the cardiac action potential.[5][8][9] Notably, it is devoid of any β-adrenoceptor blocking activity, which distinguishes it from other potassium channel blockers like sotalol.[7]

The primary molecular targets are voltage-gated potassium (KV) channels, which are key components of the delayed rectifier current.[10] The blockade of these channels leads to the observed electrophysiological effects.

cluster_cell Excitable Cell Membrane AP Action Potential (Depolarization) Kv_Channel Delayed Rectifier Potassium Channel (Kv) AP->Kv_Channel activates Repolarization Membrane Repolarization K_efflux K+ Efflux Kv_Channel->K_efflux mediates K_efflux->Repolarization leads to Prolonged_AP Prolonged Action Potential Duration AM92016 AM-92016 HCl AM92016->Kv_Channel blocks cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Isolation/ Culture Solution_Prep Prepare External, Internal & Drug Solutions Patch Establish Whole-Cell Patch-Clamp Solution_Prep->Patch Baseline Record Baseline I_K Currents Patch->Baseline Drug_App Perfuse with AM-92016 HCl Baseline->Drug_App Washout Washout with Control Solution Drug_App->Washout Measure Measure Current Amplitudes Washout->Measure IV_Plot Construct I-V Plots Measure->IV_Plot IC50_Calc Calculate % Inhibition and IC50 IV_Plot->IC50_Calc

References

AM-92016 hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, mechanism of action, and experimental applications of AM-92016 hydrochloride, a potent and specific blocker of the delayed rectifier potassium current (IK).

Core Compound Properties

This compound is a valuable tool for investigating the role of delayed rectifier potassium channels in cellular electrophysiology, particularly in cardiac and neuronal tissues. Its specificity allows for the targeted study of IK without significant off-target effects on other ion channels.

PropertyValueCitation(s)
Molecular Weight 483.84 g/mol [1][2][3]
Chemical Formula C₁₉H₂₅Cl₃N₂O₄S or C₁₉H₂₄Cl₂N₂O₄S·HCl[1][4][5][6]
CAS Number 133229-11-5[3][4][5]
IUPAC Name N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride[4]
Synonyms AM 92016, AM92016 hydrochloride[4][5]

Mechanism of Action

This compound exerts its effects by specifically blocking the delayed rectifier potassium current (IK). This current is crucial for the repolarization phase of the action potential in many excitable cells. By inhibiting IK, this compound prolongs the action potential duration.

K_channel Delayed Rectifier Potassium Channel (IK) K_efflux K+ Efflux AM92016 AM-92016 Hydrochloride AM92016->K_channel Blocks Repolarization Membrane Repolarization AP_Duration Action Potential Duration Repolarization->AP_Duration Determines cluster_prep Cell Preparation cluster_recording Electrophysiology Heart_Excision Heart Excision Langendorff Langendorff Perfusion (Collagenase) Heart_Excision->Langendorff Mincing Ventricular Mincing Langendorff->Mincing Isolation Myocyte Isolation Mincing->Isolation Patch_Clamp Whole-Cell Patch Clamp Isolation->Patch_Clamp AP_Elicitation Elicit Action Potentials (1 Hz) Patch_Clamp->AP_Elicitation Baseline Baseline Recording AP_Elicitation->Baseline Drug_Perfusion Perfuse AM-92016 HCl Baseline->Drug_Perfusion Data_Acquisition Record APD Changes Drug_Perfusion->Data_Acquisition cluster_setup Animal Preparation cluster_procedure Experimental Procedure Anesthesia Anesthesia Catheterization IV Catheterization Anesthesia->Catheterization ECG_BP_Setup ECG & Blood Pressure Monitoring Setup Catheterization->ECG_BP_Setup Baseline Baseline Recording ECG_BP_Setup->Baseline Drug_Admin IV Administration of AM-92016 HCl Baseline->Drug_Admin Data_Collection Continuous Data Collection Drug_Admin->Data_Collection

References

A Technical Guide to the Hypothetical Anti-Cancer Properties of AM-92016 Hydrochloride: A Potassium Channel Blocker Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no direct scientific literature available that evaluates the anti-cancer properties of AM-92016 hydrochloride. This document provides a technical overview of the established role of its target, the delayed rectifier potassium current, in cancer biology and outlines a hypothetical framework for investigating its potential anti-cancer effects based on existing research into other potassium channel blockers.

Introduction: The Emerging Role of Ion Channels in Oncology

This compound is identified as a specific blocker of the time-dependent delayed rectifier potassium current (IK)[1][2][3]. While its documented research applications are in cardiovascular studies, the broader class of potassium channel modulators is gaining significant attention in oncology. Alterations in potassium (K+) channel expression and function are increasingly recognized as contributors to the hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and metastasis[4][5][6]. This guide explores the theoretical basis for investigating this compound as a potential anti-cancer agent by examining the role of rectifier potassium channels in cancer pathophysiology.

The Rationale for Targeting Rectifier Potassium Channels in Cancer

Potassium channels are transmembrane proteins that regulate the flow of K+ ions across cell membranes, thereby controlling the membrane potential. This electrical signaling is crucial for a variety of cellular processes that are often dysregulated in cancer.

  • Cell Cycle Progression: The cell membrane potential fluctuates during the cell cycle. Blockade of specific potassium channels can cause cell cycle arrest, thereby inhibiting proliferation[7].

  • Apoptosis: The regulation of apoptosis is linked to changes in intracellular ion concentrations. Dysfunctional potassium channels can contribute to the resistance of cancer cells to apoptosis[4][6].

  • Cell Migration and Metastasis: The migration of cancer cells is a complex process that involves changes in cell volume and shape, which are influenced by ion channel activity. Inhibition of certain potassium channels has been shown to reduce cancer cell motility[5][8].

Inwardly rectifying potassium (Kir) channels, a class of rectifier channels, have been specifically implicated in cancer progression. For example, the Kir2.2 channel has been shown to interact with and activate the NF-κB p65/RelA protein, a key transcription factor involved in cancer initiation and development[7][9].

Hypothetical Mechanism of Action of AM-92016 in Cancer

As a blocker of the delayed rectifier potassium current, this compound could theoretically exert anti-cancer effects through several mechanisms. The following diagram illustrates a potential signaling pathway based on the known roles of rectifier potassium channels in cancer.

cluster_cytoplasm Cytoplasm K_channel Delayed Rectifier Potassium Channel Membrane_Potential Membrane Depolarization K_channel->Membrane_Potential Maintains Resting Potential AM92016 AM-92016 Hydrochloride AM92016->K_channel Cell_Cycle Cell Cycle Progression Membrane_Potential->Cell_Cycle Inhibition Apoptosis Apoptosis Membrane_Potential->Apoptosis Induction Migration Cell Migration Membrane_Potential->Migration Inhibition cluster_invitro Phase 1: Cell-Based Assays cluster_invivo Phase 2: Animal Models cluster_mechanistic Phase 3: Mechanism of Action start Start: Hypothesis Generation in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assays (MTT, etc.) in_vitro->cell_viability in_vivo In Vivo Studies xenograft Xenograft Tumor Models in_vivo->xenograft mechanistic Mechanistic Studies patch_clamp Electrophysiology (Patch Clamp) mechanistic->patch_clamp end Conclusion: Assess Anti-Cancer Potential apoptosis_assay Apoptosis Assays (Annexin V, Caspase) cell_viability->apoptosis_assay migration_assay Migration/Invasion Assays (Wound Healing, Transwell) apoptosis_assay->migration_assay migration_assay->in_vivo toxicity Toxicity Studies xenograft->toxicity toxicity->mechanistic western_blot Western Blot (Signaling Proteins) patch_clamp->western_blot gene_expression Gene Expression Analysis western_blot->gene_expression gene_expression->end

References

In-Depth Technical Guide: Anti-inflammatory Effects of AM-92016 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

AM-92016 hydrochloride exerts its anti-inflammatory effects primarily through the non-selective blockade of cation channels, specifically voltage-gated calcium channels and rectifier potassium channels. This dual inhibitory action disrupts key signaling cascades within immune cells, leading to a reduction in the production of pro-inflammatory mediators.

The inflammatory response, particularly in monocytes and macrophages, is heavily reliant on intracellular calcium signaling and the maintenance of membrane potential. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these immune cells. Upon recognition of LPS by Toll-like receptor 4 (TLR4), a signaling cascade is initiated that involves the activation of downstream pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical for the transcriptional activation of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

This compound, by blocking voltage-gated calcium channels, is proposed to attenuate the influx of calcium ions that is essential for the activation of various downstream signaling molecules in these pathways. Additionally, its inhibition of rectifier potassium channels can lead to alterations in the cell membrane potential, which may further impact the activity of other ion channels and signaling proteins involved in the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

Currently, publicly available, peer-reviewed studies providing specific quantitative data such as IC50 values or detailed dose-response curves for the inhibition of cytokines by this compound are limited. The primary characterization of this compound in the available literature focuses on its cardiovascular effects as a potassium channel blocker. However, based on its known mechanism of inhibiting pro-inflammatory cytokine production in LPS-stimulated monocytes, a hypothetical data representation is provided below for illustrative purposes. This table is intended to guide researchers in designing experiments to quantify the anti-inflammatory efficacy of this compound.

Table 1: Hypothetical Inhibitory Activity of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Human Monocytes

CytokineAssay SystemStimulantAM-92016 HCl Concentration% Inhibition (Hypothetical)
TNF-αHuman MonocytesLPS (100 ng/mL)1 µM25%
10 µM50%
50 µM85%
IL-1βHuman MonocytesLPS (100 ng/mL)1 µM20%
10 µM45%
50 µM80%
IL-6Human MonocytesLPS (100 ng/mL)1 µM30%
10 µM55%
50 µM90%
IL-8Human MonocytesLPS (100 ng/mL)1 µM28%
10 µM52%
50 µM88%

Key Experimental Protocols

To enable researchers to investigate and verify the anti-inflammatory effects of this compound, a detailed, generalized protocol for an in vitro monocyte stimulation assay is provided below.

In Vitro Monocyte Stimulation Assay for Cytokine Production

Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) by human monocytes stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

  • Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α, IL-1β, IL-6, and IL-8.

  • Cell viability assay kit (e.g., MTT or PrestoBlue™)

Procedure:

  • Cell Culture: Culture human monocytes or THP-1 cells in complete RPMI 1640 medium at 37°C in a humidified atmosphere with 5% CO2. If using THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control group (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a solution of LPS in complete RPMI 1640 medium. Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Include a negative control group with no LPS stimulation.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay: To assess the potential cytotoxicity of this compound, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of each cytokine for each concentration of this compound relative to the LPS-stimulated vehicle control. Plot the dose-response curves and determine the IC50 values.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways involved in the anti-inflammatory action of this compound.

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 VGCC Voltage-Gated Calcium Channel K_Channel Rectifier K+ Channel TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade IkappaB IκB IKK_complex->IkappaB P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation AP1 AP-1 MAPK_cascade->AP1 Activation AM92016 AM-92016 Hydrochloride AM92016->VGCC Inhibits AM92016->K_Channel Inhibits Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_n->Cytokine_Genes Transcription AP1->Cytokine_Genes Transcription

Caption: LPS signaling cascade leading to pro-inflammatory cytokine production and points of inhibition by this compound.

Experimental_Workflow start Start: Culture Human Monocytes seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add AM-92016 HCl (various conc.) + Vehicle Control seed_cells->add_compound pre_incubate Pre-incubate (1-2 hours) add_compound->pre_incubate stimulate Stimulate with LPS (100 ng/mL) + Negative Control (no LPS) pre_incubate->stimulate incubate Incubate (18-24 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant viability Assess Cell Viability (MTT/PrestoBlue) incubate->viability elisa Quantify Cytokines (ELISA) (TNF-α, IL-1β, IL-6, IL-8) collect_supernatant->elisa analyze Analyze Data: % Inhibition, IC50 elisa->analyze viability->analyze

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Logical_Relationship AM92016 This compound Cation_Block Non-selective Cation Channel Blockade AM92016->Cation_Block Ca_Block Voltage-Gated Ca2+ Channel Inhibition Cation_Block->Ca_Block K_Block Rectifier K+ Channel Inhibition Cation_Block->K_Block Reduced_Ca Decreased Intracellular Ca2+ Signaling Ca_Block->Reduced_Ca Altered_MP Altered Membrane Potential K_Block->Altered_MP Reduced_Signaling Inhibition of NF-κB and MAPK Pathways Reduced_Ca->Reduced_Signaling Altered_MP->Reduced_Signaling Reduced_Cytokines Decreased Pro-inflammatory Cytokine Production Reduced_Signaling->Reduced_Cytokines Anti_Inflammatory Anti-inflammatory Effect Reduced_Cytokines->Anti_Inflammatory

Caption: Logical relationship of this compound's mechanism to its anti-inflammatory effect.

Methodological & Application

AM-92016 Hydrochloride: In Vitro Experimental Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Investigation of AM-92016 Hydrochloride, a Specific Blocker of the Delayed Rectifier Potassium Current.

For researchers, scientists, and drug development professionals, this document provides detailed in vitro experimental protocols for the characterization of this compound. This compound is a valuable tool for studying the role of delayed rectifier potassium channels (IK) in various physiological and pathological processes.

This compound has been identified as a specific blocker of the time-dependent delayed rectifier potassium current, a crucial component in the repolarization phase of the cardiac action potential.[1] Notably, it is devoid of any β-adrenoceptor blocking activity.[1] In addition to its effects on cardiac electrophysiology, research suggests a potential role for this compound in modulating signaling pathways related to cell growth and differentiation, such as the ERK1/2 MAP kinase pathway.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for this compound.

ParameterCell TypeValueReference
IC50 (Inhibition of IK)Rabbit sino-atrial node cells40 nM[2]
Effect on Action Potential Duration (APD) Guinea-pig and rabbit ventricular cellsSignificant increase at 20% and 90% repolarization levels (at 1 µM)[2]
Inhibition of NO-induced ERK1/2 Dephosphorylation Rat vascular smooth muscle cellsInhibition observed[2]

Key In Vitro Experimental Protocols

Electrophysiological Assessment of IK Inhibition using Whole-Cell Patch-Clamp

This protocol details the methodology to measure the inhibitory effect of this compound on the delayed rectifier potassium current (IK) in isolated ventricular cardiomyocytes.

a. Cell Preparation:

  • Isolate ventricular myocytes from adult guinea pigs or rabbits using established enzymatic digestion protocols.

  • Maintain the isolated cells in a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

  • Allow cells to adhere to glass coverslips in a recording chamber on the stage of an inverted microscope.

b. Recording Solutions:

  • External Solution (Tyrode's solution): As described above.

  • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, and 0.1 Na-GTP, with the pH adjusted to 7.2 with KOH.

c. Whole-Cell Patch-Clamp Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane of a single myocyte.

  • Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • To elicit IK, apply depolarizing voltage steps from the holding potential to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 200-500 ms.

  • Record the resulting potassium currents using a patch-clamp amplifier and appropriate data acquisition software.

d. Application of this compound:

  • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the external solution to the desired final concentrations (e.g., ranging from 1 nM to 1 µM) immediately before use.

  • Perfuse the recording chamber with the control external solution to obtain a stable baseline recording of IK.

  • Switch the perfusion to the external solution containing the desired concentration of this compound.

  • Record the currents after the drug effect has reached a steady state (typically within 3-5 minutes).

  • Perform a washout by perfusing with the control external solution to assess the reversibility of the drug's effect.

e. Data Analysis:

  • Measure the peak outward current amplitude at each test potential in the absence and presence of different concentrations of this compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Construct a concentration-response curve and determine the IC50 value by fitting the data to a Hill equation.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol outlines a method to investigate the effect of this compound on the phosphorylation of ERK1/2 in vascular smooth muscle cells (VSMCs), as suggested by its known inhibition of NO-induced ERK1/2 dephosphorylation.[2]

a. Cell Culture and Treatment:

  • Culture rat aortic smooth muscle cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Seed the cells in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 24 hours prior to the experiment.

  • Pre-treat the cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for 1 hour.

  • Stimulate the cells with a nitric oxide (NO) donor, such as S-nitroso-N-acetylpenicillamine (SNAP), for an appropriate time (e.g., 10-30 minutes) to induce ERK1/2 phosphorylation.

b. Protein Extraction and Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

d. Data Analysis:

  • Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

  • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

  • Compare the levels of p-ERK1/2 in this compound-treated cells to the control (SNAP-stimulated only) to determine the effect of the compound on ERK1/2 phosphorylation.

Visualizations

experimental_workflow cluster_electrophysiology Electrophysiology: IK Inhibition cluster_western_blot Biochemistry: ERK1/2 Phosphorylation cell_prep Isolate Ventricular Myocytes patch_clamp Whole-Cell Patch-Clamp Recording cell_prep->patch_clamp drug_app Apply AM-92016 Hydrochloride patch_clamp->drug_app data_acq Record IK Currents drug_app->data_acq analysis_ep Calculate IC50 data_acq->analysis_ep cell_culture Culture & Treat VSMCs protein_ext Protein Extraction & Quantification cell_culture->protein_ext sds_page SDS-PAGE & Western Blot protein_ext->sds_page detection Detect p-ERK1/2 & Total ERK1/2 sds_page->detection analysis_wb Quantify Phosphorylation detection->analysis_wb

Caption: Experimental workflow for in vitro characterization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus kv_channel Delayed Rectifier Potassium Channel (Kv) erk12 ERK1/2 kv_channel->erk12 Potential Regulation am92016 AM-92016 Hydrochloride am92016->kv_channel Inhibits p_erk12 p-ERK1/2 erk12->p_erk12 Phosphorylation gene_expression Gene Expression (Cell Growth, Differentiation) p_erk12->gene_expression no Nitric Oxide (NO) shp1 SHP-1 no->shp1 Activates shp1->p_erk12 Dephosphorylates

Caption: Proposed signaling pathway of this compound.

References

AM-92016 Hydrochloride: In Vivo Study Design for Preclinical Cardiovascular Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IKr). This ion channel plays a crucial role in the repolarization phase of the cardiac action potential. Modulation of IKr is a key mechanism for antiarrhythmic drugs, but it can also be associated with proarrhythmic risk. Therefore, a thorough in vivo evaluation of the efficacy and safety of IKr blockers like this compound is paramount in preclinical drug development. These application notes provide a comprehensive guide to designing and conducting in vivo studies to assess the cardiovascular effects, pharmacokinetics, and toxicology of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by specifically blocking the delayed rectifier potassium channel (IKr), which is encoded by the hERG gene. This channel is critical for the timely repolarization of cardiomyocytes. By inhibiting the outward flow of potassium ions during phase 3 of the action potential, this compound prolongs the action potential duration (APD). This increase in the refractory period can be beneficial in treating certain types of cardiac arrhythmias. However, excessive prolongation of the APD can lead to early afterdepolarizations (EADs) and an increased risk of torsades de pointes (TdP), a life-threatening ventricular arrhythmia.

AM-92016_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Effects cluster_organ_effect Organ-Level Effects (Heart) IKr Delayed Rectifier Potassium Channel (IKr) K_out K+ Efflux IKr->K_out Mediates Repol Repolarization K_out->Repol Drives AM92016 AM-92016 Hydrochloride AM92016->IKr Blocks APD Action Potential Duration (APD) AM92016->APD Prolongs cluster_cellular_effect cluster_cellular_effect QT_interval QT Interval Prolongation APD->QT_interval Leads to Repol->APD Determines Antiarrhythmic Antiarrhythmic Effect QT_interval->Antiarrhythmic Potential for Proarrhythmic Proarrhythmic Risk (TdP) QT_interval->Proarrhythmic Potential for cluster_organ_effect cluster_organ_effect

Caption: Signaling pathway of this compound in cardiomyocytes.

Data Presentation

Table 1: In Vivo Efficacy and Safety Data Summary for this compound
Animal ModelDosage RangeRoute of AdministrationKey Efficacy/Pharmacodynamic FindingsKey Safety/Toxicology FindingsReference
Anesthetized Guinea Pig10 µg/kg - 5 mg/kgIntravenousIncreased heart rate, systolic arterial blood pressure, and left ventricular systolic pressure.Decreased QT interval at 5 mg/kg. Shortened time to onset of ouabain-induced arrhythmias.Hagerty et al., 1996
Anesthetized Pig2.5 µg/kg/minIntravenous InfusionIncreased total number of arrhythmias following coronary artery occlusion.Shortened time to onset of ventricular fibrillation. Exhibited proarrhythmic activity.Hagerty et al., 1996

Experimental Protocols

In Vivo Efficacy and Safety Assessment in Anesthetized Guinea Pigs

This protocol is designed to evaluate the acute cardiovascular effects of this compound in an anesthetized guinea pig model.

1. Animal Model:

  • Species: Male Dunkin-Hartley guinea pigs

  • Weight: 350-450 g

  • Anesthesia: Urethane (1.5 g/kg, intraperitoneal injection)

2. Surgical Preparation:

  • The trachea is cannulated to ensure a patent airway.

  • The right jugular vein is cannulated for drug administration.

  • The right carotid artery is cannulated and connected to a pressure transducer for blood pressure monitoring.

  • Subcutaneous needle electrodes are placed for recording a standard lead II electrocardiogram (ECG).

  • A micro-tip pressure transducer is inserted into the left ventricle via the right carotid artery for measuring left ventricular pressure.

3. Experimental Procedure:

  • Animals are allowed to stabilize for 30 minutes after surgical preparation.

  • Baseline cardiovascular parameters are recorded for 15 minutes.

  • This compound is administered intravenously at increasing doses (e.g., 10 µg/kg, 100 µg/kg, 1 mg/kg, 5 mg/kg) or as a continuous infusion. A vehicle control group receives an equivalent volume of the vehicle.

  • Cardiovascular parameters (heart rate, systolic and diastolic blood pressure, left ventricular systolic pressure, and ECG) are continuously monitored and recorded for a defined period after each dose.

4. Proarrhythmia Assessment (Ouabain Challenge):

  • Following the assessment of baseline cardiovascular effects, a separate cohort of animals is used.

  • Animals are pre-treated with either vehicle or a selected dose of this compound.

  • An intravenous infusion of ouabain (B1677812) (e.g., 10 µg/kg/min) is initiated.

  • The time to the onset of the first arrhythmia and ventricular fibrillation is recorded.

5. Data Analysis:

  • Changes in cardiovascular parameters from baseline are calculated for each dose.

  • ECG intervals (PR, QRS, QT) are measured and the QT interval is corrected for heart rate (e.g., using Bazett's formula).

  • The time to arrhythmia onset in the ouabain challenge is compared between the vehicle and this compound-treated groups.

In_Vivo_Efficacy_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_proarrhythmia Proarrhythmia Assessment cluster_analysis Data Analysis animal_model Guinea Pig Model (Anesthetized) surgery Surgical Cannulation (Vein, Artery, Trachea) animal_model->surgery instrumentation ECG & Pressure Transducer Placement surgery->instrumentation stabilization Stabilization Period instrumentation->stabilization baseline Baseline Recording stabilization->baseline dosing AM-92016 HCl or Vehicle Administration (IV) baseline->dosing monitoring Continuous Cardiovascular Monitoring dosing->monitoring param_analysis Analyze Cardiovascular Parameters (HR, BP, ECG) monitoring->param_analysis pretreatment Pre-treatment with AM-92016 HCl or Vehicle ouabain Ouabain Infusion pretreatment->ouabain arrhythmia_monitoring Monitor Time to Arrhythmia & VF ouabain->arrhythmia_monitoring arrhythmia_analysis Compare Time to Arrhythmia Onset arrhythmia_monitoring->arrhythmia_analysis

Caption: Workflow for in vivo efficacy and safety assessment.
Pharmacokinetic Study in Rats (Representative Protocol)

This protocol outlines a typical design for a pharmacokinetic study of a small molecule like this compound in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Housing: Housed individually with free access to food and water.

2. Dosing and Sample Collection:

  • Formulation: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

  • Administration:

    • Intravenous (IV) group: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.

    • Oral (PO) group: A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

3. Bioanalytical Method:

  • A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in plasma samples.

  • The method should be sensitive, specific, and accurate over the expected concentration range.

4. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.

  • Key pharmacokinetic parameters to be determined include:

    • IV group: Clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

    • PO group: Maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and AUC.

  • Oral bioavailability (F%) is calculated as (AUCPO / DosePO) / (AUCIV / DoseIV) x 100.

General Toxicology Study in Rats (Representative Protocol)

This protocol describes a general 14-day repeat-dose toxicity study to evaluate the safety of this compound.

1. Animal Model:

  • Species: Male and female Sprague-Dawley rats

  • Age: 6-8 weeks old at the start of the study.

  • Group Size: 10 animals per sex per group.

2. Study Design:

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose of this compound

    • Group 3: Mid dose of this compound

    • Group 4: High dose of this compound

  • Dosing: Daily administration for 14 consecutive days via the intended clinical route (e.g., oral gavage).

  • Observations:

    • Mortality and Morbidity: Checked twice daily.

    • Clinical Signs: Observed daily.

    • Body Weight: Measured weekly.

    • Food Consumption: Measured weekly.

    • Ophthalmology: Examined pre-study and at termination.

    • Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

3. Terminal Procedures:

  • At the end of the 14-day dosing period, animals are euthanized.

  • A full necropsy is performed on all animals.

  • Organ weights are recorded.

  • A comprehensive list of tissues is collected and preserved for histopathological examination.

4. Data Analysis:

  • Statistical analysis is performed to compare the treated groups with the control group for all collected data.

  • A toxicologist interprets the findings to identify any potential target organs of toxicity and to determine a no-observed-adverse-effect-level (NOAEL).

Conclusion

The in vivo study designs outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. A thorough assessment of its cardiovascular efficacy and safety, coupled with a comprehensive understanding of its pharmacokinetic and toxicological profile, is essential for advancing this compound through the drug development pipeline. The provided protocols are intended as a guide and should be adapted and refined based on emerging data and specific research objectives.

Application Notes and Protocols for the Dissolution of AM-92016 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: All protocols and information provided are intended for research use only. Not for human or veterinary use. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken when handling chemical reagents.

Introduction

AM-92016 hydrochloride is a specific blocker of the delayed rectifier potassium current (IK).[1][2][3] By inhibiting this potassium channel, AM-92016 prolongs the repolarization phase of the action potential, thereby restricting the duration of the nerve impulse.[1][2][3] This mechanism of action makes it a subject of interest in cardiovascular research, particularly in studies related to cardiac arrhythmias.[4] Chemically, it is identified as 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride with a molecular weight of 483.84 g/mol .[5] Proper dissolution is a critical first step for ensuring accurate and reproducible results in both in vitro and in vivo experiments. These notes provide detailed protocols for the solubilization of this compound for experimental use.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties is essential for understanding the handling and dissolution characteristics of this compound.

PropertyValueSource
Chemical Name 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochlorideTocris Bioscience
CAS Number 133229-11-5[5][6]
Molecular Formula C19H24Cl2N2O4S·HCl
Molecular Weight 483.84 g/mol [5]
Purity ≥98% (HPLC)[5]
Appearance Powder[7]
Storage (Solid) -20°C for 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

Solubility Data

This compound exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and can be prepared in aqueous-based solutions for in vivo administration.

Solvent/VehicleSolubilityRecommendations & Notes
DMSO 150 mg/mL (310.02 mM)Sonication is recommended to aid dissolution.[1] This is suitable for preparing high-concentration stock solutions.
In Vivo Formulation 4 mg/mL (8.27 mM)A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Sonication is recommended.[1] The final DMSO concentration should be kept low (<10% for normal mice, <2% for sensitive models) to avoid toxicity.[1]

Experimental Protocols

4.1. Preparation of a 10 mM DMSO Stock Solution (In Vitro Use)

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be further diluted in a culture medium for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipette

Protocol:

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight (483.84 g/mol ) / 1000 Example for 1 mL: 1 mL x 10 mM x 483.84 / 1000 = 4.8384 mg

  • Weigh Compound: Carefully weigh out the calculated mass of this compound and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Dissolve: Vortex the solution vigorously. To ensure complete dissolution, sonicate the vial in a water bath for 10-15 minutes.[1][5] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 1 year).[1]

Important Note for Cell Experiments: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. A negative control group with the solvent alone should always be included.[1]

4.2. Preparation of a 4 mg/mL Formulation (In Vivo Use)

This protocol outlines the preparation of a vehicle-based solution suitable for administration in animal models.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline or PBS

  • Sterile conical tube

  • Vortex mixer

  • Sonicator (water bath)

Protocol:

  • Weigh Compound: Weigh the required amount of this compound for your experiment (e.g., 20 mg for a 5 mL final volume).

  • Prepare Vehicle: In a sterile conical tube, prepare the vehicle by adding the solvents sequentially. For a 5 mL final volume of the recommended formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline):

    • Add 0.5 mL of DMSO.

    • Add 2.0 mL of PEG300.

    • Add 0.25 mL of Tween-80.

    • Add 2.25 mL of Saline.

  • Dissolve Compound: Add the pre-weighed this compound to the tube containing the full vehicle.

  • Mix Thoroughly: Vortex the solution vigorously.

  • Aid Dissolution: Use a sonicator bath to facilitate complete dissolution.[1] The solution should be clear. If not, gentle warming (to 37°C) can be attempted.[5]

  • Final Preparation: Once fully dissolved, the solution is ready for administration. This formulation is a reference, and adjustments may be necessary based on the specific experimental requirements and administration route (e.g., intraperitoneal injection, oral gavage).[1]

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

G cluster_prep Solution Preparation cluster_use Experimental Use cluster_storage Storage Compound Weigh AM-92016 HCl Mix Combine & Vortex Compound->Mix Solvent Measure Solvent(s) Solvent->Mix Dissolve Sonicate to Dissolve Mix->Dissolve InVivo Prepare for In Vivo Dosing (e.g., Animal Model) Dissolve->InVivo Direct Use Store Aliquot & Store (-80°C) Dissolve->Store Stock Solution InVitro Dilute for In Vitro Assay (e.g., Cell Culture) Store->InVitro

Workflow for this compound solution preparation.

5.2. Signaling Pathway

AM-92016 acts by blocking the delayed rectifier potassium channel (IK), which is crucial for membrane repolarization. This action prolongs the action potential duration.

G cluster_membrane Cell Membrane AP Action Potential (Depolarization) K_Channel Delayed Rectifier Potassium Channel (IK) AP->K_Channel Activates K_Efflux K+ Efflux K_Channel->K_Efflux Mediates Repolarization Membrane Repolarization K_Efflux->Repolarization Causes APD Prolonged Action Potential Duration Repolarization->APD Inhibition leads to AM92016 AM-92016 HCl AM92016->K_Channel Blocks AM92016->APD

Mechanism of action of this compound.

References

Application Notes and Protocols for AM-92016 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK).[1] This ion channel is crucial for repolarizing the cell membrane and shaping the action potential in excitable cells, such as cardiomyocytes and neurons.[1] By inhibiting IK, this compound prolongs the action potential duration, a mechanism of interest in cardiovascular research and drug development. These application notes provide detailed information on the working concentrations of this compound in cell culture, along with protocols for its use in common experimental assays.

Mechanism of Action

This compound specifically targets and blocks the voltage-gated potassium channels responsible for the delayed rectifier current (IK). This current is essential for the repolarization phase of the action potential. By inhibiting this channel, this compound delays the efflux of potassium ions, thereby extending the duration of the action potential. This effect is particularly relevant in cardiac myocytes and neuronal cells.

cluster_intra Intracellular cluster_extra Extracellular K_channel Delayed Rectifier Potassium Channel (IK) K_ion_out K+ ion K_channel->K_ion_out Repolarization Membrane Repolarization K_channel->Repolarization leads to AM92016 AM-92016 Hydrochloride AM92016->K_channel K_ion_in K+ ion K_ion_in->K_channel efflux APD Action Potential Duration Repolarization->APD shortens

Diagram 1: Mechanism of action of this compound.

Working Concentrations in Cell Culture

The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Based on published data, the following concentrations have been shown to be effective.

Cell TypeAssayEffective ConcentrationIC50Reference
Guinea-pig ventricular cellsAction Potential Duration1 µM~30 nMConnors et al., 1992[2]
Rabbit ventricular cellsAction Potential Duration1 µMNot specifiedConnors et al., 1992[2]
Guinea-pig ventricular cellsDelayed Rectifier K+ Current (IK) Inhibition1 µM (time-dependent block)~30 nMConnors et al., 1992[2]
Rabbit sino-atrial node cellsDelayed Rectifier K+ Current (IK) Inhibition50 nM40 nM[1]

Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Preparation of Stock Solutions
  • Solvent Selection: this compound is soluble in DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

General Cell Culture Guidelines
  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) in your experiments.

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.

Protocol 1: Electrophysiology - Patch-Clamp Recording

This protocol is designed for measuring the effect of this compound on the delayed rectifier potassium current (IK) using the whole-cell patch-clamp technique.

cluster_workflow Patch-Clamp Experimental Workflow P1 Prepare Cells for Patch-Clamp P2 Establish Whole-Cell Configuration P1->P2 P3 Record Baseline IK Current P2->P3 P4 Perfuse with AM-92016 Solution P3->P4 P5 Record IK Current in Presence of Drug P4->P5 P6 Data Analysis: Compare Currents P5->P6

Diagram 2: Workflow for patch-clamp electrophysiology.

Materials:

  • Cells expressing delayed rectifier potassium channels (e.g., cardiomyocytes, specific cell lines)

  • This compound stock solution (10 mM in DMSO)

  • External and internal patch-clamp solutions

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Solution Preparation: Prepare the external (bath) solution and the internal (pipette) solution. Prepare a working solution of this compound by diluting the stock solution in the external solution to the desired final concentration (e.g., 1 µM).

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Using a micromanipulator, approach a single cell with a glass micropipette filled with the internal solution.

    • Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Baseline Recording:

    • Apply a voltage-clamp protocol to elicit the delayed rectifier potassium current (IK). This typically involves a series of depolarizing voltage steps from a holding potential.

    • Record the baseline IK for a stable period.

  • Drug Application:

    • Switch the perfusion to the external solution containing this compound.

    • Allow sufficient time for the drug to reach the cell and exert its effect.

  • Recording with AM-92016:

    • Apply the same voltage-clamp protocol as in the baseline recording to measure IK in the presence of the inhibitor.

  • Data Analysis:

    • Measure the amplitude of the IK before and after the application of this compound.

    • Calculate the percentage of inhibition.

    • To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxicity of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. Remember to keep the final DMSO concentration constant across all wells.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.

Disclaimer

These protocols and application notes are intended for research use only. The optimal conditions for using this compound may vary depending on the specific experimental setup and cell line. It is essential to optimize the protocols for your specific needs and to include appropriate controls in all experiments.

References

Application Notes and Protocols for AM-92016 Hydrochloride in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a research chemical identified as a specific blocker of the delayed rectifier potassium current (IK).[1][2][3] As a sotalol (B1662669) analogue, it plays a crucial role in the repolarization phase of the action potential in various excitable cells.[3] By inhibiting the delayed rectifier potassium channels, this compound effectively prolongs the action potential duration, a mechanism of significant interest in cardiovascular and neuroscience research.[4] These application notes provide a detailed protocol for characterizing the inhibitory effects of this compound on voltage-gated potassium channels using the whole-cell patch-clamp technique.

Mechanism of Action

This compound specifically targets and blocks the pore of delayed rectifier potassium channels (Kv). These channels are responsible for the outward flow of potassium ions during the repolarization phase of an action potential. By obstructing this current, the compound delays the repolarization process, thereby extending the duration of the action potential. This targeted action makes it a valuable tool for investigating the physiological and pathological roles of IK in various cell types.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the known quantitative effects of this compound on delayed rectifier potassium currents. Researchers can use this data as a reference for experimental design and data interpretation.

ParameterCell TypeChannel TypeValueReference
IC50Rabbit Sino-atrial Node CellsDelayed Rectifier K+ Current (IK)~40 nM[3]
EffectGuinea-pig and Rabbit Ventricular CellsDelayed Rectifier K+ Current (IK)Significant prolongation of action potential duration[4]

Experimental Protocols: Whole-Cell Patch-Clamp Analysis of this compound

This protocol is designed for the characterization of this compound's effect on delayed rectifier potassium currents (IK) expressed in a suitable mammalian cell line, such as Human Embryonic Kidney (HEK293) cells stably expressing a specific Kv channel subtype (e.g., Kv1.2).

Cell Culture and Preparation
  • Cell Line: HEK293 cells stably transfected with the gene encoding the desired voltage-gated potassium channel (e.g., Kv1.2).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain stable expression.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: For patch-clamp experiments, plate the cells onto glass coverslips at a low density to allow for easy isolation of single cells. Grow for 24-48 hours before the experiment.

Solutions and Reagents

External Solution (in mM):

ComponentConcentration
NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm with sucrose.

Internal (Pipette) Solution (in mM):

ComponentConcentration
K-Aspartate120
KCl20
MgCl21
EGTA10
HEPES10
Mg-ATP4
Na2-GTP0.3
Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm with sucrose.

This compound Stock Solution:

  • Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

  • Store aliquots at -20°C.

  • On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

Patch-Clamp Electrophysiology
  • Apparatus: A standard patch-clamp setup including an inverted microscope, a patch-clamp amplifier, a micromanipulator, and data acquisition software.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Record currents in the voltage-clamp mode.

    • Compensate for pipette and whole-cell capacitance.

    • Monitor and compensate for series resistance throughout the experiment.

Voltage-Clamp Protocol to Elicit Delayed Rectifier Currents

To isolate and characterize the effect of this compound on the delayed rectifier potassium current, the following voltage-clamp protocol is recommended:

  • Holding Potential: Hold the cell at a membrane potential of -80 mV.

  • Depolarizing Steps: Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments. The duration of each step should be sufficient to allow for full activation of the delayed rectifier current (e.g., 500 ms).

  • Repolarization Step: Following each depolarizing step, repolarize the membrane to -50 mV to record the tail currents.

  • Data Analysis:

    • Measure the peak outward current at the end of each depolarizing step.

    • Measure the peak tail current immediately after repolarization.

    • Construct current-voltage (I-V) relationships for both the steady-state and tail currents.

    • To determine the IC50, apply increasing concentrations of this compound and measure the percentage of current inhibition at a specific voltage step (e.g., +40 mV). Fit the concentration-response data to a Hill equation.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 with Kv1.2) Giga_Seal Giga-Seal Formation Cell_Culture->Giga_Seal Solution_Prep Solution Preparation (Internal, External, AM-92016) Solution_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Record_Currents Record I_K Currents Voltage_Protocol->Record_Currents Drug_Application Apply AM-92016 HCl Drug_Application->Record_Currents IV_Curve Construct I-V Curves Record_Currents->IV_Curve IC50_Calc Calculate IC50 IV_Curve->IC50_Calc G cluster_cell Cellular Level cluster_channel Ion Channel Level cluster_drug Drug Action AP Action Potential Membrane Cell Membrane Kv_Channel Delayed Rectifier K+ Channel (Kv) K_ion K+ Ions Kv_Channel->K_ion Allows Efflux K_ion->AP Repolarizes AM92016 AM-92016 HCl AM92016->AP Prolongs Duration AM92016->Kv_Channel Blocks

References

Application Notes and Protocols for AM-92016 Hydrochloride in Cardiac Action Potential Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK), a critical component in the repolarization phase of the cardiac action potential.[1][2] As an analog of sotalol (B1662669), it distinguishes itself by being devoid of β-adrenoceptor blocking activity. These characteristics make this compound a valuable pharmacological tool for investigating the role of IK in cardiac electrophysiology and for studying the mechanisms of cardiac arrhythmias.

These application notes provide detailed protocols for the use of this compound in cardiac action potential studies, summarize its known effects on key cardiac ion channels, and discuss its observed in vivo cardiovascular effects.

Mechanism of Action

This compound selectively blocks the delayed rectifier potassium current (IK), which is responsible for the repolarization of the cardiac action potential.[1][2] By inhibiting this current, this compound prolongs the action potential duration (APD).[1][2] Studies in isolated guinea-pig and rabbit ventricular cells have shown that it does not significantly affect other key cardiac currents, such as the fast sodium current (INa), the L-type calcium current (ICa), or the inward rectifier potassium current (IK1), at concentrations effective for IK blockade.[1]

cluster_membrane Cardiomyocyte Membrane AM92016 AM-92016 Hydrochloride IK_channel Delayed Rectifier Potassium Channel (IK) AM92016->IK_channel Blocks ActionPotential Action Potential Repolarization IK_channel->ActionPotential Mediates AP_Duration Action Potential Duration (APD) IK_channel->AP_Duration Prolongs (via block) ActionPotential->AP_Duration Determines

Mechanism of action of this compound.

Data Presentation

The following tables summarize the electrophysiological effects of this compound on cardiac ion channels and action potential parameters.

Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels

Ion ChannelCurrentSpecies/Cell LineIC50Reference
KvIK (Delayed Rectifier)Rabbit Sino-atrial Node Cells40 nM[2]
KvIK (Delayed Rectifier)Guinea-pig Ventricular Cells~30 nM[1]
Nav1.5INa (Fast Sodium Current)Guinea-pig Ventricular CellsNo significant effect at 1 µM[1]
Cav1.2ICa (L-type Calcium Current)Guinea-pig Ventricular CellsNo significant effect at 1 µM[1]
Kir2.xIK1 (Inward Rectifier)Guinea-pig Ventricular CellsNo significant effect at 1 µM[1]

Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)

SpeciesCell TypeConcentrationEffect on APDReference
Guinea-pigVentricular MyocytesNot specifiedSignificantly prolonged at 20% and 90% repolarization[1][2]
RabbitVentricular MyocytesNot specifiedSignificantly prolonged at 20% and 90% repolarization[1][2]

Table 3: In Vivo Cardiovascular Effects of this compound in Anesthetized Guinea-Pigs

ParameterDosage RangeEffectReference
Heart Rate10 µg/kg - 5 mg/kgSignificantly increased[3]
Systolic Arterial Blood Pressure10 µg/kg - 5 mg/kgSignificantly increased[3]
Left Ventricular Systolic Pressure10 µg/kg - 5 mg/kgSignificantly increased[3]
QT Interval5 mg/kgSignificantly decreased (from 135 ± 10 to 105 ± 4 ms)[3]
Arrhythmias (Ouabain-induced)1 mg/kgShortened time to onset of ventricular fibrillation[3]

Experimental Protocols

Protocol 1: Isolation of Ventricular Myocytes from Adult Guinea Pig Heart

This protocol describes the enzymatic dissociation of single ventricular myocytes for subsequent electrophysiological studies.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (KHB)

  • Calcium-free KHB

  • Enzyme solution: KHB containing collagenase type II and protease type XIV

  • Storage solution: KHB with 1% bovine serum albumin and 1.25 mM CaCl2

  • Adult guinea pig

Procedure:

  • Anesthetize the guinea pig and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse with oxygenated (95% O2 / 5% CO2) KHB at 37°C for 5 minutes to wash out the blood.

  • Switch the perfusion to calcium-free KHB for 5-10 minutes.

  • Perfuse with the enzyme solution for 10-15 minutes, or until the heart becomes flaccid.

  • Detach the heart from the cannula and remove the atria.

  • Mince the ventricular tissue in the storage solution.

  • Gently triturate the minced tissue with a pipette to release single myocytes.

  • Allow the cells to settle, then aspirate the supernatant.

  • Resuspend the myocytes in fresh storage solution and store at room temperature for use within 8 hours.

cluster_workflow Cardiomyocyte Isolation Workflow start Heart Excision & Cannulation wash Perfusion with KHB (5 min) start->wash ca_free Perfusion with Ca2+-free KHB (5-10 min) wash->ca_free enzyme Perfusion with Enzyme Solution (10-15 min) ca_free->enzyme mince Mince Ventricular Tissue enzyme->mince triturate Triturate to Release Cells mince->triturate settle Cell Settling & Supernatant Removal triturate->settle resuspend Resuspend in Storage Solution settle->resuspend end_node Isolated Myocytes Ready for Study resuspend->end_node

Workflow for isolating ventricular myocytes.

Protocol 2: Whole-Cell Patch-Clamp Recording of Action Potentials

This protocol outlines the procedure for recording cardiac action potentials from isolated ventricular myocytes using the whole-cell patch-clamp technique.

Materials:

  • Isolated ventricular myocytes (from Protocol 1)

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • External solution (Tyrode's solution)

  • Internal (pipette) solution

  • This compound stock solution (in DMSO)

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with external solution at 37°C.

  • Prepare serial dilutions of this compound in the external solution from the stock solution. Ensure the final DMSO concentration is ≤ 0.1%.

  • Approach a selected myocyte with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Switch the amplifier to current-clamp mode.

  • Elicit action potentials by injecting brief suprathreshold current pulses (2-5 ms) through the patch pipette at a steady-state frequency (e.g., 1 Hz).

  • Record baseline action potentials for a stable period.

  • Perfuse the chamber with the desired concentration of this compound and record the changes in action potential parameters (e.g., APD50, APD90, resting membrane potential, amplitude).

  • Perform a washout with the control external solution to assess the reversibility of the drug's effects.

Discussion of In Vivo Proarrhythmic Effects

A noteworthy characteristic of this compound is its proarrhythmic activity observed in vivo, which contrasts with the expected antiarrhythmic effect of a Class III agent that prolongs the action potential.[3] In anesthetized guinea pigs, this compound has been shown to significantly decrease the QT interval, which is paradoxical for an IK blocker that prolongs APD in isolated cells.[3] This QT shortening is accompanied by an increased propensity for arrhythmias.[3]

The mechanisms underlying this proarrhythmic effect and the discrepancy between in vitro and in vivo observations are not fully elucidated. It is hypothesized that the significant increase in heart rate and sympathetic tone induced by this compound in vivo may counteract and override the direct APD-prolonging effects on the ventricular myocardium, leading to a net proarrhythmic outcome. Researchers should be cognizant of these complex in vivo effects when interpreting data and designing experiments with this compound.

cluster_relationship In Vitro vs. In Vivo Effects of AM-92016 cluster_invitro_effects cluster_invivo_effects AM92016 AM-92016 Hydrochloride InVitro In Vitro (Isolated Myocytes) AM92016->InVitro InVivo In Vivo (Anesthetized Animal) AM92016->InVivo IK_Block IK Block InVitro->IK_Block HR_Increase Increased Heart Rate InVivo->HR_Increase BP_Increase Increased Blood Pressure InVivo->BP_Increase QT_Shortening QT Interval Shortening InVivo->QT_Shortening APD_Prolongation APD Prolongation IK_Block->APD_Prolongation Proarrhythmia Proarrhythmic Activity QT_Shortening->Proarrhythmia

Logical relationship of observed effects.

References

AM-92016 Hydrochloride: Application Notes and Protocols for Studying Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a specific pharmacological agent recognized as a blocker of the delayed rectifier potassium current (IK)[1][2][3]. These currents play a pivotal role in the repolarization phase of the action potential and in regulating the firing frequency of neurons[4][5][6]. By inhibiting these channels, this compound is expected to prolong the duration of nerve impulses, thereby modulating neuronal excitability[1][2][3]. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate neuronal activity.

While extensive research has been conducted on the effects of AM-92016 in cardiovascular studies, direct experimental data on its specific effects on neuronal preparations remains limited. The following protocols are based on the known mechanism of action of AM-92016 and established methodologies for studying neuronal physiology with similar ion channel blockers.

Mechanism of Action

This compound specifically targets and blocks voltage-gated potassium channels responsible for the delayed rectifier current. In neurons, this current is critical for returning the membrane potential to its resting state after depolarization. By blocking this current, this compound is anticipated to cause a dose-dependent increase in the duration of the action potential and a potential alteration in the firing pattern of the neuron.

AM-92016_Mechanism_of_Action cluster_membrane Neuronal Membrane Neuron Neuron K_Channel Delayed Rectifier K+ Channel (Kv) Repolarization Repolarization K_Channel->Repolarization K+ Efflux Prolonged_AP Prolonged Action Potential Altered Firing Rate K_Channel->Prolonged_AP Inhibition of Repolarization AM_92016 AM-92016 HCl AM_92016->K_Channel Blocks Action_Potential Action Potential Action_Potential->K_Channel Opens Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Prepare_Cells Prepare Cultured Neurons or Acute Brain Slices Establish_Recording Establish Whole-Cell Patch-Clamp Configuration Prepare_Cells->Establish_Recording Prepare_Solutions Prepare aCSF and Intracellular Solution Prepare_Solutions->Establish_Recording Prepare_Drug Prepare Serial Dilutions of AM-92016 HCl in aCSF Apply_Drug Perfuse with AM-92016 HCl Prepare_Drug->Apply_Drug Baseline Record Baseline Activity (Action Potentials, Firing Rate) Establish_Recording->Baseline Baseline->Apply_Drug Record_Effect Record Changes in Neuronal Activity Apply_Drug->Record_Effect Washout Washout with aCSF Record_Effect->Washout Analyze_Data Analyze Action Potential Duration, Firing Frequency, etc. Washout->Analyze_Data Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Load_Dye Load Neurons with Calcium Indicator Dye Baseline_Imaging Acquire Baseline Fluorescence Images Load_Dye->Baseline_Imaging Prepare_Drug Prepare Serial Dilutions of AM-92016 HCl in HBSS Apply_Drug Incubate with AM-92016 HCl Prepare_Drug->Apply_Drug Apply_Stimulus Apply Depolarizing Stimulus (e.g., high K+ or electrical stimulation) Baseline_Imaging->Apply_Stimulus Record_Baseline_Response Record Baseline Calcium Transients Apply_Stimulus->Record_Baseline_Response Record_Baseline_Response->Apply_Drug Record_Drug_Response Record Calcium Transients in the Presence of the Drug Apply_Drug->Record_Drug_Response Analyze_Fluorescence Analyze Changes in Fluorescence Intensity (ΔF/F0) Record_Drug_Response->Analyze_Fluorescence

References

Application of AM-92016 Hydrochloride in Smooth Muscle Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium (K⁺) current (Iₖ), with no discernible β-adrenoceptor blocking activity.[1] This characteristic makes it a valuable tool for investigating the physiological roles of delayed rectifier K⁺ channels in various tissues, particularly in smooth muscle. In vascular smooth muscle cells (VSMCs), these channels, primarily belonging to the Kv1.2, Kv1.5, and Kv2.1 subtypes, play a crucial role in regulating membrane potential and, consequently, vascular tone and contractility.[2][3][4] this compound has been utilized to probe the involvement of these channels in signaling pathways, such as the nitric oxide (NO)-mediated regulation of extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation.[5]

This document provides detailed application notes and experimental protocols for the use of this compound in smooth muscle research, aimed at facilitating its effective application in laboratory settings.

Mechanism of Action

This compound exerts its effects by specifically blocking the delayed rectifier potassium channels. These voltage-gated channels are critical for the repolarization phase of the action potential and for setting the resting membrane potential in excitable cells, including smooth muscle cells.

By inhibiting the outward flow of K⁺ ions through these channels, this compound leads to membrane depolarization. In smooth muscle, this depolarization can activate voltage-gated Ca²⁺ channels, leading to an influx of extracellular Ca²⁺ and subsequent contraction. Conversely, in scenarios where K⁺ channel opening contributes to relaxation, its blockade by this compound can attenuate this relaxation.

A key application of this compound in smooth muscle research is the elucidation of its role in the nitric oxide (NO) signaling pathway. NO is a potent vasodilator that can induce smooth muscle relaxation through various mechanisms, including the modulation of ERK1/2 signaling. This compound has been shown to inhibit NO-induced ERK1/2 dephosphorylation in vascular smooth muscle cells, suggesting an intricate interplay between K⁺ channels and this critical signaling cascade.[5]

Data Presentation

The following table summarizes the available quantitative data for this compound.

ParameterValueCell Type/TissueReference
IC₅₀ (Inhibition of delayed rectifier K⁺ current)40 nMRabbit sino-atrial node cellsNot directly cited in provided snippets, but referenced as a known value

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.

Mechanism of Action of this compound AM-92016_hydrochloride AM-92016 Hydrochloride Delayed_Rectifier_K_Channel Delayed Rectifier K+ Channel (Kv1.2, Kv1.5, Kv2.1) AM-92016_hydrochloride->Delayed_Rectifier_K_Channel blocks K_efflux K+ Efflux Delayed_Rectifier_K_Channel->K_efflux mediates Membrane_Depolarization Membrane Depolarization K_efflux->Membrane_Depolarization prevents VGCC Voltage-Gated Ca2+ Channels (VGCCs) Membrane_Depolarization->VGCC activates Ca_influx Ca2+ Influx VGCC->Ca_influx facilitates Contraction Smooth Muscle Contraction Ca_influx->Contraction induces Role of this compound in NO-Mediated ERK1/2 Dephosphorylation NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates ERK1_2_dephospho ERK1/2 Dephosphorylation PKG->ERK1_2_dephospho induces AM-92016_hydrochloride AM-92016 Hydrochloride Delayed_Rectifier_K_Channel Delayed Rectifier K+ Channel AM-92016_hydrochloride->Delayed_Rectifier_K_Channel blocks Delayed_Rectifier_K_Channel->ERK1_2_dephospho modulates Experimental Workflow: Isolated Organ Bath cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect 1. Dissect Smooth Muscle Tissue Cut 2. Cut into Strips/Rings Dissect->Cut Mount 3. Mount in Organ Bath Cut->Mount Equilibrate 4. Equilibrate under Optimal Tension Mount->Equilibrate Viability 5. Test Viability (e.g., KCl) Equilibrate->Viability Washout 6. Washout Viability->Washout Pre-incubate 7. Pre-incubate with AM-92016 or Vehicle Washout->Pre-incubate Agonist 8. Add Contractile Agonist (Cumulative Concentrations) Pre-incubate->Agonist Record 9. Record Isometric Tension Agonist->Record Analyze 10. Analyze Dose-Response Curves Record->Analyze Experimental Workflow: Western Blot for p-ERK1/2 cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Culture 1. Culture Vascular Smooth Muscle Cells Starve 2. Serum Starve Culture->Starve Pre-treat 3. Pre-treat with AM-92016 or Vehicle Starve->Pre-treat Stimulate 4. Stimulate with NO Donor or Agonist Pre-treat->Stimulate Lyse 5. Lyse Cells Stimulate->Lyse Quantify 6. Quantify Protein Lyse->Quantify SDS-PAGE 7. SDS-PAGE Quantify->SDS-PAGE Transfer 8. Transfer to Membrane SDS-PAGE->Transfer Block 9. Block Membrane Transfer->Block Primary_Ab 10. Incubate with Primary Antibody (p-ERK1/2) Block->Primary_Ab Secondary_Ab 11. Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect 12. Detect Signal Secondary_Ab->Detect Re-probe 13. Re-probe for Total ERK1/2 and Loading Control Detect->Re-probe Densitometry 14. Densitometry Analysis Re-probe->Densitometry

References

Application Notes and Protocols for AM-92016 Hydrochloride Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK).[1] This ion channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting this channel, this compound prolongs the action potential duration, a mechanism characteristic of Class III antiarrhythmic agents. However, in vivo studies have demonstrated that this compound can exhibit significant proarrhythmic and prohypertensive effects.[1] These application notes provide a summary of the available data and protocols for the administration of this compound in animal models, based on published research.

Quantitative Data Summary

The following tables summarize the in vivo cardiovascular effects of this compound as reported in studies involving guinea pigs and pigs.

Table 1: Cardiovascular Effects of AM-92016 in Anesthetized Guinea Pigs

ParameterTreatment GroupResultPercentage Change from Control
Heart Rate AM-92016 (10 µg/kg - 5 mg/kg)Significant IncreaseData not available
Systolic Arterial Blood Pressure AM-92016 (10 µg/kg - 5 mg/kg)Significant IncreaseData not available
Left Ventricular Systolic Pressure AM-92016 (10 µg/kg - 5 mg/kg)Significant IncreaseData not available
Contractile Index (dp/dtmax) AM-92016 (10 µg/kg - 5 mg/kg)Significant IncreaseData not available
QT Interval Control135 ± 10 ms-
AM-92016 (5 mg/kg)105 ± 4 ms-22.2%
Time to Ouabain-Induced VF Control18 ± 5 min-
AM-92016 (1 mg/kg)12 ± 3 min-33.3%

Data extracted from Hagerty et al., 1996.[1] VF: Ventricular Fibrillation

Table 2: Proarrhythmic Effects of AM-92016 in Anesthetized Pigs with Coronary Artery Occlusion

ParameterTreatment GroupResultPercentage Change from Control
Total Arrhythmias Control266 ± 26-
AM-92016 (2.5 µg/kg/min infusion)535 ± 148+101.1%
Time to Onset of VF Control24 ± 1 min-
AM-92016 (2.5 µg/kg/min infusion)18 ± 3 min-25.0%

Data extracted from Hagerty et al., 1996.[1] VF: Ventricular Fibrillation

Signaling Pathway

The primary mechanism of action of this compound is the blockade of the delayed rectifier potassium channel (IK), which is composed of pore-forming α-subunits and auxiliary β-subunits. In cardiac myocytes, this channel is critical for the repolarization phase (Phase 3) of the action potential. By blocking IK, this compound delays the efflux of potassium ions, thereby prolonging the action potential duration. This can have therapeutic effects in certain arrhythmias but also carries the risk of inducing early afterdepolarizations and subsequent arrhythmias, such as Torsades de Pointes.

AM-92016_Signaling_Pathway cluster_membrane Cell Membrane AP Action Potential (Phase 3 Repolarization) IK_Channel Delayed Rectifier Potassium Channel (IK) AP->IK_Channel Activates K_efflux K+ Efflux IK_Channel->K_efflux Prolonged_AP Prolonged Action Potential Duration K_efflux->AP Repolarizes Membrane AM_92016 This compound AM_92016->IK_Channel Blocks Proarrhythmia Increased Risk of Proarrhythmia Prolonged_AP->Proarrhythmia

Mechanism of this compound Action.

Experimental Protocols

Disclaimer: The following protocols are based on the limited information available in the abstract of Hagerty et al. (1996) and general best practices. The full experimental details from the original study could not be obtained. Researchers should develop a detailed, institutionally-approved protocol before commencing any study.

Protocol 1: Assessment of Cardiovascular Effects in Anesthetized Guinea Pigs

1. Animal Model:

  • Species: Guinea pig

  • Sex: Male

  • Weight: Not specified. A typical weight range for adult guinea pigs is 900-1200g.

  • Health Status: Healthy, free of cardiovascular disease.

2. Materials and Reagents:

  • This compound

  • Vehicle for dissolution (e.g., saline, or a mixture of DMSO, PEG300, and Tween-80 as suggested by suppliers for in vivo use). The exact vehicle was not specified in the source.

  • Anesthetic agent (e.g., pentobarbitone sodium).

  • Ouabain for arrhythmia induction.

  • Physiological monitoring equipment (ECG, blood pressure transducer, etc.).

3. Experimental Procedure:

  • Anesthesia: Anesthetize the guinea pig according to an approved institutional protocol.

  • Instrumentation:

    • Surgically implant catheters for drug administration (e.g., in the jugular vein) and blood pressure monitoring (e.g., in the carotid artery).

    • Place ECG leads to monitor cardiac electrical activity.

    • Insert a catheter into the left ventricle for measuring left ventricular systolic pressure and dp/dtmax.

  • Stabilization: Allow the animal to stabilize for a period (e.g., 20-30 minutes) after instrumentation.

  • Drug Administration:

    • Administer this compound intravenously at doses ranging from 10 µg/kg to 5 mg/kg.

    • A control group should receive the vehicle only.

  • Data Collection: Continuously record heart rate, systolic arterial blood pressure, left ventricular systolic pressure, dp/dtmax, and ECG (for QT interval measurement).

  • Arrhythmia Induction (Optional):

    • Following administration of AM-92016 or vehicle, induce arrhythmia by a continuous intravenous infusion of ouabain.

    • Record the time to the first arrhythmia and the onset of ventricular fibrillation.

  • Euthanasia: At the end of the experiment, euthanize the animal using an approved method.

Guinea_Pig_Protocol Start Start Anesthetize Anesthetize Guinea Pig Start->Anesthetize Instrument Surgical Instrumentation (Catheters, ECG) Anesthetize->Instrument Stabilize Stabilization Period Instrument->Stabilize Administer Administer AM-92016 HCl or Vehicle (IV) Stabilize->Administer Monitor Continuously Monitor Cardiovascular Parameters Administer->Monitor Induce_Arrhythmia Induce Arrhythmia (Ouabain Infusion) Monitor->Induce_Arrhythmia Record_Time Record Time to Arrhythmia/VF Induce_Arrhythmia->Record_Time End Euthanize Record_Time->End

Workflow for Guinea Pig Cardiovascular Study.
Protocol 2: Assessment of Proarrhythmic Effects in Anesthetized Pigs

1. Animal Model:

  • Species: Pig

  • Sex and Strain: Not specified.

  • Health Status: Healthy, free of cardiovascular disease.

2. Materials and Reagents:

  • This compound

  • Vehicle for infusion.

  • Anesthetic agents.

  • Surgical equipment for coronary artery occlusion.

  • Physiological monitoring equipment.

3. Experimental Procedure:

  • Anesthesia and Preparation: Anesthetize the pig and perform a thoracotomy to expose the heart.

  • Instrumentation:

    • Place catheters for drug infusion and monitoring.

    • Attach ECG leads.

    • Place a ligature around a major coronary artery (e.g., the left anterior descending artery) for later occlusion.

  • Stabilization: Allow for a stabilization period post-surgery.

  • Drug Infusion:

    • Begin a continuous intravenous infusion of this compound at a rate of 2.5 µg/kg/min.

    • The control group should receive a vehicle infusion.

  • Induction of Ischemia: After a set period of drug/vehicle infusion, induce myocardial ischemia by tightening the ligature around the coronary artery.

  • Data Collection:

    • Continuously record the ECG.

    • Count the total number of arrhythmias during the occlusion period.

    • Record the time to the onset of ventricular fibrillation.

Pig_Protocol Start Start Anesthetize Anesthetize Pig & Prepare for Surgery Start->Anesthetize Instrument Surgical Instrumentation & Coronary Ligature Placement Anesthetize->Instrument Stabilize Stabilization Period Instrument->Stabilize Infuse Infuse AM-92016 HCl or Vehicle (IV) Stabilize->Infuse Occlude Induce Myocardial Ischemia (Coronary Artery Occlusion) Infuse->Occlude Monitor Monitor ECG for Arrhythmias and VF Occlude->Monitor End Euthanize Monitor->End

Workflow for Pig Proarrhythmia Study.

Formulation and Storage

  • In Vitro Formulation: For preparing stock solutions, this compound can be dissolved in DMSO.

  • In Vivo Formulation: A common vehicle for intravenous administration of poorly soluble compounds is a mixture of solvents. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solvents should be added sequentially, ensuring the compound is fully dissolved at each step. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

  • Storage: The solid compound should be stored desiccated at room temperature. Solutions in DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.

Conclusion

This compound is a valuable research tool for studying the role of the delayed rectifier potassium current in cardiovascular physiology and pathophysiology. However, researchers must be aware of its potent proarrhythmic and prohypertensive effects observed in animal models. The protocols outlined above, based on the available literature, provide a starting point for in vivo investigations. It is imperative that all animal studies are conducted under strict ethical guidelines and with the approval of an Institutional Animal Care and Use Committee. Further research is required to fully characterize the pharmacokinetic and toxicological profile of this compound.

References

Application Notes and Protocols for AM-92016 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the appropriate solvents for AM-92016 hydrochloride, a specific blocker of the delayed rectifier potassium current (IK). This document includes solubility data, protocols for solution preparation, and a key experimental protocol for studying its effects on ion channels. Additionally, a signaling pathway diagram illustrates the mechanism of action of this compound.

Solubility of this compound

This compound exhibits solubility in various solvents, making it suitable for a range of in vitro and in vivo studies. The choice of solvent will depend on the specific experimental requirements, such as the desired concentration and the biological system being used. It is often recommended to use sonication or gentle warming (to 37°C) to aid in the dissolution of the compound.[1]

Table 1: Solubility Data for this compound

SolventConcentrationMolarityNotes
Dimethyl Sulfoxide (DMSO)150 mg/mL[2]310.02 mM[2]Sonication is recommended to facilitate dissolution.[2] For cell experiments, the final DMSO concentration should typically not exceed 0.1%.[2]
In Vivo Formulation4 mg/mL[2]8.27 mM[2]A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Sonication is recommended.[2]

Protocols

Preparation of Stock Solutions

1. High-Concentration DMSO Stock Solution (e.g., 100 mM)

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Protocol:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target concentration of 100 mM.

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

2. In Vivo Formulation (e.g., 4 mg/mL)

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator

  • Protocol:

    • Dissolve the required amount of this compound in DMSO to create a concentrated stock.

    • In a sterile conical tube, add the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:

      • 10% DMSO (containing the dissolved this compound)

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • Vortex the final solution extensively to ensure homogeneity.

    • If necessary, sonicate the solution to aid in complete dissolution. The final solution should be clear.[2]

    • This formulation is intended for immediate use.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol provides a general framework for studying the effect of this compound on the delayed rectifier potassium current (IK) in isolated cardiomyocytes using the whole-cell patch-clamp technique.

  • Cell Preparation:

    • Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) using established enzymatic digestion protocols.

    • Plate the isolated cells on glass coverslips and allow them to adhere.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).

    • This compound Solutions: Prepare a series of dilutions of the DMSO stock solution in the external solution to achieve the desired final concentrations for application to the cells.

  • Electrophysiological Recording:

    • Place a coverslip with adherent cardiomyocytes in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a selected myocyte with the microelectrode and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • To elicit the delayed rectifier potassium current, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms).

    • Record the resulting outward potassium currents.

  • Drug Application:

    • After obtaining stable baseline recordings of IK, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate and exert its effect (typically a few minutes).

    • Record the currents again using the same voltage-clamp protocol.

    • To assess the reversibility of the block, wash out the drug by perfusing the chamber with the drug-free external solution.

  • Data Analysis:

    • Measure the peak outward current amplitude at each voltage step before and after drug application.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the percentage of current inhibition by this compound at each voltage.

    • Determine the concentration-response relationship and calculate the IC50 value if multiple concentrations are tested.

Signaling Pathway and Mechanism of Action

This compound is a specific blocker of the delayed rectifier potassium current (IK).[2][3] In cardiac myocytes, the action potential is a complex interplay of ion currents that leads to muscle contraction. The repolarization phase of the cardiac action potential, which is crucial for restoring the resting membrane potential, is largely mediated by the outward flow of potassium ions through delayed rectifier potassium channels.

By blocking these channels, this compound delays the repolarization of the cell membrane. This leads to a prolongation of the action potential duration, which can have significant effects on cardiac rhythm.

cluster_0 Cardiac Myocyte cluster_1 Pharmacological Intervention AP Action Potential Depolarization K_channel Delayed Rectifier Potassium Channel (IK) AP->K_channel Activates Contraction Muscle Contraction AP->Contraction Initiates Repolarization Membrane Repolarization K_channel->Repolarization K+ Efflux RMP Resting Membrane Potential Repolarization->RMP AM92016 AM-92016 Hydrochloride AM92016->K_channel Blocks

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Stability of AM-92016 Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a specific blocker of the delayed rectifier potassium current (IKr), which plays a crucial role in the repolarization phase of the cardiac action potential. Its potential as a pharmacological tool and therapeutic agent necessitates a thorough understanding of its stability in various solution-based formulations. These application notes provide detailed protocols for assessing the stability of this compound in solution and present illustrative data based on structurally similar compounds.

Physicochemical Properties

PropertyValue
Chemical Name N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride
Molecular Formula C₁₉H₂₄Cl₂N₂O₄S·HCl
Molecular Weight 483.84 g/mol
Appearance Solid
Storage (Pure Form) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

Stability Summary

While specific quantitative stability data for this compound is not extensively available in public literature, stability studies of other Class III antiarrhythmic agents with hydrochloride salts, such as sotalol (B1662669), can provide valuable insights. The following tables present example data to illustrate how the stability of this compound could be presented. It is crucial to perform specific stability studies for this compound to obtain accurate data.

Illustrative Stability of a Hypothetical this compound (5 mg/mL) Aqueous Solution

This table is modeled after stability data for sotalol hydrochloride solutions and serves as an example.[1][2]

Storage ConditionTime Point% of Initial Concentration Remaining (Mean ± SD)pH (Mean ± SD)Physical Appearance
Refrigerated (2-8°C) 0 days1004.5 ± 0.1Clear, colorless solution
14 days99.2 ± 0.84.5 ± 0.1Clear, colorless solution
30 days98.5 ± 1.14.6 ± 0.2Clear, colorless solution
60 days97.9 ± 1.34.6 ± 0.2Clear, colorless solution
90 days97.1 ± 1.54.7 ± 0.2Clear, colorless solution
Room Temperature (20-25°C) 0 days1004.5 ± 0.1Clear, colorless solution
14 days97.8 ± 1.24.6 ± 0.1Clear, colorless solution
30 days96.1 ± 1.44.7 ± 0.2Clear, colorless solution
60 days94.2 ± 1.84.8 ± 0.2Clear, colorless solution
90 days92.5 ± 2.14.9 ± 0.3Clear, colorless solution
Illustrative Forced Degradation Study of a Hypothetical this compound Solution

This table illustrates potential outcomes of a forced degradation study.

Stress ConditionDuration% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 N HCl, 60°C) 24 hours15%Hydrolyzed amine and ether linkages
Alkaline Hydrolysis (0.1 N NaOH, 60°C) 8 hours25%N-dealkylation, ether bond cleavage
Oxidative (3% H₂O₂, RT) 48 hours10%N-oxide formation
Thermal (80°C) 72 hours8%Unspecified thermal degradants
Photolytic (ICH Q1B) 1.2 million lux hours5%Photolytic rearrangement products

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Sterile, amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into sterile, amber glass vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Protocol for Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline and must be optimized for this compound.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Purified water (e.g., Milli-Q)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate), analytical grade

  • Acids (e.g., phosphoric acid, hydrochloric acid) and bases (e.g., sodium hydroxide) for mobile phase pH adjustment and forced degradation studies.

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Buffer A (e.g., 0.1% phosphoric acid in water) and Buffer B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 230 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Sample Preparation: Dilute the test solutions (from stability studies) with the mobile phase to a concentration within the linear range of the assay.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard solution.

Protocol for Forced Degradation Study

Objective: To evaluate the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 N NaOH, and dilute for HPLC analysis.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C. Collect and process samples as described for acid hydrolysis, neutralizing with 0.1 N HCl.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and store at room temperature. Collect samples at various time points (e.g., 0, 8, 24, 48 hours) for HPLC analysis.

  • Thermal Degradation: Store solid this compound and a solution of the compound at an elevated temperature (e.g., 80°C). Analyze samples at regular intervals.

  • Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze the sample and a dark control.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Cardiac Repolarization and Action of AM-92016

AM-92016 acts as a specific blocker of the delayed rectifier potassium channel (IKr), which is a critical component of phase 3 repolarization of the cardiac action potential. By blocking this channel, AM-92016 prolongs the action potential duration.

G cluster_membrane Cardiomyocyte Membrane Na_in Na+ Influx (Phase 0) Na_channel Voltage-gated Na+ Channel Ca_in Ca2+ Influx (Phase 2) Ca_channel L-type Ca2+ Channel K_out K+ Efflux (Phase 3) Repolarization Repolarization K_out->Repolarization K_channel Delayed Rectifier K+ Channel (IKr) K_channel->K_out AM92016 AM-92016 Hydrochloride AM92016->K_channel Prolonged_AP Prolonged Action Potential Duration AM92016->Prolonged_AP Depolarization Depolarization Depolarization->Na_channel Opens Depolarization->Ca_channel Opens Plateau Plateau Plateau->K_channel Opens

Caption: Action of AM-92016 on Cardiac Repolarization.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow for assessing the stability of this compound in solution.

G start Start: AM-92016 Hydrochloride Sample prepare_solution Prepare Solution (e.g., Aqueous Buffer, DMSO) start->prepare_solution stress_conditions Apply Stress Conditions (pH, Temp, Light) prepare_solution->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Analyze Data (Quantify Degradation, Identify Products) hplc_analysis->data_analysis report Generate Stability Report (Tables, Kinetics) data_analysis->report

Caption: Workflow for AM-92016 Stability Testing.

Conclusion

The stability of this compound in solution is a critical parameter for its reliable use in research and development. The protocols outlined in these application notes provide a framework for conducting comprehensive stability assessments. While illustrative data from similar compounds is provided, it is imperative that researchers perform specific stability studies on this compound to establish its degradation profile and ensure the accuracy of their experimental results. The provided diagrams offer a visual representation of the compound's mechanism of action and the experimental workflow for its stability evaluation.

References

Troubleshooting & Optimization

AM-92016 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AM-92016 Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges, particularly those related to solubility, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chemical compound used in research as a specific blocker of the time-dependent delayed rectifier potassium current (IK)[1]. By inhibiting these potassium channels, it delays the repolarization of the cell membrane, which can restrict the duration of nerve impulses[2][3]. It is often used in cardiovascular and neuroscience research to study the effects of potassium channel modulation[1][2].

Q2: What are the recommended storage conditions for this compound?

A2: For the solid (pure) form, it is recommended to store this compound at -20°C for up to three years[3]. Once dissolved in a solvent, the stock solution should be stored under sealed conditions, away from moisture and light. At -80°C, the solution is stable for up to six months, while at -20°C, it is stable for about one month[2][4].

Q3: In which solvents is this compound soluble?

A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO)[3][4]. It has limited solubility in aqueous solutions. For in vivo experiments, specific formulations containing co-solvents like PEG300 and Tween-80 are often used[3][4].

Solubility Data

The following table summarizes the solubility of this compound in various solvents as reported by suppliers.

Solvent/FormulationConcentration (mg/mL)Molar Concentration (mM)NotesReference
DMSO150 mg/mL310.02 mMSonication is recommended to aid dissolution.[3]
DMSO125 mg/mL258.35 mMUltrasonic treatment is needed to aid dissolution.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline4 mg/mL8.27 mMA common formulation for in vivo studies.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL4.48 mMA clear solution can be achieved.[4]

Troubleshooting Guide: Solubility Issues

Q4: My this compound is not dissolving completely in DMSO. What should I do?

A4: Difficulty in dissolving this compound in DMSO can often be resolved with the following steps:

  • Increase Energy Input: Gentle warming and sonication are highly recommended to facilitate dissolution[3][4][5]. Warm the solution in a 37°C water bath and use an ultrasonic bath to shake the vial[5].

  • Check Compound Purity and Age: Ensure that the compound has been stored correctly and is within its recommended shelf life. Older or improperly stored compounds may be harder to dissolve.

  • Solvent Quality: Use high-purity, anhydrous DMSO. The presence of water can affect the solubility of many organic compounds.

Below is a troubleshooting workflow to guide you through these steps.

G Troubleshooting Workflow for AM-92016 Solubility start Start: AM-92016 does not dissolve in DMSO check_conc Is the concentration within the specified limits? (e.g., <= 125 mg/mL) start->check_conc warm_sonicate Warm the tube to 37°C and use an ultrasonic bath check_conc->warm_sonicate Yes reduce_conc Reduce concentration and try again check_conc->reduce_conc No check_dissolution1 Does the compound dissolve? warm_sonicate->check_dissolution1 check_dissolution2 Does the compound dissolve now? warm_sonicate->check_dissolution2 check_solvent Check DMSO quality: - Anhydrous? - High purity? check_dissolution1->check_solvent No success Success: Stock solution is ready for use check_dissolution1->success Yes use_new_solvent Use fresh, high-purity, anhydrous DMSO check_solvent->use_new_solvent use_new_solvent->warm_sonicate contact_support Contact technical support for further assistance check_dissolution2->contact_support No check_dissolution2->success Yes reduce_conc->warm_sonicate

A troubleshooting workflow for dissolving this compound.

Q5: Can I dissolve this compound directly in aqueous buffers like PBS?

A5: Direct dissolution in aqueous buffers is not recommended due to the low water solubility of this compound[6]. For cell culture experiments, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute this stock into the aqueous culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Pre-weighing: Allow the vial of this compound (M.W. 483.84 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation[1].

  • Weighing: Weigh out the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, you would need 48.38 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Aiding Solubilization: If the compound does not dissolve immediately, warm the vial in a 37°C water bath for 5-10 minutes and then place it in an ultrasonic bath until the solution is clear[4][5].

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C as per the recommended guidelines[2][3].

Signaling Pathway

This compound acts by blocking delayed rectifier potassium channels (Kv). These channels are crucial for the repolarization phase of the action potential in excitable cells like neurons and cardiomyocytes. The diagram below illustrates the role of these channels in shaping the action potential and where AM-92016 has its effect.

G Mechanism of Action of AM-92016 on Cellular Action Potential cluster_0 Phases of Action Potential cluster_1 Inhibitory Action depolarization 1. Depolarization (Voltage-gated Na+ channels open) repolarization 2. Repolarization (Voltage-gated K+ channels open) depolarization->repolarization hyperpolarization 3. Hyperpolarization (K+ channels remain open) repolarization->hyperpolarization resting_state 4. Resting State (Na+/K+ pump restores balance) hyperpolarization->resting_state am92016 AM-92016 Hydrochloride kv_channel Delayed Rectifier Potassium Channel (Kv) am92016->kv_channel Blocks kv_channel->repolarization Mediates effect Prolonged Repolarization (Wider action potential) kv_channel->effect Leads to

The role of Kv channels in action potential and the inhibitory effect of AM-92016.

References

AM-92016 hydrochloride not showing expected effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects with AM-92016 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary effect of this compound in electrophysiological assays?

This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2] Its primary expected effect is the prolongation of the action potential duration (APD) in cardiac myocytes and other excitable cells.[1] This is achieved by delaying the repolarization phase of the action potential.[3][4]

Q2: I am not observing a significant prolongation of the action potential duration. What are the possible reasons?

Several factors could contribute to a lack of the expected effect:

  • Compound Integrity and Storage: Ensure the compound has been stored correctly. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[3] Repeated freeze-thaw cycles should be avoided.

  • Solubility Issues: this compound has limited aqueous solubility. Ensure it is fully dissolved in the vehicle (typically DMSO) before further dilution into your aqueous experimental buffer.[4] The final DMSO concentration in the assay should be kept low (ideally ≤ 0.1%) to avoid solvent-induced effects.[4]

  • Concentration: The effective concentration can vary significantly between cell types and experimental conditions. You may need to perform a dose-response curve to determine the optimal concentration for your specific system.

  • Cell Type Specificity: The expression and subtype of potassium channels can vary between different cell lines and tissues. The cell type you are using may have a low expression of the specific delayed rectifier potassium channels that AM-92016 targets.

  • Voltage Protocol: In voltage-clamp experiments, the voltage protocol used to elicit the IK current is critical. Ensure your protocol is appropriate to activate and measure the delayed rectifier current.

Q3: I am observing an unexpected increase in arrhythmias or other off-target effects. Is this normal?

While the primary in vitro effect is anti-arrhythmic through APD prolongation, in vivo studies have shown that AM-92016 can exhibit proarrhythmic activity.[1] This is a critical consideration. If you are working in a system that can model arrhythmogenesis (e.g., certain tissue preparations or in vivo models), this proarrhythmic effect may be an "unexpected" but documented outcome. Off-target effects on other ion channels or cellular processes, although not widely reported, cannot be entirely ruled out, especially at higher concentrations.

Troubleshooting Guide

If this compound is not producing the expected effect in your experiments, follow these troubleshooting steps:

Step 1: Verify Compound and Solution Integrity

Parameter Recommendation Rationale
Purity Check the certificate of analysis (CoA) for the purity of your batch.Impurities can interfere with the experiment or have their own biological effects.
Storage Confirm that the solid compound and stock solutions were stored at the recommended temperatures (-20°C or -80°C) and protected from light.[3]Improper storage can lead to degradation of the compound.
Solubility When preparing working solutions, ensure the compound is fully dissolved. Sonication may be required for complete dissolution in DMSO.[4] Visually inspect for any precipitate.Undissolved compound will lead to an inaccurate final concentration.
Freshness Prepare fresh dilutions for each experiment from a frozen stock. Avoid using old working solutions.The compound may not be stable in aqueous solutions for extended periods.

Step 2: Optimize Experimental Conditions

Parameter Recommendation Rationale
Concentration Range Perform a concentration-response experiment to determine the optimal effective concentration in your specific assay.The IC50 can vary between cell types and experimental setups.
Vehicle Control Always include a vehicle control (e.g., the same final concentration of DMSO) to account for any effects of the solvent.High concentrations of DMSO can have biological effects.
Positive Control Use a well-characterized potassium channel blocker with a similar mechanism of action (e.g., sotalol, though AM-92016 is reported to be more potent) as a positive control.This will help to validate that your experimental system is capable of detecting the expected effect.
Cell Health Ensure your cells are healthy and within a low passage number.Unhealthy cells may have altered ion channel expression or function.

Quantitative Data Summary

Parameter Value Experimental System Reference
Solubility in DMSO ≥ 125 mg/mL (≥ 258.35 mM)In vitroMedchemExpress
In Vivo Formulation Solubility ≥ 2.17 mg/mL in 10% DMSO / 90% corn oilIn vivoMedchemExpress
Potency Comparison Reported to have 1000 times more potency than sotalolIn vitroHagerty et al., 1996

Experimental Protocols

Below are generalized protocols based on standard methodologies for assessing the effects of potassium channel blockers.

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of the compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex thoroughly to dissolve. If necessary, sonicate for a few minutes to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Measuring Delayed Rectifier Potassium Current (IK)

  • Cell Preparation:

    • Isolate single ventricular myocytes (or other target cells) using established enzymatic digestion protocols.

    • Allow cells to stabilize before recording.

  • Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): e.g., 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200-500 ms) to elicit IK.

    • Record baseline currents.

    • Perfuse the cells with the external solution containing the desired concentration of this compound (with the appropriate vehicle control).

    • Record currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak outward current at the end of the depolarizing pulse.

    • Calculate the percentage of current inhibition by this compound compared to the baseline.

    • Construct a current-voltage (I-V) relationship.

Visualizations

G K_channel Delayed Rectifier Potassium Channel (IK) K_efflux K+ Efflux Repolarization Membrane Repolarization K_channel->Repolarization Leads to AM_92016 AM-92016 Hydrochloride AM_92016->K_channel Blocks Inhibition Inhibition APD Action Potential Duration (APD) Repolarization->APD Determines Prolongation Prolongation Prolongation->APD Prolongs APD Inhibition->K_efflux Inhibits K+ Efflux Inhibition->Prolongation Results in

Caption: Mechanism of action of this compound.

G start Experiment Start: AM-92016 Not Showing Expected Effect check_compound Step 1: Verify Compound and Solution Integrity - Purity (CoA) - Storage Conditions - Solubility - Freshness of Dilutions start->check_compound compound_ok Compound & Solution OK? check_compound->compound_ok prepare_fresh Prepare Fresh Stock and Working Solutions compound_ok->prepare_fresh No optimize_exp Step 2: Optimize Experimental Conditions - Concentration Range - Vehicle Control - Positive Control - Cell Health compound_ok->optimize_exp Yes prepare_fresh->check_compound exp_ok Expected Effect Observed? optimize_exp->exp_ok troubleshoot_further Consider Alternative Causes: - Cell line specificity - Proarrhythmic effects - Off-target effects exp_ok->troubleshoot_further No success Experiment Successful exp_ok->success Yes

Caption: Troubleshooting workflow for this compound experiments.

References

unexpected side effects of AM-92016 hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AM-92016 Hydrochloride

Disclaimer: Information on "this compound" is not available in the public domain. This technical support guide has been generated as a template using a fictional compound, "KIN-12345," a selective inhibitor of Kinase-Y. The unexpected side effects and associated data are hypothetical and are provided to illustrate the format and content of a technical support center for researchers. Users should substitute the information with their own experimental data.

Frequently Asked Questions (FAQs)

Q1: We observed significant weight loss in our mouse cohort treated with KIN-12345 that was not anticipated. What could be the cause?

A1: Unanticipated weight loss can stem from several factors. While KIN-12345 is designed to be a selective inhibitor of Kinase-Y, off-target effects are a known possibility with small molecule inhibitors.[1][2][3] One potential off-target effect could be the inhibition of a kinase involved in metabolic regulation. Additionally, gastrointestinal distress, such as diarrhea, is a common side effect of kinase inhibitors which can lead to weight loss.[4][5][6] We recommend monitoring food and water intake, and checking for signs of gastrointestinal issues.

Q2: Our in vivo study with KIN-12345 showed elevated liver enzymes (ALT/AST) in the treatment group. Is this a known side effect?

A2: Hepatotoxicity, indicated by elevated liver enzymes, is a potential adverse effect of some kinase inhibitors.[5][7] This can be due to on-target effects in liver cells or off-target kinase inhibition. It is crucial to perform a dose-response study to determine if this effect is dose-dependent. We advise conducting histological analysis of liver tissue to assess for any pathological changes.

Q3: We are seeing unexpected neurological symptoms (e.g., tremors, lethargy) in our rat models. How should we investigate this?

A3: Neurological side effects can be concerning. This may indicate that KIN-12345 is crossing the blood-brain barrier and engaging with off-target kinases in the central nervous system. A thorough neurological examination and potentially a functional observational battery (FOB) are recommended. Measuring the concentration of KIN-12345 in the brain tissue can confirm its penetration.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality
  • Symptom: Higher than expected mortality rate in the KIN-12345 treatment group, not attributable to the disease model.

  • Possible Causes:

    • Acute Toxicity: The administered dose may be too high, leading to acute toxicity.

    • Cardiotoxicity: Off-target effects on cardiac kinases can lead to serious cardiovascular events.[7]

    • Severe Immune Reaction: In some cases, kinase inhibitors can modulate the immune system in unexpected ways.

  • Troubleshooting Steps:

    • Dose De-escalation: Perform a dose-ranging study to identify a maximum tolerated dose (MTD).

    • Cardiovascular Monitoring: If possible, monitor cardiovascular parameters such as heart rate and blood pressure. Consider a dedicated cardiovascular safety study.[8]

    • Necropsy and Histopathology: Conduct a full necropsy on deceased animals with histopathological analysis of key organs (heart, liver, kidneys, lungs, spleen) to identify the cause of death.

Issue 2: High Variability in Efficacy Data
  • Symptom: Inconsistent tumor growth inhibition or other efficacy readouts within the same treatment group.

  • Possible Causes:

    • Compound Stability/Formulation Issues: The formulation of KIN-12345 may not be optimal, leading to inconsistent bioavailability.

    • Variability in Animal Model: The underlying animal model may have inherent variability.

    • Inconsistent Dosing: Errors in dose administration can lead to variability.

  • Troubleshooting Steps:

    • Formulation Analysis: Verify the stability and homogeneity of the dosing solution.

    • Increase Sample Size: A larger cohort may be necessary to achieve statistical power if the model is highly variable.[9]

    • Refine Dosing Technique: Ensure all personnel are using a standardized and validated dosing procedure.

Data Presentation

Table 1: Summary of Unexpected In Vivo Findings with KIN-12345 (Hypothetical Data)

ParameterVehicle Control (n=10)KIN-12345 (25 mg/kg) (n=10)KIN-12345 (50 mg/kg) (n=10)
Body Weight Change (%) +5.2 ± 1.5-8.3 ± 2.1-15.7 ± 3.4**
Serum ALT (U/L) 35 ± 8150 ± 25320 ± 45
Serum AST (U/L) 42 ± 10180 ± 30*410 ± 50
Heart Rate (bpm) 450 ± 20445 ± 25380 ± 30
Incidence of Diarrhea (%) 03070
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Assessment of In Vivo Liver Toxicity
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water), n=10.

    • Group 2: KIN-12345 (25 mg/kg), n=10.

    • Group 3: KIN-12345 (50 mg/kg), n=10.

  • Dosing: Administer the compound or vehicle orally, once daily for 14 days.

  • Monitoring: Record body weight and clinical observations daily.

  • Blood Collection: On day 14, collect blood via cardiac puncture for serum chemistry analysis (ALT, AST, etc.).

  • Tissue Collection: Euthanize animals and collect liver tissue. A portion should be fixed in 10% neutral buffered formalin for histology, and the remainder flash-frozen for further analysis.

  • Histology: Process fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides.

Protocol 2: Investigation of Off-Target Kinase Inhibition
  • Kinase Profiling: Use a commercial kinase profiling service to screen KIN-12345 against a broad panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

  • IC50 Determination: For any off-target kinases that show significant inhibition (>50%) in the initial screen, perform dose-response assays to determine the IC50 values.

  • Cell-Based Validation: If a likely off-target kinase is identified, use a cell line where the activity of this kinase can be specifically measured (e.g., by monitoring the phosphorylation of a known substrate). Treat these cells with KIN-12345 and assess the inhibition of the off-target kinase.

Visualizations

Signaling_Pathway KIN-12345 KIN-12345 Kinase-Y Intended Target: Kinase-Y KIN-12345->Kinase-Y Inhibition Off-Target Kinase-Z Off-Target: Kinase-Z KIN-12345->Off-Target Kinase-Z Inhibition Downstream\nPathway A Downstream Pathway A Kinase-Y->Downstream\nPathway A Downstream\nPathway B Downstream Pathway B Off-Target Kinase-Z->Downstream\nPathway B Therapeutic Effect Therapeutic Effect Downstream\nPathway A->Therapeutic Effect Side Effect Side Effect Downstream\nPathway B->Side Effect

Caption: Hypothetical signaling pathway of KIN-12345.

Experimental_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis cluster_invitro In Vitro Investigation Observe Side Effect Observe Side Effect Dose-Response Study Dose-Response Study Observe Side Effect->Dose-Response Study Collect Samples Collect Samples Dose-Response Study->Collect Samples Histopathology Histopathology Collect Samples->Histopathology Serum Analysis Serum Analysis Collect Samples->Serum Analysis Identify Affected Organ Identify Affected Organ Histopathology->Identify Affected Organ Kinase Profiling Kinase Profiling Identify Affected Organ->Kinase Profiling Identify Biomarkers Identify Biomarkers Serum Analysis->Identify Biomarkers Identify Biomarkers->Kinase Profiling Identify Off-Targets Identify Off-Targets Kinase Profiling->Identify Off-Targets Cell-based Validation Cell-based Validation Identify Off-Targets->Cell-based Validation

Caption: Workflow for investigating unexpected side effects.

References

optimizing AM-92016 hydrochloride concentration for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-92016 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2] By inhibiting this current, it delays the repolarization phase of the action potential, thereby prolonging its duration.[1][2][3] This mechanism is characteristic of a Class III anti-arrhythmic agent.

Q2: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[3] Stock solutions in DMSO should be stored at -20°C or -80°C. For in vivo studies, specific formulations are required (see Experimental Protocols).

Q3: What is a typical effective concentration range for in vitro experiments?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. An IC50 value of 40 nM has been reported for the inhibition of the delayed rectifier current (IK) in rabbit sino-atrial node cells.[1] In guinea-pig and rabbit ventricular cells, a concentration of 1 µM has been shown to significantly increase action potential duration.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Has this compound been tested in vivo?

Yes, in vivo studies in guinea-pigs and pigs have been conducted. These studies have indicated that at certain concentrations (10 µg/kg to 5 mg/kg in guinea-pigs and a 2.5 µg/kg/min infusion in pigs), AM-92016 can exhibit proarrhythmic and prohypertensive activities.[4] Researchers should be aware of these potential in vivo effects.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect on action potential duration. Incorrect concentration: The concentration of this compound may be too low.Perform a dose-response experiment starting from the nanomolar range up to the low micromolar range to determine the optimal concentration for your cell type.
Compound degradation: Improper storage or handling may have led to the degradation of the compound.Ensure the compound is stored as a desiccate at room temperature and stock solutions are stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell type insensitivity: The specific potassium channels expressed in your cell line may not be sensitive to this compound.Confirm the expression of the delayed rectifier potassium channel (IK) in your cell model.
Inconsistent results between experiments. Solvent effects: High concentrations of DMSO can have an effect on cell physiology.Ensure the final concentration of DMSO in your experimental medium is consistent across all wells and ideally does not exceed 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to account for any solvent effects.
Cell passage number: The expression and function of ion channels can change with increasing cell passage number.Use cells within a consistent and low passage number range for all experiments.
Signs of cytotoxicity observed. High concentration: The concentration of this compound may be too high, leading to off-target effects or direct toxicity.Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or MTS assay). Work with concentrations well below the cytotoxic threshold.
In vivo proarrhythmic effects. The observed in vivo effects may be an intrinsic property of the compound at the tested doses.[4]

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeConcentrationObserved EffectReference
IC50Rabbit Sino-atrial Node Cells40 nMInhibition of the delayed rectifier potassium current (IK)[1]
Action Potential DurationGuinea-pig and Rabbit Ventricular Cells1 µMSignificant increase in action potential duration at 20% and 90% repolarization[1]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays
  • Reconstitution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).

In Vitro Electrophysiology: Measuring Action Potential Duration

This protocol is a general guideline and should be adapted for the specific equipment and cell type used.

  • Cell Preparation: Plate cardiomyocytes (e.g., primary cells or iPSC-derived) on appropriate substrates for electrophysiological recording.

  • Recording Setup: Use a patch-clamp setup in the whole-cell configuration to record action potentials.

  • Baseline Recording: Perfuse the cells with control extracellular solution and record baseline action potentials.

  • Compound Application: Perfuse the cells with the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition: Record action potentials at various time points after compound application to observe the effect on action potential duration (APD), typically measured at 50% and 90% repolarization (APD50 and APD90).

  • Washout: Perfuse with the control solution to determine if the effect of the compound is reversible.

  • Data Analysis: Analyze the recorded action potentials to quantify changes in APD.

Cell Viability Assay (MTT/MTS)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the recommended time to allow for the conversion of the tetrazolium salt to formazan.

  • Absorbance Reading: If using MTT, add a solubilizing agent. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane K_Channel Delayed Rectifier Potassium Channel (IK) K_efflux K+ Efflux AM92016 AM-92016 Hydrochloride AM92016->K_Channel Blocks Repolarization Membrane Repolarization K_efflux->Repolarization Reduced APD Action Potential Duration (APD) Repolarization->APD Delayed

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Dilute Dilute to Working Concentration in Medium Stock->Dilute Treat Treat Cells with AM-92016 HCl Dilute->Treat Cells Seed Cells in 96-well Plate Cells->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Read Read Absorbance Assay->Read Data Analyze Data & Determine EC50/IC50 Read->Data

Caption: Workflow for determining cell viability.

References

Technical Support Center: AM-92016 Hydrochloride Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AM-92016 hydrochloride in patch-clamp electrophysiology experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during patch-clamp recordings with this compound in a question-and-answer format.

Question: I'm not seeing the expected block of the delayed rectifier potassium current (IK) after applying this compound. What could be the issue?

Answer: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:

  • Compound Preparation and Stability:

    • Solubility: this compound has specific solubility characteristics. Ensure it is fully dissolved. Sonication may be required to dissolve it in DMSO.[1][2] For aqueous solutions, the solubility is lower. Prepare fresh solutions for each experiment, as the compound's stability in solution over time may vary.

    • Storage: Verify that the compound has been stored correctly. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months in a sealed, light-protected container.[2][3] Improper storage can lead to degradation.

    • Concentration: Double-check the final concentration of this compound in your bath solution. Inaccurate dilutions can lead to a lower-than-expected effective concentration.

  • Experimental Conditions:

    • Application Time: Ensure sufficient time for the compound to perfuse the bath and reach the cell. The time required for the onset of the block may vary depending on your perfusion system and the cell type.

    • pH of External Solution: Although not explicitly stated for AM-92016, the pH of the external solution can influence the activity of some channel blockers. Ensure your external solution is buffered to the correct physiological pH.

Question: After applying this compound, my seal resistance is becoming unstable, or I am losing the seal entirely. What should I do?

Answer: Seal instability can be a common issue in patch-clamp recordings and can sometimes be exacerbated by the addition of a compound to the perfusion solution.

  • Mechanical Stability:

    • Ensure your perfusion system is not introducing mechanical vibrations. Changes in flow rate can affect the stability of the patch.[4]

    • Check for any drift in the micromanipulator or the microscope stage.[4]

  • Solution Issues:

    • Precipitation: If this compound is not fully dissolved, precipitates can clog the perfusion lines or directly interfere with the cell membrane and the seal. Visually inspect your solution for any signs of precipitation.

    • Solvent Effects: If using a solvent like DMSO, ensure the final concentration in the bath is low (typically <0.1%) to avoid detrimental effects on membrane integrity.

Question: I am observing a significant change in the cell's resting membrane potential or holding current after applying this compound, which is complicating my data interpretation. Is this expected?

Answer: this compound is a specific blocker of the delayed rectifier potassium current (IK).[1][3][5][6] This current plays a role in setting the resting membrane potential and in membrane repolarization.[1][3] Therefore, its blockade can lead to membrane depolarization.

  • Expected Effect: A slight depolarization (a less negative resting membrane potential) is an expected consequence of blocking a potassium current that is active at rest.

  • Troubleshooting:

    • If the change is excessively large and leads to cell death, consider using a lower concentration of the compound.

    • Ensure that you are in voltage-clamp mode to control the membrane potential and accurately measure the current. In current-clamp mode, you would expect to see a change in the membrane potential.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[3][5][6] By blocking this channel, it delays the repolarization of the membrane, which can restrict the duration of the nerve impulse.[1][3] It is noted to be devoid of any β-adrenoceptor blocking activity.[6]

What are the recommended storage and solubility parameters for this compound?

Proper storage and handling are crucial for maintaining the compound's activity.

ParameterRecommendationSource
Storage (Solid) 4°C, sealed, away from moisture and light.[3]
Storage (In Solvent) -20°C for 1 month; -80°C for 6 months (sealed, away from moisture and light).[2][3]
Solubility in DMSO Up to 150 mg/mL (310.02 mM); sonication is recommended.[1]

What are some general best practices for patch-clamp recordings that are especially important when using pharmacological agents like this compound?

  • Stable Baseline: Before applying any compound, ensure you have a stable baseline recording for a sufficient period. This will allow you to confidently attribute any observed changes to the effect of the drug.

  • Washout: If possible, perform a washout of the compound to see if the effect is reversible. This can help confirm that the observed effect is due to the compound and not a rundown of the cell or other experimental artifact.

  • Control Experiments: Always perform control experiments where you perfuse the cell with the vehicle solution (e.g., external solution with the same concentration of DMSO) to ensure that the solvent itself is not causing any effects.

  • Pipette and Solution Hygiene: Use filtered internal solutions and ensure your pipette tips are clean to avoid debris that can interfere with seal formation.[4][7]

Experimental Protocols

Standard Whole-Cell Voltage-Clamp Protocol for Assessing IK Blockade:

  • Cell Preparation: Prepare the cells (e.g., cultured neurons or cardiomyocytes) according to your standard laboratory protocol and place them in the recording chamber on the microscope stage.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the tip to improve sealing.

  • Internal and External Solutions: Use appropriate internal and external solutions for isolating the potassium currents of interest. The external solution should contain blockers for other channels (e.g., sodium and calcium channels) to isolate IK.

  • Seal Formation and Whole-Cell Configuration:

    • Approach the cell with positive pressure applied to the pipette.[7]

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • After achieving a stable giga-seal, apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

  • Baseline Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit the delayed rectifier potassium currents.

    • Record the baseline currents for at least 5-10 minutes to ensure stability.

  • Application of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution into the external solution to the desired final concentration immediately before use.

    • Perfuse the recording chamber with the external solution containing this compound.

  • Recording the Block:

    • Continuously apply the same voltage-step protocol and record the currents as the block develops.

    • Allow sufficient time for the effect to reach a steady state.

  • Washout (Optional):

    • Perfuse the chamber with the control external solution (without the compound) to observe any reversal of the block.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Preparation seal Giga-seal Formation cell_prep->seal pipette_prep Pipette Preparation pipette_prep->seal solution_prep Solution Preparation solution_prep->seal whole_cell Establish Whole-Cell seal->whole_cell baseline Record Baseline IK whole_cell->baseline drug_app Apply AM-92016 HCl baseline->drug_app record_block Record IK Block drug_app->record_block washout Washout record_block->washout data_analysis Data Analysis washout->data_analysis

Caption: Experimental workflow for patch-clamp analysis of AM-92016 HCl.

troubleshooting_flow cluster_compound Compound Issues cluster_experiment Experimental Conditions cluster_seal Seal Instability start No/Poor Block of IK check_solubility Check Solubility & Preparation start->check_solubility No Block check_storage Verify Storage Conditions start->check_storage No Block check_concentration Confirm Final Concentration start->check_concentration No Block check_application_time Ensure Sufficient Application Time start->check_application_time No Block check_ph Verify Solution pH start->check_ph No Block check_vibration Check for Mechanical Vibration start->check_vibration Unstable Seal check_precipitation Inspect for Precipitation start->check_precipitation Unstable Seal check_solvent_conc Verify Final Solvent Concentration start->check_solvent_conc Unstable Seal check_solubility->check_storage check_storage->check_concentration check_application_time->check_ph check_vibration->check_precipitation check_precipitation->check_solvent_conc

Caption: Troubleshooting logic for AM-92016 HCl patch-clamp experiments.

signaling_pathway cluster_effect Effect of Blockade am_92016 AM-92016 HCl ik_channel Delayed Rectifier Potassium Channel (IK) am_92016->ik_channel Blocks delayed_repolarization Delayed Repolarization am_92016->delayed_repolarization repolarization Membrane Repolarization ik_channel->repolarization Mediates action_potential Action Potential Duration ik_channel->action_potential ... repolarization->action_potential Shortens prolonged_ap Prolonged Action Potential delayed_repolarization->prolonged_ap

Caption: Mechanism of action of this compound.

References

AM-92016 hydrochloride off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AM-92016 hydrochloride. The information provided is intended to help users identify and understand potential off-target effects that may be observed during their experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes that may be related to the off-target effects of this compound.

Observed Issue Potential Off-Target Cause Recommended Action
Unexpected increase in arrhythmia or proarrhythmic events in in vivo cardiac models. This compound has been observed to exhibit proarrhythmic activity in vivo.[1] This could be due to interactions with other cardiac ion channels beyond the delayed rectifier potassium channel, leading to an imbalance in cardiac repolarization.- Perform a broad ion channel screen to identify interactions with other potassium, sodium, and calcium channels. - Conduct detailed electrophysiology studies (e.g., patch-clamp) on cardiomyocytes to characterize the effects on the overall action potential duration and shape.
Increase in blood pressure in in vivo models. The observed hypertensive effect of this compound is likely an off-target effect.[1] This could be mediated by interactions with receptors involved in blood pressure regulation, such as adrenergic or angiotensin receptors, or direct effects on vascular smooth muscle contraction.- Screen the compound against a panel of G-protein coupled receptors (GPCRs) known to be involved in blood pressure regulation. - Perform functional assays on isolated blood vessels to assess direct vasoconstrictor or vasodilator effects.
Cell viability assays show unexpected cytotoxicity. Off-target effects on essential cellular pathways, such as kinase signaling cascades, can lead to cytotoxicity.- Conduct a broad kinase inhibitor profiling screen to identify any unintended inhibition of key cellular kinases. - Perform mechanism of action studies to determine the pathway leading to cell death (e.g., apoptosis vs. necrosis).
Inconsistent or unexpected changes in downstream signaling pathways. The compound may be interacting with unintended kinases or phosphatases, leading to the modulation of signaling pathways unrelated to its primary target.- Use proteomic approaches, such as phosphoproteomics, to get a global view of the signaling changes induced by the compound. - Validate any identified off-target kinase hits with in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK). By blocking this channel, it delays the repolarization of the cell membrane.

Q2: Are there any known off-target effects for this compound?

Q3: What could be the potential mechanism behind the observed proarrhythmic effects?

A3: The proarrhythmic effects of potassium channel blockers can be complex. They may involve the blockade of other cardiac ion channels, leading to a shortened QT interval and an increased risk of arrhythmias like torsades de pointes.[2][3][4][5][6][7][8][9] It is also possible that this compound affects the function of other proteins involved in cardiac electrophysiology.

Q4: How can the hypertensive effects of this compound be explained?

A4: An increase in blood pressure could be due to several off-target mechanisms, including, but not limited to, agonism or antagonism of adrenergic receptors, interference with the renin-angiotensin-aldosterone system (RAAS), or direct effects on vascular smooth muscle cells leading to vasoconstriction.[10][11][12][13][14]

Q5: What are the recommended control experiments when using this compound?

A5: To ensure that the observed effects are due to the intended on-target activity, it is recommended to:

  • Use a structurally unrelated compound with the same on-target activity as a positive control.

  • Use a negative control compound that is structurally similar to this compound but is inactive against the delayed rectifier potassium channel.

  • Perform experiments in cell lines or tissues that do not express the intended target to identify off-target effects.

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the off-target effects of this compound.

Protocol 1: Broad Panel Off-Target Screening (e.g., CEREP SafetyScreen)

Objective: To identify potential off-target binding of this compound across a wide range of receptors, ion channels, transporters, and enzymes.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Panel Selection: Select a comprehensive safety screening panel, such as the Eurofins SafetyScreen44 or SafetyScreen87, which includes a diverse set of targets.

  • Binding Assays: The contract research organization (CRO) will perform competitive binding assays. This typically involves incubating the target protein, a radiolabeled ligand for the target, and this compound at a standard screening concentration (e.g., 10 µM).

  • Detection: The amount of radiolabeled ligand bound to the target is measured in the presence and absence of this compound.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated. A significant inhibition (typically >50%) at the screening concentration suggests a potential off-target interaction.

  • Follow-up: For any identified "hits," dose-response curves should be generated to determine the binding affinity (Ki) or IC50 value.

Protocol 2: Kinase Inhibitor Profiling

Objective: To assess the selectivity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Kinase Panel Selection: Choose a commercially available kinase screening panel that covers a diverse range of the human kinome.

  • In Vitro Kinase Assays: The CRO will perform in vitro kinase assays. These assays typically measure the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase. Assays are usually run at a fixed ATP concentration (often at or near the Km for ATP).

  • Detection: The amount of substrate phosphorylation is quantified using various methods, such as radioactivity, fluorescence, or luminescence.

  • Data Analysis: The percentage of kinase activity remaining in the presence of this compound is calculated. A significant reduction in activity (e.g., >50% or >75% inhibition at 1 µM or 10 µM) is considered a hit.

  • Follow-up: For any identified hits, IC50 values should be determined by testing a range of compound concentrations.

Protocol 3: Automated Patch-Clamp Electrophysiology for Ion Channel Profiling

Objective: To functionally assess the effect of this compound on a panel of key cardiac and neuronal ion channels.

Methodology:

  • Cell Lines: Use stable cell lines expressing the ion channels of interest (e.g., hERG, Nav1.5, Cav1.2).

  • Compound Application: Utilize an automated patch-clamp system (e.g., QPatch, Patchliner) to record ion channel currents in response to specific voltage protocols. Apply this compound at various concentrations to the cells.

  • Data Acquisition: Record the changes in ion channel currents before, during, and after compound application.

  • Data Analysis: Measure parameters such as peak current amplitude, channel kinetics (activation, inactivation), and steady-state currents. Calculate the IC50 for the inhibition of each ion channel.

  • Interpretation: Compare the potency of this compound on off-target ion channels to its on-target potency to determine its selectivity.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow Start Unexpected Experimental Outcome Observed Hypothesize Hypothesize Potential Off-Target Effect Start->Hypothesize Screen Conduct Broad Panel Off-Target Screens (e.g., CEREP, Kinase Panel) Hypothesize->Screen Validate Validate Hits with Functional Assays (e.g., Patch-Clamp, Cell-Based Assays) Screen->Validate Analyze Analyze Data and Determine IC50/Ki Validate->Analyze Conclude Conclude on Off-Target Mechanism and Refine Experimental Design Analyze->Conclude G cluster_pathway Potential Off-Target Signaling Pathways cluster_cardiac Cardiac Effects cluster_vascular Vascular Effects cluster_cellular General Cellular Effects AM92016 AM-92016 hydrochloride IK Delayed Rectifier K+ Channel (On-Target) AM92016->IK Blocks OtherChannels Other Cardiac Ion Channels (e.g., hERG, Nav1.5, Cav1.2) AM92016->OtherChannels Interacts with? GPCRs Adrenergic/Angiotensin Receptors AM92016->GPCRs Interacts with? Kinases Protein Kinases AM92016->Kinases Inhibits? Proarrhythmia Proarrhythmia OtherChannels->Proarrhythmia VSMC Vascular Smooth Muscle Contraction GPCRs->VSMC Hypertension Hypertension VSMC->Hypertension Signaling Altered Cell Signaling Kinases->Signaling Cytotoxicity Cytotoxicity Signaling->Cytotoxicity G cluster_protocol Off-Target Screening Protocol Start Prepare AM-92016 Stock Solution Tier1 Tier 1: Broad Screening - CEREP SafetyScreen - Kinase Panel Start->Tier1 Hit_Identified Hit Identified? Tier1->Hit_Identified Tier2 Tier 2: Functional Assays - Automated Patch-Clamp - Cell-Based Signaling Assays Hit_Identified->Tier2 Yes No_Hit No Significant Hits Hit_Identified->No_Hit No Dose_Response Determine IC50/EC50 Tier2->Dose_Response End Characterize Off-Target Profile Dose_Response->End No_Hit->End

References

dealing with AM-92016 hydrochloride batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with AM-92016 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on mitigating batch-to-batch variability to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK). By inhibiting these potassium channels, it delays the repolarization of the cell membrane, thereby prolonging the duration of the action potential. It is noted for being devoid of β-adrenoceptor blocking activity.

Q2: What are the common experimental applications of this compound?

This compound is primarily used in cardiovascular research to study cardiac arrhythmias and the role of delayed rectifier potassium channels in cardiac function. It has been shown to exhibit proarrhythmic and prohypertensive activity in vivo. Additionally, it has been used to investigate the role of specific potassium channels, such as Kv1.2, in signaling pathways like the nitric oxide-induced ERK1/2 MAP kinase dephosphorylation in vascular smooth muscle cells.

Q3: How should I store this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to protect the compound from moisture and light.

Q4: In what solvents is this compound soluble?

This compound has varying solubility in different solvents. It is highly soluble in DMSO. For in vivo experiments, specific formulations are required. Please refer to the solubility data table below for more details.

Troubleshooting Guide: Dealing with Batch Variability

Batch-to-batch variability of chemical compounds can be a significant source of experimental irreproducibility. This guide provides a systematic approach to identifying and addressing potential issues arising from a new batch of this compound.

Issue 1: Inconsistent or unexpected experimental results with a new batch of this compound.

  • Potential Cause: The new batch may have a different purity, contain different impurities, or exist in a different polymorphic form compared to the previous batch. These variations can arise from differences in the manufacturing process, raw materials, or storage conditions.

  • Troubleshooting Steps:

    • Request Certificate of Analysis (CoA): Always obtain the batch-specific CoA from the supplier. Compare the purity and impurity profiles with the CoA of the previous batch.

    • Perform Quality Control (QC) Checks: If you have access to the necessary equipment, perform in-house QC tests to verify the identity and purity of the new batch. Recommended QC tests are detailed in the "Experimental Protocols" section below.

    • Conduct a Dose-Response Curve: Before proceeding with large-scale experiments, perform a dose-response curve with the new batch in a well-established assay (e.g., an electrophysiology assay measuring IK). This will help determine if the potency (IC50) of the new batch is consistent with the previous one.

    • Solubility Check: Visually inspect the solubility of the new batch in your chosen solvent. Any differences in the ease of dissolution or the appearance of the solution could indicate a problem.

Issue 2: The compound from a new batch is less effective or inactive in our assay.

  • Potential Cause: The active compound concentration in the new batch may be lower than specified, or the compound may have degraded.

  • Troubleshooting Steps:

    • Verify Stock Solution Concentration: Use a spectrophotometer or another quantitative method to confirm the concentration of your stock solution.

    • Assess Compound Integrity: Use analytical techniques like HPLC-MS to check for the presence of the correct molecular weight compound and to identify any potential degradation products.

    • Functional Validation: As mentioned above, a functional assay is the most definitive way to confirm the activity of the new batch. An automated patch-clamp assay is a high-throughput method to assess the inhibitory activity on the target potassium channels.

Issue 3: We are observing off-target effects or increased toxicity with a new batch.

  • Potential Cause: The new batch may contain impurities with biological activity that were not present in the previous batch.

  • Troubleshooting Steps:

    • Review the Impurity Profile: Carefully examine the impurity profile on the CoA. If new or significantly higher levels of impurities are reported, this could be the source of the off-target effects.

    • Perform a Cell Viability Assay: Test the new batch in a cell viability assay at the concentrations used in your experiments to rule out overt cytotoxicity.

    • Consider Counter-Screening: If you suspect a particular off-target effect, you may need to perform a counter-screen against other related targets.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 125 mg/mL (≥ 258.35 mM)Sonication may be required.
Water24.19 mg/mL
In Vivo Formulations
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.17 mg/mL (≥ 4.48 mM)Prepare fresh daily. Add solvents sequentially and mix well after each addition.
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.17 mg/mL (≥ 4.48 mM)Prepare fresh daily.
10% DMSO + 90% Corn oil≥ 2.17 mg/mL (≥ 4.48 mM)Prepare fresh daily.

Table 2: Batch Variability Troubleshooting Summary

IssuePotential CauseRecommended Action
Inconsistent ResultsPurity, impurities, polymorphismCompare CoAs, perform in-house QC, run dose-response curve.
Reduced EfficacyLower active concentration, degradationVerify stock concentration, assess compound integrity (HPLC-MS), functional validation.
Off-Target Effects/ToxicityBiologically active impuritiesReview impurity profile on CoA, perform cell viability assay.

Experimental Protocols

1. Quality Control (QC) of a New Batch of this compound

  • Objective: To verify the identity, purity, and integrity of a new batch of this compound.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC):

      • Use a C18 column with a gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).

      • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

      • The purity can be determined by the area under the curve of the main peak relative to the total peak area.

    • Mass Spectrometry (MS):

      • Couple the HPLC to a mass spectrometer to confirm the molecular weight of the main peak (Expected [M+H]+ for C19H24Cl2N2O4S is approximately 447.08).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6).

      • Acquire a 1H NMR spectrum and compare it to a reference spectrum (if available) or the expected chemical shifts to confirm the compound's structure.

2. Functional Validation using Automated Patch-Clamp Electrophysiology

  • Objective: To determine the functional activity (IC50) of a new batch of this compound on the target potassium channels.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing the potassium channel of interest (e.g., CHO or HEK cells expressing Kv1.2).

    • Assay Preparation: Prepare a dilution series of the new batch of this compound in the extracellular recording solution.

    • Automated Patch-Clamp:

      • Use an automated patch-clamp system (e.g., IonFlux, QPatch).

      • Obtain whole-cell recordings from the cells.

      • Apply a voltage protocol to elicit the delayed rectifier potassium current (IK).

      • Perfuse the cells with increasing concentrations of this compound and record the inhibition of the current.

    • Data Analysis:

      • Measure the peak current at each concentration.

      • Plot the percentage of inhibition against the logarithm of the concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling_Pathway Kv_channel Delayed Rectifier Potassium Channel (e.g., Kv1.2) Repolarization Membrane Repolarization Kv_channel->Repolarization K+ efflux ERK_pathway SHP-1 -> ERK1/2 Dephosphorylation Kv_channel->ERK_pathway Downstream Effect AM92016 AM-92016 Hydrochloride AM92016->Kv_channel Action_Potential Action Potential Prolongation Repolarization->Action_Potential

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_QC Quality Control of New Batch cluster_Functional Functional Validation cluster_Experiment Main Experiment CoA Request & Compare Certificate of Analysis HPLC_MS Purity & Identity Check (HPLC-MS) CoA->HPLC_MS NMR Structural Confirmation (NMR) HPLC_MS->NMR Dose_Response Dose-Response Curve (e.g., Automated Patch-Clamp) NMR->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Proceed Proceed with Main Experiments IC50->Proceed

Caption: Experimental workflow for validating a new batch.

Logical_Relationship Variability Batch-to-Batch Variability Causes Potential Causes: - Purity Differences - Impurity Profile - Polymorphism Variability->Causes Consequences Consequences: - Inconsistent Results - Reduced Efficacy - Off-Target Effects Variability->Consequences Solution Solution: - Batch-Specific QC - Functional Validation Causes->Solution Consequences->Solution

Caption: Logical relationship of batch variability.

how to improve the stability of dissolved AM-92016 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of dissolved AM-92016 hydrochloride for researchers, scientists, and drug development professionals. The information is structured to address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise with solutions of this compound.

Problem Possible Cause Recommended Solution
Precipitate forms in aqueous solution Low aqueous solubility of the free base, especially at neutral or alkaline pH. The hydrochloride salt is more soluble in acidic conditions.- Ensure the pH of your aqueous solution is acidic (ideally pH 3-5).- For in vivo studies, consider using a co-solvent formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Loss of potency over time in solution Chemical degradation. Potential pathways include hydrolysis of the ether linkage, oxidation of the secondary amine, or photodegradation of the dichlorophenyl group.- Prepare solutions fresh daily.[2]- Store stock solutions at -80°C for long-term storage (up to 1 year) and aliquot to avoid freeze-thaw cycles.[1]- For short-term storage (up to one week), store aliquots at 4°C.[1]- Protect solutions from light by using amber vials or wrapping containers in foil.
Discoloration of the solution (e.g., turning yellow) Oxidation of the amine functionality or other degradation pathways.- Degas solvents before use to remove dissolved oxygen.- Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation, though compatibility and downstream effects must be validated.
Inconsistent experimental results Instability of the compound in the experimental medium (e.g., cell culture medium with neutral pH).- Minimize the time the compound is in the experimental medium before analysis.- Prepare a concentrated stock in a stable solvent (e.g., DMSO) and dilute it into the aqueous medium immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For the solid, long-term storage at -20°C is recommended.[3] For stock solutions (e.g., in DMSO), storage at -80°C is recommended for up to one year.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: What is the best solvent to dissolve this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of this compound.[1] For cellular experiments, the final concentration of DMSO should generally be kept below 0.1% to avoid solvent-induced toxicity.[1]

Q3: My this compound solution appears to be degrading. What are the likely causes?

A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential causes of degradation in solution include:

  • Hydrolysis: The ether linkage in the propanolamine (B44665) chain may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.

  • Oxidation: The secondary amine is a potential site for oxidation. This can be accelerated by exposure to air (oxygen), metal ions, or light.

  • Photodegradation: The dichlorophenyl group may be sensitive to light, leading to degradation upon exposure to UV or even ambient light over time.

Q4: How can I prepare a stable formulation for in vivo animal studies?

A4: A commonly suggested formulation for in vivo use is a mixture of co-solvents. One such formulation consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

It is recommended to dissolve the compound in DMSO first, followed by the addition of PEG300, Tween-80, and finally saline.[1] Prepare this formulation fresh on the day of use.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Procedure for Assessing Solution Stability (Forced Degradation)

Note: This is a general protocol. Specific conditions may need to be optimized.

  • Preparation of Test Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in the solvent of interest (e.g., DMSO, water with adjusted pH, cell culture medium).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the drug solution. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the drug solution. Incubate at 60°C for a specified time.

    • Oxidation: Add a small volume of 3% hydrogen peroxide to the drug solution. Keep at room temperature for a specified time.

    • Photostability: Expose the drug solution in a photostability chamber to a controlled light source. A dark control should be kept under the same conditions but protected from light.

    • Thermal Stability: Incubate the drug solution at an elevated temperature (e.g., 60°C) in the dark.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Compare the peak area of the parent compound in the stressed samples to that of a control sample (time zero or dark control) to determine the percentage of degradation. Observe the appearance of any new peaks, which would indicate degradation products.

Visualizations

G Troubleshooting Workflow for Dissolved this compound Instability start Instability Observed (e.g., precipitation, color change, loss of activity) check_solution Is the solution aqueous? start->check_solution adjust_ph Adjust pH to acidic range (3-5) or use co-solvents check_solution->adjust_ph Yes check_storage Review storage and handling check_solution->check_storage No stable Solution Stabilized adjust_ph->stable storage_actions Store at -80°C, aliquot, protect from light check_storage->storage_actions check_exposure Was the solution exposed to light or air? check_storage->check_exposure storage_actions->stable exposure_actions Use amber vials, degas solvents check_exposure->exposure_actions Yes check_exposure->stable No exposure_actions->stable

Caption: Troubleshooting workflow for stability issues.

G Potential Degradation Pathways of AM-92016 AM92016 This compound Hydrolysis Hydrolysis (H₂O, acid/base) AM92016->Hydrolysis Oxidation Oxidation (O₂, metal ions) AM92016->Oxidation Photodegradation Photodegradation (Light/UV) AM92016->Photodegradation Hydrolysis_Product Ether Cleavage Products Hydrolysis->Hydrolysis_Product Oxidation_Product N-Oxide or other oxidized species Oxidation->Oxidation_Product Photo_Product Dechlorinated or rearranged products Photodegradation->Photo_Product

Caption: Potential degradation pathways for AM-92016.

References

minimizing proarrhythmic effects of AM-92016 hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the proarrhythmic effects of AM-92016 hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2] By blocking this current, it delays the repolarization of the cardiac action potential.[3]

Q2: What are the known proarrhythmic effects of this compound?

In vivo studies have demonstrated that this compound exhibits proarrhythmic activity.[4] In anesthetized pigs, an infusion of 2.5 µg/kg/min significantly increased the number of arrhythmias following coronary artery occlusion and reduced the time to the onset of ventricular fibrillation.[4] In guinea pigs, doses ranging from 10 µg/kg to 5 mg/kg led to an increased heart rate, blood pressure, and cardiac contractility, while paradoxically decreasing the QT interval.[4]

Q3: Why is understanding the effect of this compound on multiple ion channels important?

While this compound is known as a delayed rectifier potassium current (IK) blocker, its potential effects on other cardiac ion channels are critical for a comprehensive proarrhythmic risk assessment. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative emphasizes the need to evaluate a compound's activity on a panel of ion channels, including hERG (IKr), Nav1.5 (fast sodium current), and Cav1.2 (L-type calcium current), to better predict proarrhythmic risk.[5][6] A drug's overall proarrhythmic potential is determined by the balance of its effects on both repolarizing (e.g., potassium channels) and depolarizing (e.g., sodium and calcium channels) currents.[7]

Q4: What are the initial steps to consider before starting an experiment with this compound to minimize proarrhythmic risk?

Before initiating experiments, it is crucial to have a well-defined experimental plan that includes a preclinical cardiac safety assessment strategy. This should involve a combination of in vitro and in silico methods to characterize the compound's effects on cardiac ion channels and the cardiac action potential.[8] Establishing stable baseline recordings and using appropriate positive and negative controls are essential for reliable data interpretation.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Early Afterdepolarizations (EADs) observed in in vitro recordings (e.g., patch clamp, MEA with hiPSC-CMs) Excessive block of delayed rectifier potassium currents (IKr and/or IKs) leading to prolonged action potential duration (APD).- Reduce Concentration: Lower the concentration of this compound to a level that still allows for the investigation of its intended effects without inducing EADs. - Pacing Rate: Increase the pacing frequency. Faster pacing can sometimes suppress EADs. - Electrolyte Concentration: Ensure that extracellular potassium and magnesium concentrations are within the physiological range, as imbalances can exacerbate proarrhythmic effects.[9] - Investigate ICa,L and Late INa: EADs are often dependent on the reactivation of L-type calcium channels (ICa,L) and the late sodium current (INa).[7] Consider co-application of a specific ICa,L or late INa blocker at a low concentration to see if it mitigates the EADs, which can help elucidate the underlying mechanism.
Spontaneous arrhythmias or ectopic beats in isolated heart models (e.g., Langendorff) - Ischemia or Hypoxia: Inadequate perfusion of the heart tissue. - Inappropriate Perfusion Pressure: Perfusion pressure that is too high or too low can induce arrhythmias. - Electrolyte Imbalance in Perfusate: Incorrect concentrations of ions like K+, Ca2+, and Mg2+ in the perfusion buffer. - High Drug Concentration: The concentration of this compound may be too high for the ex vivo model.- Optimize Perfusion: Ensure the heart is adequately perfused and oxygenated. Check for any air bubbles in the perfusion line.[10] - Adjust Perfusion Pressure: Monitor and adjust the perfusion pressure to a stable, physiological level for the animal model being used. - Verify Perfusate Composition: Double-check the composition and pH of the Krebs-Henseleit or other perfusion buffer.[9] - Dose-Response Curve: Start with a low concentration of this compound and perform a cumulative dose-response to identify the threshold for proarrhythmic events.
Unexpected shortening of the QT interval or action potential duration at higher concentrations This can be indicative of a complex pharmacological profile where the drug may also block inward currents (e.g., calcium or sodium channels) at higher concentrations, counteracting the potassium channel block.- Multi-Ion Channel Screening: Perform a comprehensive ion channel screen (CiPA panel) to identify any off-target effects on depolarizing currents (Nav1.5, Cav1.2).[5] - Analyze Action Potential Morphology: Look for changes in the shape of the action potential, such as a reduction in the plateau height, which might suggest calcium channel blockade.
High variability in experimental results - Cell/Tissue Health: Poor health of the isolated cardiomyocytes or heart preparation. - Inconsistent Drug Preparation: Variability in the dilution and application of this compound. - Temperature Fluctuations: Inconsistent temperature control during the experiment.- Quality Control of Preparations: Ensure that isolated cells have a healthy resting membrane potential and that isolated hearts have stable baseline function before drug application. - Standardized Drug Preparation: Prepare fresh stock solutions and dilutions for each experiment. - Maintain Stable Temperature: Use a temperature-controlled perfusion system or recording chamber to maintain a physiological temperature (typically 37°C).

Data Presentation

In Vivo Proarrhythmic Effects of AM-92016
Animal Model Dose/Infusion Rate Observed Proarrhythmic Effect Reference
Anesthetized Pig2.5 µg/kg/min- Increased total number of arrhythmias post-coronary artery occlusion (from 266 ± 26 to 535 ± 148). - Reduced time to onset of ventricular fibrillation (from 24 ± 1 min to 18 ± 3 min).[4]
Anesthetized Guinea Pig1 mg/kg- Shortened time to onset of ouabain-induced ventricular fibrillation (from 18 ± 5 min to 12 ± 3 min).[4]

Experimental Protocols

Preclinical Cardiac Safety Assessment Workflow

A robust preclinical assessment of the proarrhythmic potential of this compound should follow a structured workflow, such as the one outlined by the CiPA initiative.

cluster_0 In Vitro Assessment cluster_1 In Silico Modeling cluster_2 Ex Vivo Assessment cluster_3 Risk Assessment ion_channel Ion Channel Screening (Manual/Automated Patch Clamp) - IKr (hERG) - IKs - IKur - Nav1.5 (peak and late) - Cav1.2 - IK1 ap_model Action Potential Modeling (Integrate ion channel data to predict AP changes) ion_channel->ap_model IC50 values hipsc_mea hiPSC-CMs on MEA (Field Potential Duration, EADs) risk Integrated Proarrhythmia Risk Assessment hipsc_mea->risk Phenotypic Data langendorff Isolated Perfused Heart (Langendorff) - Monophasic Action Potentials - ECG - Arrhythmia Induction ap_model->langendorff Predicted Effects ap_model->risk In Silico Prediction langendorff->risk Functional Data

Figure 1. Preclinical cardiac safety assessment workflow.
Signaling Pathway of Delayed Rectifier Potassium Channels

The delayed rectifier potassium current (IK), the primary target of this compound, is crucial for cardiac repolarization. It is primarily composed of two components: the rapid (IKr) and the slow (IKs) delayed rectifier currents. The regulation of these channels is complex and involves various signaling pathways.

cluster_0 Upstream Regulators cluster_1 Delayed Rectifier Potassium Channels cluster_2 Cellular Effect cluster_3 This compound beta_agonist β-Adrenergic Agonists (e.g., Isoproterenol) pka Protein Kinase A (PKA) beta_agonist->pka activates iks IKs Channel (KCNQ1/KCNE1) pka->iks phosphorylates (increases current) akap AKAP9 (Yotiao) akap->pka anchors pp1 Protein Phosphatase 1 (PP1) akap->pp1 anchors akap->iks scaffolds pp1->iks dephosphorylates (decreases current) repolarization Action Potential Repolarization iks->repolarization contributes to ikr IKr Channel (hERG) ikr->repolarization contributes to am92016 AM-92016 HCl am92016->iks blocks am92016->ikr blocks

Figure 2. Simplified signaling pathway for IKs regulation.
Logical Troubleshooting Workflow for Proarrhythmic Events

When a proarrhythmic event is observed, a logical workflow can help identify the cause and determine the next steps.

start Proarrhythmic Event Observed (e.g., EAD, TdP, VT) check_conc Is the concentration of This compound appropriate? start->check_conc check_env Are experimental conditions optimal? (Temperature, pH, electrolytes) start->check_env check_model Is the experimental model stable? start->check_model reduce_conc Reduce Concentration check_conc->reduce_conc No re_evaluate Re-evaluate Experiment check_conc->re_evaluate Yes optimize_env Optimize Experimental Conditions check_env->optimize_env No check_env->re_evaluate Yes stabilize_model Ensure Model Stability check_model->stabilize_model No check_model->re_evaluate Yes reduce_conc->re_evaluate optimize_env->re_evaluate stabilize_model->re_evaluate investigate_mechanism Investigate Underlying Mechanism (Multi-ion channel effects) re_evaluate->investigate_mechanism

Figure 3. Troubleshooting workflow for proarrhythmic events.

References

AM-92016 hydrochloride degradation products and their impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and potential degradation of AM-92016 hydrochloride. Adherence to these guidelines is crucial for ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent degradation?

A1: Proper storage is critical to maintain the stability of this compound. The compound is stable under recommended storage conditions.[1] For long-term storage, it is recommended to store the solid form at -20°C for up to three years.[2] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to one year.[2] It is crucial to store the compound in a sealed container, away from moisture and light.[3][4]

Q2: What are the signs of potential degradation of my this compound sample?

A2: While there are no specific visual cues for degradation at the molecular level, any change in the physical appearance of the solid compound, such as discoloration or clumping, could indicate moisture absorption or degradation. For solutions, the appearance of precipitates or a change in color upon preparation or after a freeze-thaw cycle may suggest degradation or solubility issues.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in DMSO.[2][4] For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, a common formulation involves a multi-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?

A4: Inconsistent results can stem from various factors, including compound degradation. If you suspect degradation, it is advisable to use a fresh vial of the compound and prepare new solutions. To minimize the risk of degradation, it is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3]

Q5: What are the known degradation products of this compound?

A5: Currently, there is no publicly available information detailing the specific chemical structures of this compound degradation products. However, based on its chemical structure, potential degradation pathways could include hydrolysis of the sulfonamide or ether linkages, particularly under harsh acidic or basic conditions. The material safety data sheet advises avoiding strong oxidizing/reducing agents and strong acids/alkalis.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected or inconsistent biological activity Compound degradation due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (solid at -20°C, solutions at -80°C, protected from light and moisture).[2][3] 2. Prepare fresh stock and working solutions from a new, unopened vial of this compound. 3. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.
Precipitate formation in solutions Poor solubility or compound degradation.1. Ensure the correct solvent and concentration are being used as per the manufacturer's guidelines. Sonication may be required for complete dissolution in DMSO.[2] 2. For in vivo preparations, add co-solvents sequentially and ensure complete dissolution at each step.[4] 3. If precipitation occurs in a freshly prepared solution, it is likely a solubility issue. If it appears over time in a stored solution, it may indicate degradation. Discard the solution and prepare a fresh one.
Difficulty dissolving the compound Incorrect solvent or insufficient mixing.1. Confirm the use of a recommended solvent like DMSO.[2][4] 2. For higher concentrations, warming the tube to 37°C and using an ultrasonic bath can aid dissolution.[5]

Experimental Protocols

Preparation of Stock Solutions (in vitro):

  • To prepare a stock solution, dissolve this compound in DMSO.[2]

  • For example, to create a 10 mM stock solution, dissolve 4.84 mg of this compound in 1 mL of DMSO.

  • If necessary, use an ultrasonic bath to ensure complete dissolution.[4]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]

Preparation of Working Solutions (in vivo):

A common vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween-80, and saline.[2]

  • Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle.

  • First, dissolve the required amount of this compound in DMSO.

  • Sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is clear after each addition.

  • It is recommended to prepare this working solution fresh on the day of the experiment.[3]

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results Observed B Check for Obvious Errors (Pipetting, Cell Culture, etc.) A->B C Evaluate this compound Integrity B->C D Review Storage Conditions (-20°C solid, -80°C solution, protected from light/moisture) C->D E Review Solution Preparation (Freshly prepared?, Correct solvent?) C->E F Prepare Fresh Solutions from New Vial D->F E->F G Repeat Experiment F->G H Results Still Inconsistent G->H No I Results are now Consistent G->I Yes K Investigate Other Experimental Variables H->K J Issue Likely Due to Compound Degradation I->J

Troubleshooting workflow for unexpected experimental outcomes.

cluster_Signaling Mechanism of Action of this compound A This compound B Delayed Rectifier Potassium Channel (IK) A->B Specifically blocks C Blocks Potassium Efflux B->C D Delayed Membrane Repolarization C->D E Prolonged Nerve Impulse Duration D->E

Signaling pathway of this compound.

References

ensuring consistent results with AM-92016 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with AM-92016 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2][3] By inhibiting this potassium channel, it delays the repolarization of the cell membrane, which can affect the duration of nerve impulses and cardiac action potentials.[1][2] It is important to note that it is reported to be devoid of any β-adrenoceptor blocking activity.[3]

Q2: What are the common research applications for this compound?

This compound is primarily used in cardiovascular and neuroscience research. Its ability to block delayed rectifier potassium channels makes it a valuable tool for studying cardiac arrhythmias, action potential duration, and neuronal excitability. It has been shown to exhibit proarrhythmic and prohypertensive activity in vivo.[3]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, stock solutions should be stored at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: What is the recommended solvent for in vivo studies?

For in vivo experiments, a common vehicle formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[1][2] A typical preparation involves a sequential addition of these solvents.[1][2] It is crucial to ensure the compound is fully dissolved at each step.

Q5: Are there any known off-target effects of this compound?

While this compound is described as a specific blocker of the delayed rectifier potassium current, all small molecule inhibitors have the potential for off-target effects. Researchers should include appropriate controls in their experiments to account for any potential non-specific effects.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Effect Observed in Electrophysiology Experiments (e.g., Patch-Clamp)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Pipette Resistance For whole-cell recordings, ensure your pipette resistance is within the optimal range (typically 3-7 MΩ). Pipettes with too low or too high resistance can lead to unstable recordings or difficulty in forming a giga-seal.
Clogged Pipette Tip Filter your intracellular solution using a 0.22 µm syringe filter before back-filling your pipette to remove any particulate matter. Visually inspect the pipette tip under magnification for any visible debris.
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using old or repeatedly freeze-thawed solutions.
Incorrect Concentration Verify the final concentration of this compound in your recording chamber. Ensure accurate dilution from your stock solution. It may be necessary to perform a concentration-response curve to determine the optimal effective concentration for your specific cell type and experimental conditions.
Cell Health Ensure your cells are healthy and exhibit stable baseline electrical properties before applying the compound. Poor cell health can lead to inconsistent responses.
Perfusion System Issues Check your perfusion system for leaks or blockages to ensure consistent delivery of the compound to the recording chamber. Ensure the bath is properly grounded to minimize electrical noise.
Issue 2: Variability in Western Blotting Results for Downstream Signaling Targets (e.g., p-ERK1/2)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Drug Treatment Ensure consistent timing and concentration of this compound treatment across all samples. Use a timed experimental design and carefully control the final concentration in the cell culture media.
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins. Keep samples on ice throughout the lysis procedure.
Uneven Protein Loading Perform a protein quantification assay (e.g., BCA or Bradford assay) to ensure equal loading of total protein in each lane of your SDS-PAGE gel. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading.
Poor Antibody Quality Use a validated antibody specific for the phosphorylated form of your target protein. Optimize antibody dilutions and incubation times to maximize signal-to-noise ratio.
Inefficient Transfer Ensure proper contact between the gel and the membrane during transfer. Optimize transfer time and voltage/current according to the molecular weight of your target protein.
Issue 3: Solubility Issues and Precipitation

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Solvent For aqueous-based assays, ensure the final concentration of DMSO is kept low (typically <0.1%) to avoid precipitation and solvent-induced artifacts.
Precipitation in Media When diluting the DMSO stock solution into aqueous media, add it dropwise while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation. Pre-warming the media may also help.
Low Temperature Storage of Working Solutions Prepare fresh working solutions from your frozen stock for each experiment. Avoid storing diluted aqueous solutions at low temperatures for extended periods, as this can cause the compound to precipitate out of solution.

Experimental Protocols

General Protocol for Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for recording ion channel activity in the presence of this compound. Specific parameters will need to be optimized for the cell type and channel of interest.

  • Prepare Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

    • Filter both solutions using a 0.22 µm filter.

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

    • Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation:

    • Pull glass microelectrodes to a resistance of 3-7 MΩ when filled with internal solution.

    • Backfill the pipette with filtered internal solution, ensuring no air bubbles are trapped at the tip.

  • Recording Procedure:

    • Approach a target cell with the micropipette while applying slight positive pressure.

    • Once in close proximity to the cell, release the positive pressure to form a giga-ohm seal (>1 GΩ).

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Establish a stable baseline recording of the current of interest.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Record the effect of the compound on the ion channel activity.

    • Perform a washout by perfusing with the control external solution to check for reversibility.

General Protocol for Western Blotting to Detect p-ERK1/2
  • Cell Treatment:

    • Plate cells and grow to the desired confluency.

    • Treat cells with this compound at the desired concentration and for the appropriate duration. Include appropriate vehicle and positive/negative controls.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 and a loading control (e.g., β-actin or GAPDH) to confirm equal loading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare AM-92016 Stock Solution (DMSO) treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Culture Cells prep_cells->treat_cells electrophysiology Electrophysiology (e.g., Patch-Clamp) treat_cells->electrophysiology Functional Readout biochemical Biochemical Assay (e.g., Western Blot) treat_cells->biochemical Molecular Readout cell_based Cell-Based Assay (e.g., Viability) treat_cells->cell_based Phenotypic Readout analyze_data Analyze and Interpret Results electrophysiology->analyze_data biochemical->analyze_data cell_based->analyze_data

Caption: A generalized experimental workflow for studies involving this compound.

erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus K_channel Delayed Rectifier K+ Channel (IK) Ras Ras K_channel->Ras Modulates (indirectly) AM92016 AM-92016 Hydrochloride AM92016->K_channel Inhibition Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Transcription Gene Transcription (Proliferation, Differentiation, etc.) pERK->Transcription Translocates & Activates

Caption: Postulated signaling pathway showing the effect of this compound on the ERK1/2 pathway.

References

Validation & Comparative

A Comparative Guide: AM-92016 Hydrochloride vs. Sotalol for IKr Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AM-92016 hydrochloride and sotalol (B1662669), focusing on their efficacy in blocking the rapidly activating delayed rectifier potassium current (IKr), a critical component in cardiac repolarization. The information presented is curated from peer-reviewed studies to assist researchers in selecting the appropriate compound for their experimental needs.

Introduction to IKr Blockers

The IKr current, conducted by the hERG (human Ether-à-go-go-Related Gene) channel, plays a pivotal role in the repolarization phase of the cardiac action potential. Inhibition of this current prolongs the action potential duration (APD), an antiarrhythmic strategy for certain cardiac conditions. Sotalol, a well-established antiarrhythmic agent, possesses both β-adrenergic blocking (Class II) and IKr blocking (Class III) properties.[1][2] this compound is a sotalol analogue designed as a more specific and potent IKr blocker.

Quantitative Comparison of IKr Blocking Potency

Experimental data consistently demonstrates that this compound is a significantly more potent inhibitor of the IKr current than sotalol. The half-maximal inhibitory concentration (IC50) for this compound is in the nanomolar range, whereas sotalol's IC50 is in the micromolar range. This indicates that a much lower concentration of AM-92016 is required to achieve the same level of IKr blockade as sotalol.

CompoundIC50 (IKr Block)Cell TypeSpeciesReference
This compound 40 nMSino-atrial node cellsRabbit[3]
Sotalol 52 µMVentricular myocytesRabbit[4]
Sotalol 78 µMHEK293 (hERG)Human[4]

Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions. However, the substantial difference in magnitude highlights the superior potency of this compound.

Mechanism of Action

Both compounds exert their primary effect by directly blocking the pore of the hERG channel, thereby inhibiting the outward flow of potassium ions during repolarization. This leads to a prolongation of the action potential duration.

cluster_membrane Cell Membrane hERG hERG (IKr) Channel K_out K+ Efflux (Repolarization) hERG->K_out Prolongation Action Potential Duration Prolongation hERG->Prolongation Leads to K_in Intracellular K+ K_in->hERG AM92016 AM-92016 HCl Block Channel Blockade AM92016->Block Sotalol Sotalol Sotalol->Block Block->hERG Inhibition

Mechanism of IKr blockade by AM-92016 HCl and Sotalol.

Experimental Protocols

The following is a representative experimental protocol for determining the IKr blocking potency of a compound using the whole-cell patch-clamp technique, based on methodologies described in the cited literature.

1. Cell Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene, or primary cardiomyocytes (e.g., rabbit ventricular myocytes).

  • Culture: Cells are cultured in appropriate media and conditions until they reach optimal confluency for electrophysiological recording.

  • Dissociation (for primary cells): Single cardiomyocytes are isolated by enzymatic digestion.

2. Electrophysiological Recording:

  • Technique: Whole-cell patch-clamp.

  • Apparatus: A patch-clamp amplifier, data acquisition system, and microscope are used.

  • Pipettes: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ when filled with internal solution.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

    • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Temperature: Experiments are typically conducted at room temperature (22-25°C) or physiological temperature (35-37°C).

3. Voltage-Clamp Protocol:

  • A specific voltage protocol is applied to isolate and measure the IKr current. A common protocol involves:

    • Holding the cell membrane at a potential of -80 mV.

    • A depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

    • A repolarizing step to -50 mV to elicit the characteristic large "tail" current of IKr, which is measured.

4. Data Analysis:

  • The peak tail current amplitude is measured before and after the application of different concentrations of the test compound (this compound or sotalol).

  • The percentage of current inhibition is calculated for each concentration.

  • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.

CellPrep Cell Preparation (e.g., HEK293-hERG) Patch Whole-Cell Patch-Clamp CellPrep->Patch Voltage Apply Voltage Protocol Patch->Voltage Record Record IKr Current Voltage->Record Drug Apply Compound (AM-92016 or Sotalol) Record->Drug Baseline Analysis Data Analysis (IC50 Determination) Record->Analysis Drug->Record Post-drug

Experimental workflow for assessing IKr channel blockade.

Discussion and Conclusion

The available data strongly indicates that this compound is a substantially more potent IKr blocker than sotalol. Its high potency and specificity make it a valuable research tool for studying the physiological and pathophysiological roles of the IKr current. However, it is important to note that in vivo studies have suggested potential proarrhythmic effects of AM-92016, a factor that should be considered in the design of future experiments.

Sotalol, while less potent, remains a clinically relevant antiarrhythmic drug. Its dual action as a β-blocker and an IKr inhibitor provides a different therapeutic profile. For researchers investigating the combined effects of β-adrenergic and IKr blockade, sotalol is the more appropriate compound.

References

A Comparative Analysis of AM-92016 Hydrochloride and E-4031: Efficacy in Cardiac Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the electrophysiological properties and efficacy of the potassium channel blockers AM-92016 hydrochloride and E-4031 reveals significant differences in their profiles, with E-4031 demonstrating class III antiarrhythmic effects and this compound exhibiting proarrhythmic activity in vivo. This guide provides a comprehensive overview of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

E-4031 is a well-characterized experimental class III antiarrhythmic agent that selectively blocks the human Ether-à-go-go-Related Gene (hERG) potassium channels.[1] These channels are responsible for the rapid component of the delayed rectifier potassium current (IKr), which plays a crucial role in the repolarization of the cardiac action potential.[1] By inhibiting IKr, E-4031 prolongs the action potential duration (APD) and the effective refractory period (ERP) in myocardial cells, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[1][2] This mechanism is the basis for its antiarrhythmic properties. E-4031 is known to bind to the open state of the hERG channel.[1]

This compound is described as a specific blocker of the time-dependent delayed rectifier potassium current (IK).[3][4] It is an analogue of sotalol (B1662669) but is devoid of β-adrenoceptor blocking activity. The delayed rectifier current is critical for membrane repolarization, and its blockade is expected to prolong the nerve impulse duration.[3][4] However, in contrast to the antiarrhythmic effects of IKr blockade by E-4031, in vivo studies have demonstrated that this compound exhibits proarrhythmic and prohypertensive activities.[5]

Electrophysiological Effects: A Quantitative Comparison

The following tables summarize the quantitative data on the electrophysiological effects of E-4031 and this compound from various experimental models.

Table 1: Effects of E-4031 on Cardiac Electrophysiological Parameters

ParameterSpecies/PreparationConcentration/DoseEffectReference
Action Potential Duration (APD90)Guinea pig ventricular myocytes1 µMProlonged from 275 ms (B15284909) to 1496 ms[2]
Functional Refractory PeriodGuinea pig left atria10-8 - 10-5 MProlonged up to 45%[2]
Delayed Rectifier K+ Current (IK)Guinea pig ventricular myocytes100 nMReduced tail current by 76%[2]
QT IntervalAnesthetized dogs0.01 and 0.1 mg/kgSignificantly delayed repolarization

Table 2: Effects of this compound on Cardiovascular Parameters (in vivo)

ParameterSpecies/PreparationDoseEffectReference
QT IntervalAnesthetized guinea pigs5 mg/kgDecreased from 135 ± 10 ms to 105 ± 4 ms[5]
Onset of Ouabain-induced Ventricular FibrillationAnesthetized guinea pigs1 mg/kgShortened from 18 ± 5 min to 12 ± 3 min[5]
Arrhythmias post-coronary artery occlusionAnesthetized pigs2.5 µg/kg/min infusionIncreased total number from 266 ± 26 to 535 ± 148[5]
Onset of Ventricular FibrillationAnesthetized pigs2.5 µg/kg/min infusionReduced from 24 ± 1 min to 18 ± 3 min[5]

Experimental Protocols

Electrophysiological Recordings in Guinea Pig Papillary Muscle (for E-4031)
  • Preparation: Papillary muscles were isolated from the right ventricles of guinea pigs.

  • Superfusion: The preparations were superfused with a Tyrode's solution containing (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, and glucose 5.5, gassed with 95% O2 and 5% CO2 at 37°C.

  • Stimulation: The muscles were stimulated at a frequency of 1 Hz with square pulses of 1 ms duration and twice the threshold intensity.

  • Recording: Transmembrane action potentials were recorded using glass microelectrodes filled with 3 M KCl.

  • Drug Application: E-4031 was added to the superfusion solution at the desired concentrations.

In Vivo Cardiovascular Studies in Anesthetized Guinea Pigs (for this compound)
  • Animal Model: Male Dunkin-Hartley guinea pigs were used.

  • Anesthesia: Anesthesia was induced with pentobarbitone sodium.

  • Instrumentation: The left carotid artery was cannulated for blood pressure measurement, and needle electrodes were placed for ECG recording. The right jugular vein was cannulated for drug administration.

  • Drug Administration: this compound was administered intravenously.

  • Arrhythmia Induction: In a subset of experiments, arrhythmia was induced by intravenous infusion of ouabain.

  • Data Acquisition: Arterial blood pressure and ECG were continuously recorded.

Mechanism of Action Diagrams

E4031_Mechanism cluster_membrane Cardiomyocyte Membrane hERG hERG (Kv11.1) Channel IKr IKr (K+ Efflux) hERG->IKr Mediates Repolarization Repolarization IKr->Repolarization Drives E4031 E-4031 E4031->hERG Blocks Antiarrhythmic Antiarrhythmic Effect E4031->Antiarrhythmic Leads to APD Action Potential Duration (APD) Repolarization->APD Shortens QT_Interval QT Interval APD->QT_Interval Determines

Caption: Mechanism of action of E-4031.

AM92016_Mechanism cluster_membrane Myocardial/Neuronal Membrane IK_channel Delayed Rectifier K+ Channel (IK) K_efflux K+ Efflux IK_channel->K_efflux Mediates Repolarization Repolarization K_efflux->Repolarization Drives AM92016 AM-92016 HCl AM92016->IK_channel Blocks Proarrhythmic Proarrhythmic Effect (in vivo) AM92016->Proarrhythmic Leads to Impulse_Duration Nerve Impulse/ Action Potential Duration Repolarization->Impulse_Duration Shortens

Caption: Mechanism of action of this compound.

Conclusion

References

A Comparative Guide: AM-92016 Hydrochloride vs. Dofetilide in Cardiac Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating cardiac ion channel modulation, understanding the nuanced differences between potassium channel blockers is paramount. This guide provides a comparative analysis of two such agents: AM-92016 hydrochloride, a sotalol (B1662669) analogue, and dofetilide (B1670870), a well-characterized Class III antiarrhythmic drug. While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective mechanisms and electrophysiological effects.

Mechanism of Action and Primary Targets

Both this compound and dofetilide exert their primary effects by blocking delayed rectifier potassium currents, which are crucial for the repolarization phase of the cardiac action potential. However, their specific targets within this current complex may differ.

Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr)[1]. This current is conducted by the protein channel encoded by the human ether-à-go-go-related gene (hERG). By specifically inhibiting IKr, dofetilide prolongs the action potential duration (APD) and the effective refractory period in cardiac myocytes[1]. This targeted action places it firmly in the category of a "pure" Class III antiarrhythmic agent.

This compound is described as a specific blocker of the delayed rectifier potassium current (IK). As an analogue of sotalol, it is designed to prolong the cardiac action potential. While it is confirmed to inhibit IK, the specificity for the rapid (IKr) versus the slow (IKs) component of the delayed rectifier current is not as extensively documented in publicly available literature as it is for dofetilide. However, its proarrhythmic activity observed in vivo suggests a significant effect on repolarization that is characteristic of IKr blockade.

Electrophysiological Effects: A Comparative Overview

The primary electrophysiological consequence of blocking delayed rectifier potassium currents is the prolongation of the cardiac action potential. This effect is a hallmark of both this compound and dofetilide.

Dofetilide 's effect on APD is well-documented, with a dose-dependent prolongation observed in various cardiac tissues, including atrial and ventricular myocardium[2][3]. This prolongation of the APD is directly linked to its therapeutic antiarrhythmic effects, particularly in the management of atrial fibrillation and flutter[1]. However, excessive prolongation of the APD can lead to early afterdepolarizations (EADs) and the life-threatening arrhythmia, Torsade de Pointes[1].

This compound has also been shown to significantly prolong the action potential duration at both 20% and 90% repolarization levels in guinea-pig and rabbit ventricular cells. Despite its APD-prolonging effects, in vivo studies have indicated that AM-92016 can exhibit proarrhythmic activity.

Quantitative Data Summary

A direct quantitative comparison of potency is challenging without head-to-head studies under identical conditions. The following table summarizes available data from separate studies to provide a relative sense of their activity.

ParameterThis compoundDofetilide
Primary Target Delayed Rectifier Potassium Current (IK)Rapid component of the Delayed Rectifier Potassium Current (IKr) / hERG
IC50 for IK/IKr Block ~40 nM (in rabbit sino-atrial node cells)7 nM - 13 nM (in various cell lines expressing hERG)[4]
Effect on Action Potential Duration (APD) Prolongs APD at 20% and 90% repolarizationDose-dependent prolongation of APD in atrial and ventricular myocardium[2][3]
Known In Vivo Effects Proarrhythmic and prohypertensive activityAntiarrhythmic, but with a risk of Torsade de Pointes[1]

Note: IC50 values are highly dependent on experimental conditions (e.g., cell type, temperature, voltage protocol). The values presented here are for general comparison and are not from a direct comparative study.

Experimental Protocols

The following provides a generalized methodology for a key experiment used to characterize compounds like this compound and dofetilide.

Whole-Cell Patch-Clamp Electrophysiology for IKr (hERG) Current Measurement

This protocol is a standard method for assessing the inhibitory effect of a compound on the hERG potassium channel.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
  • Cells are dissociated into a single-cell suspension for electrophysiological recording.

2. Solutions:

  • External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at a controlled temperature (e.g., 35-37°C).
  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
  • Cells are voltage-clamped at a holding potential of -80 mV.

4. Voltage Protocol:

  • To elicit hERG currents, a specific voltage-clamp protocol is applied. A typical protocol involves a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current. This tail current is used to quantify the extent of channel block.

5. Drug Application:

  • A baseline recording of the hERG current is established.
  • This compound or dofetilide is then perfused at increasing concentrations.
  • The steady-state block at each concentration is measured.

6. Data Analysis:

  • The percentage of current inhibition at each drug concentration is calculated relative to the baseline current.
  • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_protocol Experimental Protocol cluster_analysis Data Analysis Cell_Culture HEK293 cells expressing hERG Dissociation Single-cell suspension Cell_Culture->Dissociation Whole_Cell_Config Whole-cell configuration Dissociation->Whole_Cell_Config Patch_Pipette Patch Pipette with Internal Solution Patch_Pipette->Whole_Cell_Config Voltage_Clamp Voltage Clamp (-80 mV holding) Whole_Cell_Config->Voltage_Clamp Baseline Baseline hERG Current Recording Voltage_Clamp->Baseline Drug_Application Perfusion of AM-92016 or Dofetilide Baseline->Drug_Application Concentration_Series Increasing Concentrations Drug_Application->Concentration_Series Steady_State_Block Measure Steady-State Block Concentration_Series->Steady_State_Block Concentration_Response Concentration-Response Curve Steady_State_Block->Concentration_Response IC50_Determination IC50 Calculation Concentration_Response->IC50_Determination

Experimental workflow for assessing hERG channel blockade.

Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane hERG hERG (IKr) Channel Block Blockade of K+ efflux AM_92016 AM-92016 HCl AM_92016->hERG Inhibition Dofetilide Dofetilide Dofetilide->hERG Inhibition APD_Prolongation Action Potential Duration Prolongation Block->APD_Prolongation Therapeutic_Effect Antiarrhythmic Effect APD_Prolongation->Therapeutic_Effect Adverse_Effect Proarrhythmic Risk (TdP) APD_Prolongation->Adverse_Effect

Mechanism of action leading to therapeutic and adverse effects.

References

Validating the Specificity of AM-92016 Hydrochloride for the Intermediate-Conductance Calcium-Activated Potassium (IK) Channel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AM-92016 hydrochloride, a blocker of the intermediate-conductance calcium-activated potassium (IK or KCa3.1) channel, against other commonly used IK channel inhibitors. The objective is to offer a clear perspective on its specificity, supported by available experimental data, to aid in the selection of the most appropriate pharmacological tools for research and drug development.

Executive Summary

This compound is a known blocker of the delayed rectifier potassium current, with a reported IC50 of 40 nM for the IK channel. While it is often cited as a specific inhibitor, publicly available data on its comprehensive selectivity profile against a broad range of other ion channels is limited. This guide compares this compound with three other well-characterized IK channel blockers: TRAM-34, Clotrimazole (B1669251), and Senicapoc. The comparison highlights the known potencies for the IK channel and documented off-target effects, providing a framework for evaluating their suitability for specific experimental contexts.

Comparative Analysis of IK Channel Blockers

The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that a direct head-to-head comparison under identical experimental conditions is often unavailable in the literature.

CompoundTargetIC50 / KdOff-Target Activity (IC50 / Kd)Reference(s)
This compound IK (KCa3.1) 40 nM Data not readily available in public literature.[1]
TRAM-34IK (KCa3.1)Kd = 20 nM- CYP2B6: 0.9 µM - CYP2C19: 1.8 µM - CYP2B1 (rat): 3.0 µM - CYP2C6 (rat): 2.9 µM - CYP2C11 (rat): 12.6 µM - Non-selective cation channels: 38 nM[2][3][4][5]
ClotrimazoleIK (KCa3.1)~3 µM (general KCa)- IhERG: 3.6 µM - IKur: 7.4 µM - IKs: 15.1 µM - Ito1: 29.5 µM - Cytochrome P450 enzymes (various)[6]
Senicapoc (ICA-17043)IK (KCa3.1)11 nMReported to be highly selective, but comprehensive quantitative data on off-target ion channels is limited.[4][7][8]

Experimental Protocols

A crucial aspect of validating the specificity of any ion channel blocker is rigorous experimental testing. The following is a generalized protocol for assessing the selectivity of a compound like this compound using automated patch-clamp electrophysiology.

Protocol: Ion Channel Selectivity Screening using Automated Patch-Clamp

1. Cell Preparation:

  • Culture cell lines stably expressing the target ion channel (IK/KCa3.1) and a panel of off-target ion channels (e.g., hERG, Nav1.5, Cav1.2, other Kv channels).
  • Harvest cells at optimal confluency and prepare a single-cell suspension.
  • Maintain cell viability and density according to the automated patch-clamp platform's recommendations.

2. Solutions:

  • Internal Solution (for IK): Typically contains a high potassium concentration (e.g., 140 mM KCl), EGTA to buffer calcium, and HEPES for pH control. The free calcium concentration is adjusted to a level that activates IK channels (e.g., 1 µM).
  • External Solution: Typically a physiological salt solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, Glucose, and HEPES).
  • Test Compound Solutions: Prepare a concentration range of this compound and other blockers in the external solution. A vehicle control (e.g., DMSO at <0.1%) must be included.

3. Automated Patch-Clamp Procedure:

  • Utilize a high-throughput automated patch-clamp system (e.g., SyncroPatch, QPatch).
  • Dispense cell suspension and solutions into the appropriate wells of the patch-clamp chip.
  • The system will automatically perform cell capture, seal formation (aim for >1 GΩ), and whole-cell configuration.
  • Apply a voltage protocol appropriate for the ion channel being studied. For IK, this may involve a voltage ramp or step protocol to elicit channel activity.
  • Record baseline channel activity.
  • Apply a series of increasing concentrations of the test compound, with sufficient time at each concentration to reach steady-state block.
  • Include a positive control (a known blocker for the channel being tested) to validate the assay.

4. Data Analysis:

  • Measure the peak current amplitude at each compound concentration.
  • Normalize the current to the baseline recording.
  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value for each ion channel.
  • A higher IC50 value for off-target channels compared to the target IK channel indicates selectivity. A selectivity ratio of >100-fold is generally considered good.

Signaling Pathways and Experimental Workflows

To understand the context in which IK channel blockers are used, it is essential to visualize the relevant signaling pathways and experimental procedures.

Diagrams

experimental_workflow cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis cell_prep Cell Culture & Preparation cell_capture Cell Capture & Sealing cell_prep->cell_capture solution_prep Solution Preparation solution_prep->cell_capture whole_cell Whole-Cell Configuration cell_capture->whole_cell voltage_protocol Voltage Protocol Application whole_cell->voltage_protocol data_acq Data Acquisition voltage_protocol->data_acq compound_app Compound Application compound_app->data_acq ic50_calc IC50 Determination data_acq->ic50_calc selectivity_profile Selectivity Profile Generation ic50_calc->selectivity_profile

Caption: Workflow for Ion Channel Blocker Specificity Screening.

ik_channel_tcell_activation TCR T-Cell Receptor (TCR) Activation PLC PLC Activation TCR->PLC IP3 IP3 Production PLC->IP3 ER ER Ca2+ Release IP3->ER Ca_influx Store-Operated Ca2+ Entry (CRAC) ER->Ca_influx Ca_increase Increased Intracellular [Ca2+] ER->Ca_increase Ca_influx->Ca_increase IK_channel IK Channel (KCa3.1) Activation Ca_increase->IK_channel NFAT NFAT Activation Ca_increase->NFAT K_efflux K+ Efflux IK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_influx Maintains Driving Force Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression

Caption: Role of IK Channel in T-Cell Activation.

ik_channel_edh Agonist Agonist Binding (e.g., Acetylcholine) EC_receptor Endothelial Cell Receptor Agonist->EC_receptor EC_Ca_increase Increased Endothelial [Ca2+] EC_receptor->EC_Ca_increase IK_channel IK Channel (KCa3.1) Activation EC_Ca_increase->IK_channel SK_channel SK Channel Activation EC_Ca_increase->SK_channel K_efflux K+ Efflux IK_channel->K_efflux SK_channel->K_efflux EC_hyperpolarization Endothelial Cell Hyperpolarization MEGJ Myoendothelial Gap Junctions EC_hyperpolarization->MEGJ K_efflux->EC_hyperpolarization SMC_hyperpolarization Smooth Muscle Cell Hyperpolarization MEGJ->SMC_hyperpolarization Vasodilation Vasodilation SMC_hyperpolarization->Vasodilation

Caption: IK Channel in Endothelial-Dependent Hyperpolarization.

Conclusion

This compound is a potent blocker of the IK channel. However, a comprehensive understanding of its specificity requires further investigation through broad-panel ion channel screening. When selecting an IK channel blocker, researchers should consider the available data on off-target effects of alternatives like TRAM-34 and Clotrimazole, which may influence experimental outcomes. For studies requiring high selectivity, Senicapoc appears to be a promising candidate, although more extensive public data on its off-target profile would be beneficial. The choice of inhibitor should be guided by the specific requirements of the study, including the acceptable level of off-target activity and the expression profile of potential off-target channels in the experimental system. Rigorous validation of any pharmacological tool within the context of the intended application is paramount for generating reliable and reproducible data.

References

Unraveling the Selectivity of AM-92016 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AM-92016 hydrochloride is recognized as a specific blocker of the delayed rectifier potassium current (IK). This guide provides a comparative analysis of its known selectivity and outlines the experimental methodologies used to characterize the cross-reactivity of such compounds with other ion channels. While comprehensive public data on the broad ion channel cross-reactivity of this compound is limited, this guide offers insights into its primary activity and the standard procedures for selectivity profiling.

Understanding the Primary Target of this compound

This compound is characterized as a specific blocker of the time-dependent delayed rectifier potassium current. It is also noted to be devoid of any β-adrenoceptor blocking activity. The delayed rectifier potassium channels are crucial in the repolarization phase of the action potential in various excitable cells, including cardiomyocytes and neurons. Specific blockade of these channels can modulate the duration of the action potential, a mechanism of interest in cardiovascular and neurological research.

Comparative Selectivity Profile

Table 1: Hypothetical Ion Channel Selectivity Profile for this compound

Ion ChannelSubtypeAssay TypeTest Concentration (µM)% Inhibition
Potassium Channels
hERG (Kv11.1)Rapid delayed rectifier K+ currentPatch Clamp1>90%
KvLQT1/minK (Kv7.1)Slow delayed rectifier K+ currentPatch Clamp10<10%
Kir2.1Inward rectifier K+ currentPatch Clamp10<5%
Kv1.5Ultra-rapid delayed rectifier K+ currentPatch Clamp10<15%
Sodium Channels
Nav1.5Cardiac voltage-gated Na+ channelPatch Clamp10<5%
Calcium Channels
Cav1.2L-type voltage-gated Ca2+ channelPatch Clamp10<10%

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Experimental Protocols for Assessing Ion Channel Cross-Reactivity

The standard method for evaluating the selectivity of a compound against various ion channels is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in isolated cells expressing a specific channel type.

General Protocol for Whole-Cell Patch-Clamp Electrophysiology:
  • Cell Preparation: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing the human recombinant ion channel of interest are cultured and prepared for recording.

  • Recording Setup: Cells are placed in a recording chamber on the stage of an inverted microscope. A glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, is used as the recording electrode.

  • Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a specific holding potential using a patch-clamp amplifier. Voltage protocols, tailored to the specific ion channel being studied, are applied to elicit ionic currents. These currents are recorded and digitized for analysis.

  • Compound Application: The test compound (e.g., this compound) is applied to the cell at various concentrations via a perfusion system. The effect of the compound on the ion channel current is measured as the percentage of inhibition compared to the baseline current.

  • Data Analysis: Concentration-response curves are generated to determine the half-maximal inhibitory concentration (IC50) of the compound for each ion channel.

Visualizing the Workflow and Signaling Context

To better understand the process of selectivity screening and the context of the target, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 Electrophysiology Screening cluster_2 Data Analysis and Interpretation A This compound Stock Solution B Serial Dilutions A->B E Application of Compound Concentrations B->E C Cell Culture (Transfected Cell Lines) D Whole-Cell Patch Clamp Recording C->D D->E F Data Acquisition (Ion Channel Currents) E->F G Concentration-Response Curve Generation F->G H IC50 Determination G->H I Selectivity Profile Assessment H->I

Caption: Workflow for Ion Channel Cross-Reactivity Screening.

G cluster_membrane Cell Membrane Kv Delayed Rectifier K+ Channel (IK) Repolarization Repolarization Kv->Repolarization Mediates Nav Voltage-Gated Na+ Channel Depolarization Depolarization Nav->Depolarization Initiates Cav Voltage-Gated Ca2+ Channel PlateauPhase PlateauPhase Cav->PlateauPhase Maintains AM92016 AM-92016 HCl AM92016->Kv Blocks

Caption: Simplified Action Potential and Ion Channel Targets.

Comparative Efficacy of AM-92016 Hydrochloride in Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the efficacy of AM-92016 hydrochloride, a selective blocker of the delayed rectifier potassium current (IK), against other alternative potassium channel inhibitors. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to support informed decisions in research and development.

This compound, a potent analogue of sotalol, demonstrates significant promise as a specific modulator of cellular electrophysiology. Its primary mechanism of action involves the blockade of the delayed rectifier potassium current, a critical component in the repolarization phase of the action potential in excitable cells.[1] This guide delves into its performance in various cell lines and juxtaposes it with other known potassium channel blockers.

Comparative Efficacy: A Tabular Overview

To facilitate a clear comparison of the potency of this compound and its alternatives, the following table summarizes their half-maximal inhibitory concentration (IC50) values across different cell lines. The data highlights the compound's activity in cardiac myocytes and provides context with the limited available information on its effects in cancer cell lines.

CompoundCell LineTarget Current/EffectIC50Reference
This compound Guinea-pig and rabbit ventricular cellsIK (Delayed Rectifier K+ Current)~30 nMConnors SP, et al. (1992)
Rabbit sino-atrial node cellsIK (Delayed Rectifier K+ Current)40 nMLei M, Brown HF. (1998)
Sotalol HEK293 cells (expressing hERG)IKr (rapid delayed rectifier K+ current)343 µMEvaluation of Possible Proarrhythmic Potency... (2019)
Rabbit ventricular myocytesIKr (rapid delayed rectifier K+ current)52 µMEvaluation of Possible Proarrhythmic Potency... (2019)
A-375 (Human melanoma)Antiproliferative activity> 100 µM[2]
Dofetilide HEK293 cells (expressing hERG)IKr (rapid delayed rectifier K+ current)7 nMEvaluation of Possible Proarrhythmic Potency... (2019)
Rabbit ventricular myocytesIKr (rapid delayed rectifier K+ current)13 nMEvaluation of Possible Proarrhythmic Potency... (2019)
Chromanol 293B Guinea pig ventricular myocytesIKs (slow delayed rectifier K+ current)1.02 µMEffects of the chromanol 293B... (1998)
Canine ventricular myocytesIKs (slow delayed rectifier K+ current)1.8 µMHMR 1556, a potent and selective blocker... (2003)
HMR-1556 Canine ventricular myocytesIKs (slow delayed rectifier K+ current)10.5 nMHMR 1556, a potent and selective blocker... (2003)
Guinea pig ventricular myocytesIKs (slow delayed rectifier K+ current)34 nMHMR 1556, a potent and selective blocker... (2003)

Experimental Protocols

The determination of the efficacy of this compound and other potassium channel blockers relies on precise experimental methodologies. Below are detailed protocols for two key experimental techniques cited in this guide: the whole-cell voltage-clamp technique for measuring ion channel activity and the MTT assay for assessing cell viability.

Whole-Cell Voltage-Clamp Technique for Measuring Delayed Rectifier Potassium Current (IK)

This electrophysiological technique is fundamental for characterizing the effect of compounds on ion channel function.

1. Cell Preparation:

  • Isolate single ventricular myocytes from the desired animal model (e.g., guinea pig, rabbit) through enzymatic digestion.

  • Alternatively, use a stable cell line (e.g., HEK293) transfected to express the specific potassium channel of interest (e.g., hERG for IKr or KCNQ1/KCNE1 for IKs).

  • Plate the isolated or cultured cells in a recording chamber on the stage of an inverted microscope.

2. Recording Setup:

  • Perfuse the cells with an external solution containing physiological concentrations of ions. Specific channel blockers (e.g., for Na+ and Ca2+ channels) are often included to isolate the potassium currents.

  • Use borosilicate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an internal solution that mimics the intracellular ionic composition.

  • Establish a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol:

  • Hold the cell membrane potential at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.

  • Apply a series of depolarizing voltage steps of varying amplitudes and durations to elicit the delayed rectifier potassium currents.

  • A typical protocol to elicit IK involves depolarizing pulses to potentials ranging from -40 mV to +60 mV for several hundred milliseconds.

  • Record the resulting outward potassium currents using a patch-clamp amplifier.

4. Data Analysis:

  • Measure the peak outward current amplitude at each voltage step.

  • To determine the IC50 value, apply the test compound (e.g., this compound) at various concentrations to the external solution.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the compound concentration.

  • Fit the data to a Hill equation to calculate the IC50 value, which represents the concentration at which the compound inhibits 50% of the current.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Seeding:

  • Plate the desired cell line (e.g., a cancer cell line) in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

  • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

  • After incubation, carefully remove the MTT solution.

  • Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete solubilization.

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling K_channel Delayed Rectifier Potassium Channel (IK) K_out K+ Efflux K_channel->K_out Prevents AM92016 AM-92016 Hydrochloride AM92016->K_channel Blocks Repolarization Membrane Repolarization K_out->Repolarization Decreases AP_duration Action Potential Duration Repolarization->AP_duration Prolongs

Caption: Signaling pathway of this compound.

G start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Treat cells with varying concentrations of AM-92016 cell_seeding->compound_treatment incubation Incubate for 24/48/72 hours compound_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition mtt_incubation Incubate for 2-4 hours at 37°C mtt_addition->mtt_incubation solubilization Add solubilizing agent (e.g., DMSO) mtt_incubation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % viability and determine IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT assay.

Conclusion

This compound is a highly potent and specific blocker of the delayed rectifier potassium current, exhibiting nanomolar efficacy in cardiac cell models. Its performance, when compared to other potassium channel blockers, highlights its specificity. While its effects on cancer cell lines are not yet well-documented in publicly available literature, the established role of potassium channels in cancer cell proliferation suggests that this could be a promising area for future investigation. The detailed protocols provided in this guide offer a solid foundation for researchers to further explore the efficacy and mechanisms of this compound in various cellular contexts.

References

A Comparative Guide to the In Vitro and In Vivo Effects of AM-92016 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological and systemic effects of AM-92016 hydrochloride, a potent potassium channel blocker, with the established antiarrhythmic agent, sotalol (B1662669). The information presented herein is based on available experimental data to assist researchers in evaluating its potential as a pharmacological tool.

In Vitro Effects: A Tale of Two Potassium Channel Blockers

This compound and sotalol both exert their primary effects by blocking delayed rectifier potassium currents (IK), which are crucial for cardiac action potential repolarization. However, their potency and selectivity appear to differ, leading to distinct electrophysiological profiles.

This compound has been identified as a potent blocker of the rectifier potassium current (IK)[1]. In vitro studies have demonstrated its ability to significantly prolong the action potential duration in isolated cardiac cells. Sotalol, a well-characterized Class III antiarrhythmic agent, also blocks the delayed rectifier potassium current, primarily the rapid component (IKr), with some effect on the slow component (IKs)[2][3].

The following table summarizes the available quantitative data on the in vitro effects of this compound and sotalol on the delayed rectifier potassium currents.

CompoundCurrentCell TypeIC50Reference
This compound IK (total)Rabbit sino-atrial node cells40 nM[4]
Sotalol IKr (hERG)HEK293 cells (automated patch clamp)343 µMN/A
IKr (hERG)HEK293 cells (manual patch clamp)78 µMN/A
IKr (native)Rabbit ventricular myocytes52 µMN/A
IKsGuinea pig ventricular myocytesBlockade noted[3][5]

In Vivo Effects: Contrasting Proarrhythmic and Antiarrhythmic Profiles

The in vivo effects of this compound diverge significantly from its expected antiarrhythmic action based on its in vitro potassium channel blocking activity. In animal models, this compound has demonstrated proarrhythmic and prohypertensive properties[4][6]. In contrast, sotalol is clinically used for its antiarrhythmic effects, although it also carries a risk of proarrhythmia, particularly at higher doses[7][8].

The following table summarizes the key in vivo findings for this compound and sotalol in different animal models of arrhythmia.

CompoundAnimal ModelArrhythmia InductionKey FindingsReference
This compound Anesthetized Guinea PigsOuabain (B1677812) infusionShortened time to onset of ventricular fibrillation. Increased heart rate and blood pressure.[6]
Anesthetized PigsCoronary artery occlusionIncreased total number of arrhythmias. Reduced time to onset of ventricular fibrillation.[6]
Sotalol Isolated Guinea Pig HeartsIschemia/ReperfusionReduced incidence of ventricular arrhythmias.[9]
In vitro "border zone" modelIschemiaIncreased incidence of spontaneous arrhythmias.[7]
Rabbit Model of AV BlockHypokalemiaInduced early afterdepolarizations and torsade de pointes.[10]

Experimental Protocols

In Vitro Electrophysiology: Patch Clamp Technique

The in vitro effects of this compound and sotalol on cardiac ion channels are typically investigated using the patch clamp technique on isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rabbit sino-atrial node, guinea pig ventricle).

  • Patch Clamp Recording: A glass micropipette with a diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. This allows for the recording of ionic currents flowing through the channels in the patched membrane.

  • Voltage Clamp: The membrane potential is held at a specific voltage by the patch clamp amplifier, and the resulting current is measured. This allows for the characterization of specific ion channel currents (e.g., IKr, IKs).

  • Drug Application: The compound of interest (this compound or sotalol) is perfused into the bath solution at varying concentrations to determine its effect on the target ion channel and to calculate parameters such as the IC50.

In Vivo Arrhythmia Models

1. Ouabain-Induced Arrhythmia in Guinea Pigs [11][12]

  • Animal Preparation: Guinea pigs are anesthetized. The jugular vein is cannulated for drug and ouabain infusion, and ECG electrodes are placed to monitor cardiac rhythm.

  • Procedure: A continuous intravenous infusion of ouabain, a cardiac glycoside, is administered to induce arrhythmias.

  • Drug Administration: this compound or a vehicle control is administered prior to the ouabain infusion.

  • Endpoints: The primary endpoints are the time to onset of the first arrhythmia and ventricular fibrillation.

2. Coronary Artery Occlusion-Induced Arrhythmia in Pigs [13][14]

  • Animal Preparation: Pigs are anesthetized, intubated, and mechanically ventilated. A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated.

  • Procedure: A ligature is placed around the LAD and tightened to induce myocardial ischemia, leading to arrhythmias.

  • Drug Administration: this compound or a vehicle control is infused intravenously before and during the coronary occlusion.

  • Endpoints: The total number of arrhythmias and the time to onset of ventricular fibrillation are recorded.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Potassium Channel Blockers

cluster_membrane Cardiomyocyte Membrane K_channel Delayed Rectifier Potassium Channel (IKr/IKs) Repolarization Delayed Repolarization K_channel->Repolarization Reduced K+ Efflux AM92016 AM-92016 HCl Block Blockade AM92016->Block Sotalol Sotalol Sotalol->Block Block->K_channel Inhibition APD Increased Action Potential Duration Repolarization->APD Arrhythmia Antiarrhythmic Effect (Sotalol) Proarrhythmic Effect (AM-92016 HCl) APD->Arrhythmia

Caption: Mechanism of action of AM-92016 HCl and Sotalol.

Experimental Workflow for In Vitro Patch Clamp Analysis

start Start isolate Isolate Cardiomyocytes start->isolate patch Establish Whole-Cell Patch Clamp isolate->patch record_base Record Baseline Ion Channel Current patch->record_base perfuse Perfuse with AM-92016 HCl or Sotalol record_base->perfuse record_drug Record Ion Channel Current in Presence of Drug perfuse->record_drug analyze Analyze Data (e.g., IC50) record_drug->analyze end End analyze->end

Caption: Workflow for in vitro electrophysiological analysis.

Experimental Workflow for In Vivo Arrhythmia Model

start Start anesthetize Anesthetize Animal (Guinea Pig or Pig) start->anesthetize instrument Surgical Instrumentation (Cannulation, ECG) anesthetize->instrument administer Administer AM-92016 HCl or Vehicle instrument->administer induce Induce Arrhythmia (Ouabain or Occlusion) administer->induce monitor Monitor ECG and Hemodynamics induce->monitor record Record Time to Arrhythmia and Survival monitor->record end End record->end

Caption: Workflow for in vivo arrhythmia model.

References

Comparative Review of AM-92016 Hydrochloride: A Potassium Channel Blocker for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of AM-92016 Hydrochloride with Sotalol (B1662669) and Dofetilide (B1670870)

This compound, a specific blocker of the delayed rectifier potassium current (IKr), has been a subject of preclinical investigation for its potential antiarrhythmic properties. As an analog of sotalol, it distinguishes itself by lacking β-adrenoceptor blocking activity. This guide provides a comprehensive comparison of this compound with two established IKr blockers, sotalol and dofetilide, focusing on their electrophysiological effects, in vivo cardiovascular profiles, and underlying signaling mechanisms. The information presented is intended to assist researchers in making informed decisions for their preclinical studies.

Electrophysiological and In Vivo Performance: A Head-to-Head Comparison

To facilitate a clear comparison of the electrophysiological and in vivo effects of this compound, sotalol, and dofetilide, the following tables summarize key quantitative data from preclinical and clinical studies.

Parameter This compound Sotalol Dofetilide
Target Delayed Rectifier Potassium Current (IKr)Delayed Rectifier Potassium Current (IKr) & β-adrenergic receptorsDelayed Rectifier Potassium Current (IKr)
IC50 for IKr Block 40 nM (in rabbit sino-atrial node cells)[1]52 µM (in rabbit ventricular myocytes)[2]13 nM (in rabbit ventricular myocytes)[2]
Effect on Action Potential Duration (APD) Significantly increases APDProlongs APDProlongs APD
Proarrhythmic Potential Demonstrated proarrhythmic activity in vivo[3]Proarrhythmic potential, particularly at higher doses, can cause Torsades de Pointes[4]Proarrhythmic potential, can cause Torsades de Pointes

Table 1: Comparative Electrophysiological Profile

Parameter This compound (in vivo, animal models) Sotalol (in vivo, human studies) Dofetilide (in vivo, human studies)
Effect on Heart Rate Increased heart rate in guinea pigsDecreases heart rateSlight decrease in heart rate
Effect on Blood Pressure Increased systolic arterial blood pressure in guinea pigsDecreases systolic blood pressureNo significant change in blood pressure
Effect on QT Interval Decreased QT interval in guinea pigs at 5 mg/kgProlongs QT interval in a dose-dependent manner[5][6]Prolongs QT interval
Other Cardiovascular Effects Increased left ventricular systolic pressure and contractile index in guinea pigsMinimal effects on resting stroke volume, may worsen heart failure in patients with depressed cardiac function[7]Preserves cardiac function in patients with heart failure

Table 2: Comparative In Vivo Cardiovascular Effects

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily through the blockade of the Kv1.2 potassium channel, a component of the delayed rectifier potassium current. This action has been linked to the nitric oxide (NO) signaling pathway. Specifically, this compound has been shown to prevent NO-induced dephosphorylation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2). This suggests a complex interplay between ion channel modulation and intracellular signaling cascades.

The proposed signaling pathway is as follows: Nitric oxide, a key signaling molecule, can lead to the dephosphorylation and inactivation of ERK1/2. The activation of Kv1.2 channels appears to be a necessary step for this NO-mediated effect. By blocking Kv1.2 channels, this compound interrupts this pathway, thereby maintaining the phosphorylated (active) state of ERK1/2.

AM-92016_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling NO Nitric Oxide Kv1.2 Kv1.2 Channel NO->Kv1.2 Activates ERK1/2-P p-ERK1/2 (Active) Kv1.2->ERK1/2-P Leads to dephosphorylation AM-92016 AM-92016 Hydrochloride AM-92016->Kv1.2 Blocks ERK1/2 ERK1/2 (Inactive) ERK1/2-P->ERK1/2 Dephosphorylation

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

The inhibitory effect of this compound on the delayed rectifier potassium current (IKr) is typically assessed using the whole-cell voltage-clamp technique in isolated cardiomyocytes or cell lines expressing the hERG channel.

Methodology:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rabbit ventricles) or cultured cell lines (e.g., HEK293) stably expressing the hERG channel are used.

  • Pipette Solution: The patch pipette is filled with a solution mimicking the intracellular ionic composition, typically containing high potassium and a low concentration of free calcium buffered with EGTA.

  • External Solution: The cells are bathed in an external solution resembling the extracellular fluid, containing physiological concentrations of ions.

  • Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit and isolate the IKr current. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of IKr.

  • Drug Application: this compound is applied to the external solution at various concentrations to determine its inhibitory effect on the IKr current. The IC50 value is calculated from the concentration-response curve.

In Vivo Cardiovascular Assessment in Guinea Pigs

The proarrhythmic and hemodynamic effects of this compound can be evaluated in anesthetized guinea pigs.

Methodology:

  • Animal Preparation: Male guinea pigs are anesthetized, and catheters are inserted into a carotid artery for blood pressure measurement and a jugular vein for drug administration.

  • Hemodynamic Monitoring: A pressure transducer is connected to the arterial catheter to continuously record systolic and diastolic blood pressure. A catheter with a pressure-tip transducer can be advanced into the left ventricle to measure left ventricular pressure and its maximum rate of rise (dP/dtmax), an index of cardiac contractility.

  • Electrocardiogram (ECG) Recording: Subcutaneous needle electrodes are placed to record the ECG and measure parameters such as heart rate and QT interval.

  • Drug Administration: this compound is administered intravenously at escalating doses.

  • Data Analysis: Hemodynamic and ECG parameters are recorded and analyzed before and after each dose of the drug to assess its cardiovascular effects.

Clinical Trial Status

To date, a thorough search of clinical trial registries has not identified any registered clinical trials for this compound. Its development appears to be confined to the preclinical stage. In contrast, both sotalol and dofetilide have undergone extensive clinical trials and are approved for the treatment of various cardiac arrhythmias in humans.[4][8][9][10][11][12][13][14][15]

Conclusion

This compound is a potent blocker of the delayed rectifier potassium current with distinct in vivo cardiovascular effects compared to its parent compound, sotalol, and another IKr blocker, dofetilide. Its lack of β-blocking activity and its unique interaction with the NO/ERK1/2 signaling pathway make it a valuable tool for preclinical research into the mechanisms of cardiac repolarization and arrhythmia. However, its demonstrated proarrhythmic potential in animal models warrants careful consideration in the design and interpretation of future studies. The absence of clinical trial data for this compound currently limits its translational potential. Researchers should carefully weigh the specific attributes of this compound against established compounds like sotalol and dofetilide when selecting a tool for their investigations into cardiac electrophysiology and pharmacology.

References

A Comparative Guide: AM-92016 Hydrochloride and Traditional IKK Inhibitors - A Study in Contrasting Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of molecular probes and therapeutic candidates is paramount. This guide provides a detailed comparison between AM-92016 hydrochloride and traditional IκB kinase (IKK) inhibitors. It is crucial to note at the outset that these two classes of compounds are not direct alternatives; rather, they operate through fundamentally different mechanisms of action. This compound is a specific blocker of the delayed rectifier potassium current (IK), while traditional IKK inhibitors target the IκB kinase complex, a central node in the NF-κB signaling pathway.

This guide will elucidate these distinct mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize the pertinent signaling pathways to aid researchers in understanding the unique applications and experimental considerations for each compound class.

Section 1: Introduction to this compound and IKK Inhibitors

This compound is a research chemical identified as a specific blocker of the time-dependent delayed rectifier potassium current[1]. By inhibiting this potassium channel, this compound delays the repolarization of the cell membrane, thereby extending the duration of the action potential[2]. Its primary application in research is in the study of potassium channel function and its role in cellular electrophysiology. It is important to note that some sources also describe it as a non-selective cation channel blocker with observed effects on inflammatory cytokine production, though the mechanistic link to IKK is not established[3].

Traditional IKK inhibitors , on the other hand, are a class of molecules that directly target the IκB kinase (IKK) complex. This complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a critical activator of the NF-κB signaling pathway[4][5]. By phosphorylating the inhibitor of κB (IκBα), the IKK complex triggers its ubiquitination and subsequent degradation, allowing NF-κB transcription factors to translocate to the nucleus and initiate the expression of genes involved in inflammation, immunity, and cell survival. IKK inhibitors are therefore widely investigated as potential therapeutics for inflammatory diseases and cancer.

Section 2: Comparative Data

Due to their different molecular targets, a direct performance comparison is not applicable. Instead, this section presents key characteristics and available quantitative data for representative compounds in each class.

Table 1: General Characteristics of this compound and a Representative IKK Inhibitor (BMS-345541)
FeatureThis compoundBMS-345541 (IKK Inhibitor)
Molecular Target Delayed rectifier potassium channel (IK)IκB kinase β (IKKβ)
Mechanism of Action Blocks potassium ion flow, delaying cell membrane repolarization.Allosterically inhibits IKKβ, preventing phosphorylation of IκBα.
Primary Biological Effect Prolongation of action potential duration.Inhibition of NF-κB activation and downstream gene expression.
Therapeutic Area of Interest Primarily a research tool for studying ion channels; potential implications in cardiac electrophysiology.Inflammatory diseases, cancer.
Table 2: In Vitro Inhibitory Activity of Selected IKK Inhibitors
CompoundTargetIC50 (nM)Reference
BMS-345541IKKβ300[6]
TPCA-1IKKβ17.9[5]
IKK 16IKKβ40[7]
IKK 16IKKα200[7]
QuercetinIKKβ4,000[8]
QuercetinIKKα11,000[8]

Section 3: Signaling Pathways and Experimental Workflows

Signaling Pathways

The signaling pathways affected by this compound and IKK inhibitors are distinct. AM-92016 modulates cellular electrophysiology by directly interacting with ion channels, while IKK inhibitors interfere with a complex intracellular signaling cascade.

G cluster_0 This compound: Potassium Channel Blockade cluster_1 IKK Inhibitors: NF-κB Pathway Inhibition AP Action Potential K_channel Delayed Rectifier Potassium Channel (IK) AP->K_channel Opens Repol Repolarization K_channel->Repol K+ efflux AM92016 AM-92016 Hydrochloride AM92016->K_channel Blocks Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK_complex->IkBa_NFkB Phosphorylates IκBα IKK_inhibitor IKK Inhibitor IKK_inhibitor->IKK_complex Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Ub_p_IkBa Ubiquitinated p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Induces

Figure 1: Contrasting signaling pathways of AM-92016 and IKK inhibitors.
Experimental Workflows

The experimental workflows to assess the activity of these compounds differ significantly, reflecting their distinct mechanisms.

G cluster_0 Workflow for a Potassium Channel Blocker (AM-92016) cluster_1 Workflow for an IKK Inhibitor Cell_culture_K Culture excitable cells (e.g., neurons, cardiomyocytes) Treatment_K Treat with AM-92016 or vehicle Cell_culture_K->Treatment_K Patch_clamp Electrophysiological Recording (Patch-clamp) Treatment_K->Patch_clamp Analysis_K Measure changes in ion currents, action potential duration, and membrane potential Patch_clamp->Analysis_K Cell_culture_IKK Culture relevant cells (e.g., macrophages, cancer cell lines) Pre_treatment_IKK Pre-treat with IKK inhibitor or vehicle Cell_culture_IKK->Pre_treatment_IKK Stimulation_IKK Stimulate with an agonist (e.g., TNFα, LPS) Pre_treatment_IKK->Stimulation_IKK Lysis Cell Lysis Stimulation_IKK->Lysis Downstream_assay Downstream Assays Lysis->Downstream_assay

Figure 2: Comparative experimental workflows.

Section 4: Experimental Protocols

Protocol 1: Assessment of IKK Inhibition via Western Blot for IκBα Phosphorylation and Degradation

Objective: To determine the effect of an IKK inhibitor on the phosphorylation and subsequent degradation of IκBα in response to a pro-inflammatory stimulus.

Materials:

  • Cell line (e.g., HeLa, HEK293, or a relevant immune cell line)

  • Cell culture medium and supplements

  • IKK inhibitor (e.g., BMS-345541) dissolved in DMSO

  • Stimulating agent (e.g., TNFα, 10 ng/mL)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Plate cells and grow to 80-90% confluency.

  • Pre-treatment: Pre-incubate the cells with the IKK inhibitor at various concentrations or a vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with TNFα for a predetermined time course (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

Expected Outcome: In the vehicle-treated, stimulated cells, there will be an increase in phospho-IκBα followed by a decrease in total IκBα levels. In the presence of an effective IKK inhibitor, the phosphorylation and subsequent degradation of IκBα will be significantly reduced or abolished.

Protocol 2: Electrophysiological Assessment of a Potassium Channel Blocker using Patch-Clamp

Objective: To measure the effect of this compound on the delayed rectifier potassium current (IK).

Materials:

  • Excitable cells (e.g., primary neurons, cardiomyocytes, or a cell line expressing the target potassium channel)

  • External and internal recording solutions for patch-clamp electrophysiology

  • This compound

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Data acquisition software

Procedure:

  • Cell Preparation: Prepare cells for patch-clamp recording.

  • Establish Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single cell.

  • Record Baseline Currents: Apply a voltage protocol to elicit and measure the baseline delayed rectifier potassium current.

  • Apply Compound: Perfuse the cell with the external solution containing this compound at the desired concentration.

  • Record Post-Treatment Currents: After a stable effect is reached, apply the same voltage protocol to record the current in the presence of the compound.

  • Washout: Perfuse the cell with the control external solution to determine the reversibility of the block.

  • Data Analysis: Analyze the current traces to quantify the extent of block by this compound.

Expected Outcome: Application of this compound is expected to cause a reduction in the amplitude of the delayed rectifier potassium current.

Section 5: Potential for Pathway Crosstalk

While this compound and IKK inhibitors have distinct primary targets, the potential for indirect crosstalk between ion channel function and inflammatory signaling pathways should not be overlooked. Changes in intracellular ion concentrations, particularly calcium, which can be influenced by alterations in membrane potential, are known to modulate various signaling cascades, including those that may interact with the NF-κB pathway. However, a direct regulatory link between the delayed rectifier potassium current and the IKK complex is not well-established. Further research would be needed to explore any such potential interactions.

Conclusion

This compound and traditional IKK inhibitors are valuable research tools that operate in distinct biological domains. This compound serves as a specific probe for studying the role of the delayed rectifier potassium current in cellular electrophysiology. In contrast, IKK inhibitors are designed to modulate the inflammatory and immune responses by targeting a key kinase in the NF-κB signaling pathway. This guide has highlighted their fundamental differences in mechanism, provided relevant experimental data and protocols, and visualized their respective signaling pathways. A clear understanding of these differences is essential for the appropriate selection and application of these compounds in research and drug development.

References

Validating AM-92016 Hydrochloride's Effect on Action Potential Duration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AM-92016 hydrochloride, a potent potassium channel blocker, and its effect on cardiac action potential duration (APD). Its performance is evaluated against established Class III antiarrhythmic agents: sotalol (B1662669), dofetilide (B1670870), and amiodarone (B1667116). The information presented is intended to assist researchers in understanding the electrophysiological profile of this compound within the context of well-characterized alternatives.

Comparative Analysis of Action Potential Duration Prolongation

This compound is a specific blocker of the delayed rectifier potassium current (IK), a key outward current responsible for the repolarization phase of the cardiac action potential.[1][2] By inhibiting this current, this compound effectively prolongs the action potential duration, a characteristic feature of Class III antiarrhythmic drugs. The following table summarizes the quantitative effects of this compound and comparator drugs on APD at 90% repolarization (APD90) in ventricular myocytes.

CompoundConcentrationSpecies/Cell TypeAPD90 Prolongation (% of Control)IC50/K_d_Reference
This compound 1 µMGuinea-pig ventricular cellsSignificantly prolonged~30 nM (for IK blockade)[1]
Sotalol27.2 µg/mL (~100 µM)Guinea-pig ventricular muscle32%-[3]
Dofetilide-Guinea-pig ventricular myocytes-3.9 nM (for IKr block)[4]
Amiodarone (chronic)20 mg/kg/day (3.5 weeks)Guinea-pig papillary muscleProlonged-[5]
Amiodarone (acute)>1.1 x 10-4 MGuinea-pig papillary muscleDecreasedIC50 for Vmax inhibition ~9 x 10-5 M[5]

Note: Direct comparison of percentage prolongation can be challenging due to variations in experimental conditions, including species, cell type, and stimulation frequency. The IC50 and K_d_ values provide a measure of the compound's potency in blocking the target ion channel.

Experimental Protocols

The following is a generalized protocol for determining the effect of a compound on the action potential duration in isolated cardiac ventricular myocytes using the whole-cell patch-clamp technique. This methodology is based on standard electrophysiological practices and reflects the techniques likely used in the cited studies.

1. Cell Isolation:

  • Ventricular myocytes are enzymatically isolated from the hearts of appropriate animal models (e.g., guinea pigs).

  • The heart is typically perfused with a collagenase and protease solution to dissociate individual cells.

  • Isolated myocytes are stored in a high-potassium solution at 4°C until use.

2. Electrophysiological Recording:

  • Apparatus: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and a data acquisition system are required.

  • Solutions:

    • External (bath) solution (Tyrode's solution): Typically contains (in mM): 140 NaCl, 5.4 KCl, 1 MgCl_2_, 1.8 CaCl_2_, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • Internal (pipette) solution: Typically contains (in mM): 120 K-aspartate, 20 KCl, 1 MgCl_2_, 10 HEPES, 5 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2.

  • Procedure:

    • A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and mounted on the micromanipulator.

    • A single, healthy myocyte is identified under the microscope.

    • The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

    • The membrane patch is then ruptured by a brief pulse of suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • Action potentials are elicited by injecting brief depolarizing current pulses (e.g., 1-2 ms, 1-2 nA) at a constant frequency (e.g., 1 Hz).

    • The membrane potential is recorded in current-clamp mode.

3. Data Analysis:

  • The action potential duration is measured at different levels of repolarization, typically at 20% (APD20), 50% (APD50), and 90% (APD90) of the action potential amplitude.

  • The resting membrane potential and action potential amplitude are also measured.

  • The effects of the test compound (e.g., this compound) are determined by perfusing the cell with a known concentration of the drug and comparing the action potential parameters to the baseline (control) recordings.

  • Concentration-response curves can be generated to determine the IC50 value of the compound.

Visualizing Mechanisms and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane K_channel Delayed Rectifier Potassium Channel (IK) K_ion_out K+ Efflux (Repolarization) K_channel->K_ion_out Normal Function K_ion_in Intracellular K+ K_ion_in->K_channel AM92016 AM-92016 HCl Block Blockade AM92016->Block Block->K_channel APD_prolong Action Potential Duration Prolongation Block->APD_prolong

Mechanism of AM-92016 HCl Action.

Experimental_Workflow start Start: Isolate Ventricular Myocytes patch Establish Whole-Cell Patch-Clamp Configuration start->patch record_base Record Baseline Action Potentials (Control) patch->record_base apply_drug Perfuse with AM-92016 HCl record_base->apply_drug record_drug Record Action Potentials in Presence of Drug apply_drug->record_drug washout Washout of Drug record_drug->washout record_washout Record Action Potentials After Washout washout->record_washout analyze Analyze Data: Measure APD20, APD50, APD90 record_washout->analyze end End: Determine Effect on Action Potential Duration analyze->end

Experimental Workflow for APD Measurement.

References

Safety Operating Guide

Proper Disposal Procedures for AM-92016 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

AM-92016 hydrochloride is a specific blocker of the rectifier potassium current (IK) and requires careful handling and disposal in a laboratory setting.[1][2] Adherence to proper safety and disposal protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

Hazard Identification and Safety Precautions

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.

Property Information Citation
Chemical Name 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride
Molecular Formula C19H24Cl2N2O4S.HCl[2]
Molecular Weight 483.84 g/mol [2]
Appearance Not specified, likely a solid
Purity ≥98% (HPLC)
Storage Long term: -20°C, Short term: 2-8°C. Keep container tightly closed in a dry and well-ventilated place.[3]

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn. This includes:

  • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator. If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[3]

  • Hand Protection: Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[3]

Spill and Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Personal Precautions: Wear appropriate respiratory protection and avoid dust formation. Avoid breathing vapors, mist, or gas.[3]

  • Environmental Precautions: Do not let the product enter drains. Prevent further leakage or spillage if it is safe to do so.[3]

  • Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]

Disposal Procedures

The primary methods for the disposal of this compound and its containers are outlined below. Always follow local, state, and federal regulations for hazardous waste disposal.

Waste Chemical Disposal:

  • Wastes may be disposed of on-site or at an approved waste disposal facility.[4]

  • Do not contaminate water, food, or feed by storage or disposal.[4]

  • The chemical should be kept in suitable, closed containers for disposal.[3]

Empty Container Disposal:

  • Rinsing: Thoroughly empty all contents from the container. The first rinse of the container must be collected and disposed of as hazardous waste.[5] For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5]

  • Disposal: After thorough rinsing and air-drying, the container may be offered for recycling or disposed of in a sanitary landfill, or by other procedures approved by appropriate authorities.[4][5] Recycling decontaminated containers is the preferred option.[4]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Workflow A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Collect Waste this compound C Place in a labeled, sealed, and suitable container B->C H Dispose of waste chemical and contaminated materials through an approved hazardous waste facility C->H D Is the container empty? D->B No E Triple rinse container with an appropriate solvent D->E Yes F Collect first rinseate as hazardous waste E->F G Dispose of decontaminated container as non-hazardous waste or recycle F->G F->H

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling AM-92016 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of AM-92016 hydrochloride, a specific blocker of the rectifier potassium current (IK). Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.

This compound works by delaying the rectifier potassium channel (IK), which repolarizes the membrane, thereby restricting the duration of the nerve impulse.[1][2] While its specific toxicological properties are not fully detailed, it is crucial to handle it with the care afforded to all research chemicals.[3]

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion.

  • Eye and Face Protection: Always wear chemical safety goggles that meet appropriate government standards. For larger quantities or when there is a risk of splashing, a face shield should be used in conjunction with goggles.[4]

  • Hand Protection: Chemical-resistant gloves are mandatory.[3] Nitrile, neoprene, or butyl rubber gloves are recommended.[5][6] It is good practice to double-glove, especially when handling the pure solid or preparing solutions.[5] Gloves should be inspected for any signs of degradation or puncture before use and changed regularly, or immediately if contamination is suspected.[3][5]

  • Respiratory Protection: Use a NIOSH-approved respirator when handling the powder form to avoid dust formation.[3][6] A fit-tested N95 or higher-rated respirator is recommended.[6] If engineering controls such as a fume hood are not available or are insufficient to maintain exposure below permissible limits, a full-face supplied air respirator should be used.[3]

  • Protective Clothing: A lab coat or gown should be worn to protect street clothing and skin from contamination.[3][7] Ensure the lab coat is buttoned and the sleeves are of an appropriate length. For extensive handling, consider disposable coveralls.

Operational Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area.[3] Recommended storage temperatures are -20°C for long-term storage and 2-8°C for short-term storage.[1][3]

Handling:

  • Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoiding Contamination: Avoid the formation of dust and aerosols.[3] Use appropriate tools for weighing and transferring the solid.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.[3]

  • Without creating dust, sweep up the spilled solid material and place it in a suitable, closed container for disposal.[3]

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Collect all cleanup materials in a sealed container for proper disposal.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3]

  • Waste Chemical: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All disposable labware, gloves, and cleaning materials that have come into contact with the compound should be collected in a designated, labeled hazardous waste container.

  • Empty Containers: The first rinse of any empty containers must be collected and disposed of as hazardous waste.[8] Subsequent rinses can typically be disposed of down the drain, but always check local regulations.

Quantitative Data Summary

PropertyValueSource
Purity >97%[3]
Long-term Storage Temperature -20°C[1][3]
Short-term Storage Temperature 2-8°C[3]
Molecular Weight 483.84 g/mol [9]

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Don PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Prepare Workspace 2. Prepare Workspace (Chemical Fume Hood) Don PPE->Prepare Workspace Weigh Compound 3. Weigh Solid Compound Prepare Workspace->Weigh Compound Prepare Solution 4. Prepare Solution Weigh Compound->Prepare Solution Perform Experiment 5. Perform Experiment Prepare Solution->Perform Experiment Decontaminate 6. Decontaminate Workspace & Equipment Perform Experiment->Decontaminate Evacuate Evacuate Area Perform Experiment->Evacuate If Spill Occurs Dispose Waste 7. Dispose of Waste (Chemical & Contaminated Materials) Decontaminate->Dispose Waste Doff PPE 8. Doff PPE Dispose Waste->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands Wear PPE Wear Full PPE Evacuate->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Clean Up Clean Up Spill Contain Spill->Clean Up Dispose Spill Waste Dispose of Spill Waste Clean Up->Dispose Spill Waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.